Octyl thiocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
octyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-2-3-4-5-6-7-8-11-9-10/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVYCHQRRXDRAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173717 | |
| Record name | Octyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19942-78-0 | |
| Record name | Thiocyanic acid, octyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19942-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl thiocyanate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019942780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl thiocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Octyl thiocyanate | |
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| Record name | Octyl thiocyanate | |
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| Record name | OCTYL THIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F55XC7W6Y5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Octyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octyl thiocyanate, a versatile linear-chain organosulfur compound, serves as a pivotal intermediate in various chemical syntheses and exhibits a range of interesting biological properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound. Detailed experimental protocols for its preparation from common starting materials, including 1-bromooctane and 1-octanol, are presented, emphasizing the underlying reaction mechanisms and optimization strategies. A thorough characterization of this compound, including its spectroscopic data (¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry), is provided to aid in its identification and quality control. Furthermore, this guide explores the emerging applications of this compound, particularly in the realms of drug discovery and crop protection, shedding light on its potential as a valuable molecular scaffold.
Introduction: The Chemical Versatility of this compound
This compound (CH₃(CH₂)₇SCN) is an organic compound characterized by an eight-carbon alkyl chain attached to a thiocyanate functional group (-SCN). This unique structural feature imparts a dual reactivity to the molecule, with both the sulfur atom and the cyano group capable of participating in a variety of chemical transformations. The lipophilic octyl chain, coupled with the reactive thiocyanate moiety, makes it a valuable building block in organic synthesis, allowing for the introduction of sulfur-containing functionalities into more complex molecules.[1]
The thiocyanate group is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom, leading to the formation of thiocyanates (R-SCN) or isothiocyanates (R-NCS), respectively. The outcome of this regioselectivity is heavily influenced by the reaction conditions, including the solvent, temperature, and the nature of the electrophile.[2] In the case of primary alkyl halides like 1-bromooctane, the reaction with thiocyanate salts predominantly proceeds via an Sₙ2 mechanism, leading to the formation of the S-alkylated product, this compound.[3][4]
Synthetic Routes to this compound: A Practical Guide
The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the availability of starting materials, desired scale, and purity requirements. Here, we present detailed protocols for two of the most common and practical approaches.
From 1-Bromooctane: A Classic Sₙ2 Nucleophilic Substitution
The reaction of 1-bromooctane with a thiocyanate salt, typically potassium or sodium thiocyanate, is a robust and widely used method for the preparation of this compound.[5] This reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.
Mechanism of Synthesis from 1-Bromooctane:
The Sₙ2 reaction is a single-step process where the thiocyanate ion acts as the nucleophile, attacking the electrophilic carbon atom of 1-bromooctane from the backside relative to the bromine atom (the leaving group).[3][4][6] This backside attack leads to an inversion of stereochemistry at the carbon center, although this is not relevant for the achiral 1-bromooctane. The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.[4]
Figure 1: Sₙ2 mechanism for the synthesis of this compound from 1-bromooctane.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium thiocyanate (1.2 equivalents) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Addition of Alkyl Halide: To the stirred solution, add 1-bromooctane (1.0 equivalent) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated potassium bromide.
-
Extraction: Transfer the filtrate to a separatory funnel and add water and a water-immiscible organic solvent such as diethyl ether or ethyl acetate. Shake vigorously and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be purified by fractional distillation under reduced pressure to yield a colorless to pale yellow liquid.[7][8][9][10]
From 1-Octanol: Conversion via an Intermediate
Primary alcohols like 1-octanol can also be converted to this compound. This typically involves a two-step process where the alcohol is first converted to a better leaving group, such as a tosylate or mesylate, which is then displaced by the thiocyanate ion. Alternatively, a one-pot synthesis can be employed using reagents that activate the hydroxyl group in situ.[5][11]
Experimental Workflow from 1-Octanol:
Figure 2: General workflow for the synthesis of this compound from 1-octanol.
Experimental Protocol (One-Pot Procedure using PPh₃/DDQ):
Disclaimer: This reaction should be performed in a well-ventilated fume hood by trained personnel.
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (PPh₃, 1.5 equivalents) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 1.5 equivalents) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Alcohol Addition: Cool the solution in an ice bath and add 1-octanol (1.0 equivalent) dropwise with stirring.
-
Thiocyanate Addition: After the addition of the alcohol is complete, add potassium thiocyanate (1.5 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the synthesis from 1-bromooctane.
Phase-Transfer Catalysis: An Efficient Alternative
For the synthesis from 1-bromooctane, phase-transfer catalysis (PTC) offers an efficient and environmentally benign alternative to using homogenous polar aprotic solvents.[12][13][14][15] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the thiocyanate anion from an aqueous phase to the organic phase containing the alkyl halide.[11][12]
Advantages of PTC:
-
Avoids the use of expensive and often toxic anhydrous polar aprotic solvents.
-
Allows for the use of inexpensive and readily available inorganic salts in an aqueous solution.
-
Can lead to faster reaction rates and higher yields.[14]
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its proper handling, characterization, and application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NS | [16] |
| Molecular Weight | 171.31 g/mol | [16] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 140-170 °C at 28 mmHg | [17] |
| Density | ~0.91 g/cm³ | |
| CAS Number | 19942-78-0 | [16] |
Spectroscopic Characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is characterized by signals corresponding to the different protons in the octyl chain. The triplet at approximately 2.9 ppm is characteristic of the methylene protons (-CH₂-) adjacent to the electron-withdrawing thiocyanate group. The remaining methylene groups appear as a complex multiplet in the range of 1.2-1.8 ppm, and the terminal methyl group (-CH₃) appears as a triplet around 0.9 ppm.[18][19][20]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): In the ¹³C NMR spectrum, the carbon of the thiocyanate group (-SCN) typically appears around 112-114 ppm. The carbons of the octyl chain resonate at distinct chemical shifts, with the carbon directly attached to the sulfur atom appearing at approximately 33 ppm.[18][19][21]
-
FTIR (Fourier-Transform Infrared Spectroscopy): The most prominent feature in the FTIR spectrum of this compound is the strong, sharp absorption band around 2150 cm⁻¹, which is characteristic of the C≡N stretching vibration of the thiocyanate group.[22][23][24][25] The C-H stretching vibrations of the alkyl chain are observed in the region of 2850-2960 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum of this compound will show the molecular ion peak (M⁺) at m/z = 171. Fragmentation patterns will include the loss of the thiocyanate group and cleavage of the alkyl chain.[26]
Applications and Future Perspectives
While the chemistry of this compound is well-established, its applications are still an active area of research, particularly in fields that leverage its biological activity and its utility as a synthetic intermediate.
In Drug Development and Medicinal Chemistry
Organic thiocyanates have emerged as a promising class of compounds with a wide range of biological activities, including antibacterial, antifungal, and antiparasitic properties.[27][28][29] The thiocyanate moiety can act as a pharmacophore, interacting with biological targets to elicit a therapeutic effect. While much of the research has focused on isothiocyanates, there is growing interest in the potential of thiocyanates themselves.[30][31][32] For instance, certain thiocyanate derivatives have shown potent activity against the parasite Trypanosoma cruzi, the causative agent of Chagas disease.[27] The long alkyl chain of this compound may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
In Agriculture and Crop Protection
The insecticidal and antifungal properties of thiocyanates have been recognized for some time.[33][34] this compound and related long-chain alkyl thiocyanates are being investigated as potential active ingredients in pesticides and fungicides. Their mechanism of action is often related to the disruption of essential enzymatic processes in the target organisms. The development of new and effective crop protection agents is crucial for global food security, and this compound represents a potential lead compound in this area.
As a Synthetic Intermediate
This compound is a valuable intermediate for the synthesis of a variety of other sulfur-containing compounds.[1] The thiocyanate group can be readily transformed into other functional groups such as thiols, thioethers, and disulfides, which are important structural motifs in many pharmaceuticals and materials.
Conclusion
This compound is a readily accessible and versatile chemical compound with a growing number of applications. The synthetic methods outlined in this guide provide a practical framework for its preparation in a laboratory setting. Its well-defined physicochemical and spectroscopic properties allow for its unambiguous characterization. As research into the biological activities of organosulfur compounds continues to expand, this compound is poised to become an increasingly important tool for researchers in drug discovery, agricultural science, and materials chemistry.
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Thiocyanic acid, octyl ester - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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Recent advances in the chemistry of organic thiocyanates. (n.d.). ResearchGate. Retrieved from [Link]
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Effects of Glucosinolate-Derived Isothiocyanates on Fungi: A Comprehensive Review on Direct Effects, Mechanisms, Structure-Activity Relationship Data and Possible Agricultural Applications. (n.d.). PMC. Retrieved from [Link]
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Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies. (n.d.). PubMed. Retrieved from [Link]
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PTC Thiocyanate Reactions. (n.d.). PTC Organics, Inc. Retrieved from [Link]
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A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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Fractional Distillation, Distillation under reduced pressure- Methods of Purification. (2021, October 8). YouTube. Retrieved from [Link]
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THIOCYANATE INSECTICIDES: THE RELATION BETWEEN KNOCK‐DOWN ACTIVITY AND CHEMICAL CONSTITUTION. (n.d.). ResearchGate. Retrieved from [Link]
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THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. (n.d.). PMC. Retrieved from [Link]
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isopropyl thiocyanate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Visible-light-driven synthesis of alkenyl thiocyanates: novel building blocks for assembly of diverse sulfur-containing molecules. (2024, October 23). ResearchGate. Retrieved from [Link]
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(a) FTIR spectra of SCN− ion with different Li+ concentrations. As the... (n.d.). ResearchGate. Retrieved from [Link]
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Ethyl Isothiocyanate as a Novel Antifungal Agent Against Candida albicans. (2023, December 5). PubMed. Retrieved from [Link]
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Infrared Spectroscopic Analysis of Linkage Isomerism in Metal−Thiocyanate Complexes. (n.d.). ResearchGate. Retrieved from [Link]
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"octyl thiocyanate chemical structure and CAS number"
An In-Depth Technical Guide to Octyl Thiocyanate (CAS: 19942-78-0) for Researchers and Drug Development Professionals
Introduction
This compound is an organic compound featuring a linear eight-carbon alkyl chain attached to a thiocyanate functional group (-S-C≡N). As a member of the organic thiocyanate class, it serves as a versatile synthetic intermediate and a subject of interest for its potential biological activities. The thiocyanate moiety is a pseudohalide with a rich and complex role in biological systems, acting as a substrate for endogenous enzymes like lactoperoxidase in innate host defense mechanisms.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, synthesis protocols, and potential applications, with a focus on providing actionable insights for professionals in research and drug development.
Core Chemical Identity and Structure
The precise identification and structural understanding of a molecule are paramount for any scientific investigation. This compound is unambiguously defined by a set of standard chemical identifiers.
-
IUPAC Name : this compound[4]
-
Synonyms : n-Octyl thiocyanate, 1-Thiocyanatooctane, Octyl rhodanate[3][4][6]
Molecular Architecture
The structure consists of an unbranched, saturated eight-carbon chain (the octyl group) covalently bonded to the sulfur atom of the thiocyanate group. The S-C≡N group is characterized by a single bond between the sulfur and carbon atoms and a triple bond between the carbon and nitrogen atoms.[8] This linear arrangement distinguishes it from its structural isomer, octyl isothiocyanate (C₈H₁₇-N=C=S), where the octyl group is attached to the nitrogen atom. This isomeric distinction is critical, as thiocyanates and isothiocyanates exhibit markedly different chemical reactivity and biological activity.
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is essential for designing experiments, developing formulations, and predicting its behavior.
| Property | Value | Source(s) |
| Molecular Weight | 171.31 g/mol | [4][6] |
| CAS Number | 19942-78-0 | [4][5][6] |
| Appearance | Liquid (at room temperature) | [3] |
| Boiling Point | ~170-184 °C at 760 Torr; 82.5-83.5 °C at 0.15 Torr | [3][5] |
| Melting Point | 21 °C | [3] |
| Density | ~0.915-0.928 g/cm³ at 25 °C | [3][5] |
| XLogP3 | 4.3 | [4] |
Spectroscopic Signature
-
Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum of this compound is a strong, sharp absorption band corresponding to the C≡N triple bond stretch, typically appearing in the range of 2140-2160 cm⁻¹. This peak is highly characteristic and useful for confirming the presence of the thiocyanate functional group.[4][6]
-
Mass Spectrometry : Under electron ionization (EI), the mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 171. Key fragmentation pathways would likely involve cleavage of the C-S bond, leading to fragments corresponding to the octyl cation (C₈H₁₇⁺) and the thiocyanate radical (•SCN).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum would be dominated by signals from the octyl chain. A triplet at approximately 2.9-3.1 ppm would correspond to the two protons on the carbon adjacent to the sulfur atom (-CH₂-S-). The remaining methylene protons would appear as multiplets between ~1.2-1.8 ppm, and the terminal methyl group would present as a triplet around 0.9 ppm.
-
¹³C NMR : The carbon of the nitrile group (-S-C≡N) would appear as a distinct signal in the 110-115 ppm range. The carbon attached to the sulfur (-CH₂-S-) would resonate around 30-35 ppm, with the other alkyl carbons appearing further upfield.
-
Synthesis and Reactivity
This compound is readily accessible through well-established synthetic routes, most commonly via nucleophilic substitution.
Protocol: Synthesis via Nucleophilic Substitution
The most direct and common synthesis involves the reaction of an octyl halide with an alkali metal thiocyanate.[8] This Sₙ2 reaction is efficient and demonstrates a core principle of organic synthesis.
Rationale : This method is preferred for its simplicity, high yields with primary alkyl halides, and use of readily available starting materials. The choice of a polar aprotic solvent like acetone or DMF is crucial; it effectively solvates the cation (e.g., Na⁺) while leaving the thiocyanate anion relatively "naked" and highly nucleophilic, thus accelerating the Sₙ2 reaction and minimizing the formation of the undesired isothiocyanate isomer.
Step-by-Step Methodology :
-
Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of sodium thiocyanate (NaSCN) in anhydrous acetone.
-
Reaction Initiation : Add 0.95 equivalents of 1-bromooctane to the flask. The use of a slight excess of NaSCN ensures complete consumption of the alkyl halide.
-
Reaction Conditions : Heat the mixture to reflux (approx. 56 °C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup : After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated sodium bromide (NaBr).
-
Solvent Removal : Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
Purification : Resuspend the resulting crude oil in diethyl ether and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product, this compound. Purity can be further assessed by GC-MS or NMR.
Caption: Synthesis workflow for this compound.
Key Reactivity
Organic thiocyanates are valuable synthetic intermediates. The thiocyanate group can be reduced to form the corresponding thiol (octanethiol), or hydrolyzed to generate thiocarbamates.[8] Under certain conditions, such as prolonged heating, it can undergo isomerization to the more thermodynamically stable octyl isothiocyanate.[8]
Biological Relevance and Potential in Drug Development
While specific research on this compound in drug development is limited, its potential can be inferred from the well-documented biological roles of the thiocyanate moiety and the physicochemical properties conferred by the octyl chain.
The Lactoperoxidase System: A Host Defense Mechanism
In mammals, the thiocyanate anion (SCN⁻) is a crucial component of the innate immune system, particularly in mucosal secretions.[1] The enzyme lactoperoxidase (LPO) utilizes hydrogen peroxide (H₂O₂) to oxidize thiocyanate into the potent antimicrobial agent hypothiocyanous acid (HOSCN).[2]
Mechanism : This enzymatic system provides a first line of defense against a wide range of pathogens by generating HOSCN, which is microbicidal yet significantly less toxic to host cells than other oxidants like hypochlorous acid (HOCl).[1][2]
Caption: The Lactoperoxidase-H₂O₂-Thiocyanate defense system.
Potential Applications of this compound
-
Pro-drug/Delivery Vehicle : The lipophilic octyl chain significantly increases the molecule's non-polarity (XLogP = 4.3), enhancing its ability to cross cellular membranes.[4] This suggests this compound could be investigated as a vehicle to deliver the thiocyanate moiety into cells or pathogens, where it might interfere with metabolic processes or be acted upon by intracellular peroxidases.
-
Synthetic Building Block : The true value for drug development professionals may lie in its utility as a starting material. The thiocyanate group can be readily converted into other sulfur-containing functionalities that are common in pharmacologically active molecules, such as thiols, thioethers, and sulfonamides.
-
Antimicrobial/Antiproliferative Screening : Given the antimicrobial nature of the LPO system and the demonstrated antimitotic activity of other organic thiocyanates like 2,4-dichlorobenzyl thiocyanate, which interacts with tubulin, this compound is a logical candidate for inclusion in broad screening campaigns.[9] Its simple, lipophilic structure could serve as a foundational scaffold for developing more potent and selective agents.
Safety, Handling, and Storage
-
Engineering Controls : Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical safety goggles, and a lab coat.
-
Key Hazards :
-
Toxicity : Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[10]
-
Reaction with Acids : A critical hazard associated with thiocyanates is the liberation of highly toxic gas (e.g., hydrogen cyanide or hydrogen thiocyanate) upon contact with acids.[11] AVOID CONTACT WITH ACIDS.
-
-
Spill & First Aid :
-
Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from strong oxidizing agents and, most importantly, acids.[11]
Conclusion
This compound (CAS: 19942-78-0) is a well-defined chemical entity with established properties and straightforward synthetic accessibility. While its direct therapeutic applications remain unexplored, its value to the scientific community is clear. It serves as an excellent synthetic platform for accessing diverse sulfur-containing molecules and as a compelling candidate for biological screening, owing to the inherent bioactivity of the thiocyanate functional group and the membrane-permeable nature of its alkyl chain. For researchers and drug development professionals, this compound represents a versatile tool, bridging fundamental organic chemistry with the quest for novel bioactive compounds.
References
- Alfa Chemistry. (n.d.). n-Octyl thiocyanate CAS 19942-78-0.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29864, this compound. Retrieved from [Link]
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CAS. (n.d.). Thiocyanic acid, octyl ester. CAS Common Chemistry. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Thiocyanic acid, octyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78161, Octyl isothiocyanate. Retrieved from [Link]
- Google Patents. (n.d.). US2486090A - Preparation of organic thiocyanates.
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Université du Luxembourg. (n.d.). This compound (C9H17NS). PubChemLite. Retrieved from [Link]
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Wimmer, L., Groll, M., & Kieninger, M. (2021). Straightforward Access to Thiocyanates via Dealkylative Cyanation of Sulfoxides. Organic Letters, 23(7), 2549–2553. [Link]
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Wikipedia. (n.d.). Organic thiocyanates. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18538253, Octane;thiocyanate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution. Retrieved from [Link]
-
Chandler, J. D., & Day, B. J. (2012). Thiocyanate: a potentially useful therapeutic agent with host defense and antioxidant properties. Biochemical pharmacology, 84(11), 1381–1387. [Link]
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Wikipedia. (n.d.). Thiocyanate. Retrieved from [Link]
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PubMed. (2012). Thiocyanate: a potentially useful therapeutic agent with host defense and antioxidant properties. Retrieved from [Link]
-
Whitehouse, M. W., et al. (2010). Conditional pharmacology/toxicology V: ambivalent effects of thiocyanate upon the development and the inhibition of experimental arthritis in rats by aurothiomalate (Myocrysin®) and metallic silver. Inflammopharmacology, 18(4), 165-177. [Link]
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Mejillano, M. R., et al. (1990). 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology. Biochemistry, 29(5), 1208-1214. [Link]
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An In-depth Technical Guide to the Solubility of Octyl Thiocyanate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Date: January 22, 2026
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of octyl thiocyanate in organic solvents. In the absence of extensive empirical solubility data in publicly available literature, this document emphasizes the foundational principles of solubility, predictive methodologies, and robust experimental protocols to empower researchers in drug development and chemical synthesis. We will explore the physicochemical properties of this compound, apply the "like dissolves like" principle, and introduce predictive models such as Hansen Solubility Parameters. A detailed, self-validating experimental workflow for determining miscibility and solubility is provided, enabling users to generate reliable data for their specific applications.
Introduction: The Significance of this compound and Its Solubility
This compound (C₉H₁₇NS) is an organic compound featuring a linear eight-carbon alkyl chain attached to a thiocyanate functional group (-S-C≡N). This unique structure, comprising a long, nonpolar hydrocarbon tail and a polar thiocyanate head, imparts amphiphilic properties that are of significant interest in various chemical and pharmaceutical contexts. Organic thiocyanates are recognized as valuable intermediates in the synthesis of a wide range of sulfur-containing compounds, including pharmaceuticals, pesticides, and other bioactive molecules.[1][2]
The solubility of this compound in organic solvents is a critical parameter that governs its utility in synthesis, formulation, and biological applications. For instance, in drug development, understanding the solubility profile of a molecule is paramount for designing effective delivery systems, predicting bioavailability, and developing purification strategies.[3] In chemical synthesis, solvent selection directly impacts reaction kinetics, yield, and purity. This guide will provide the theoretical and practical framework for understanding and determining the solubility of this compound.
Physicochemical Properties of this compound
A foundational understanding of a molecule's physicochemical properties is essential for predicting its solubility behavior. The table below summarizes key computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NS | PubChem |
| Molecular Weight | 171.31 g/mol | PubChem |
| XLogP3 | 4.3 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
The high XLogP3 value indicates a significant nonpolar character, suggesting good solubility in nonpolar organic solvents. The presence of a nitrogen and sulfur atom in the thiocyanate group, however, introduces polarity and hydrogen bond accepting capabilities, which may allow for some solubility in more polar solvents.
Theoretical Framework for Solubility Prediction
The Principle of "Like Dissolves Like"
The most fundamental principle governing solubility is that of "like dissolves like." This means that substances with similar intermolecular forces are likely to be soluble in one another.
-
This compound's Dual Nature: this compound possesses a long, nonpolar octyl chain, which will readily interact with nonpolar solvents through van der Waals forces. The thiocyanate group (-S-C≡N) is polar and can engage in dipole-dipole interactions with polar solvent molecules.
-
Solvent Polarity Spectrum:
-
Nonpolar Solvents (e.g., hexane, toluene): Strong van der Waals interactions between the octyl chain and the solvent molecules are expected to lead to high solubility.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate): The polar thiocyanate group can interact with the polar functionalities of these solvents, suggesting moderate to good solubility.
-
Polar Protic Solvents (e.g., ethanol, methanol): While the thiocyanate group can act as a hydrogen bond acceptor, the long nonpolar tail may limit solubility in highly polar, hydrogen-bonding networks.
-
Predicted Miscibility of this compound in Common Organic Solvents
Based on the "like dissolves like" principle, we can predict the miscibility of this compound with a range of common organic solvents. As this compound is a liquid at standard conditions, miscibility (the ability of two liquids to mix in all proportions) is a more appropriate term than solubility.
| Solvent | Polarity | Predicted Miscibility with this compound | Rationale |
| Hexane | Nonpolar | High | The nonpolar octyl chain will have strong van der Waals interactions with the nonpolar hexane molecules. |
| Toluene | Nonpolar | High | Similar to hexane, the nonpolar characteristics of toluene will favor mixing. |
| Diethyl Ether | Slightly Polar | High | The overall low polarity of diethyl ether and its ability to engage in weak dipole-dipole interactions make it a good solvent. |
| Chloroform | Polar | High | Chloroform is a good solvent for a wide range of organic compounds and should readily dissolve this compound. |
| Ethyl Acetate | Polar Aprotic | Moderate to High | The polarity of ethyl acetate is sufficient to interact with the thiocyanate group without being overly disruptive to the nonpolar chain. |
| Acetone | Polar Aprotic | Moderate | Similar to ethyl acetate, acetone's polarity should allow for good interaction with the thiocyanate group. |
| Ethanol | Polar Protic | Moderate to Low | The hydrogen-bonding network of ethanol may not be readily disrupted by the largely nonpolar this compound. |
| Methanol | Polar Protic | Low | Methanol is more polar than ethanol, and its extensive hydrogen bonding will likely make it a poor solvent for the nonpolar octyl chain. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | DMSO is a very strong polar aprotic solvent and may be able to solvate the polar head of this compound effectively. |
| Water | Very Polar | Very Low / Immiscible | The long, nonpolar octyl chain makes it highly hydrophobic and unlikely to be soluble in water.[4] |
Experimental Determination of Miscibility and Solubility
Given the lack of published quantitative data, experimental determination is crucial. The following protocol provides a robust method for assessing the miscibility and, if applicable, the solubility of this compound in a chosen organic solvent.
Visual Miscibility Determination Protocol
This method is a straightforward approach to determine if two liquids are miscible at a given temperature.
Materials:
-
This compound
-
Selected organic solvents
-
Glass vials with caps
-
Pipettes or graduated cylinders
-
Vortex mixer (optional)
Procedure:
-
Preparation: In a clean, dry glass vial, add a known volume of the chosen organic solvent (e.g., 1 mL).
-
Addition of Solute: To the same vial, add an equal volume of this compound (1 mL).
-
Mixing: Cap the vial securely and invert it several times or briefly vortex to ensure thorough mixing.
-
Observation: Allow the mixture to stand for a few minutes and observe.
-
Miscible: The mixture will form a single, clear, homogeneous phase.
-
Immiscible: Two distinct layers will form.
-
Partially Miscible: The mixture may appear cloudy or form an emulsion that separates over time.
-
Quantitative Solubility Determination (Shake-Flask Method)
For solvents where this compound is not fully miscible, or for determining the solubility limit, the reliable shake-flask method is recommended.[5]
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or flasks with sealed caps
-
Orbital shaker or magnetic stirrer with stir bars
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Analytical balance
-
Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a suitable detector
Experimental Workflow:
Caption: Workflow for Quantitative Solubility Determination.
Detailed Procedure:
-
Preparation of a Supersaturated Solution: To a series of vials, add a known volume of the selected organic solvent. Add an excess of this compound to each vial to ensure that a separate phase of undissolved solute is present.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow the undissolved this compound to separate. For stable emulsions, centrifugation may be necessary.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solvent phase) using a pipette.
-
Analysis: Analyze the concentration of this compound in the supernatant using a suitable analytical technique such as GC or HPLC.[6] A calibration curve prepared from standard solutions of known concentrations of this compound in the same solvent is required for quantification.
-
Calculation: The solubility is the concentration of this compound determined in the saturated supernatant, typically expressed in g/L or mol/L.
Advanced Predictive Models: Hansen Solubility Parameters (HSP)
For a more refined prediction of solubility, Hansen Solubility Parameters (HSP) can be employed. HSP is based on the principle that "like dissolves like" by quantifying this concept using three parameters:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be assigned these three parameters. The "distance" (Ra) between the HSP of a solute and a solvent in this three-dimensional space can be calculated. A smaller Ra value indicates a higher likelihood of solubility.[7]
Sources
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- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. solubility experimental methods.pptx [slideshare.net]
- 7. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
A Technical Guide to the Spectroscopic Characterization of Octyl Thiocyanate
This guide provides an in-depth analysis of the spectroscopic data for octyl thiocyanate, a versatile intermediate in organic synthesis and pharmaceutical research. Understanding the spectral characteristics of this compound is paramount for its identification, purity assessment, and the elucidation of its role in chemical reactions. This document will delve into the core spectroscopic techniques of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering both theoretical underpinnings and practical insights for researchers, scientists, and drug development professionals.
Introduction to this compound and its Spectroscopic Importance
This compound (C₉H₁₇NS) is an organic compound featuring an eight-carbon alkyl chain attached to a thiocyanate functional group (-S-C≡N).[1][2][3] The unique electronic nature of the thiocyanate moiety, a pseudohalide, imparts specific reactivity and spectroscopic signatures that are crucial for its characterization.[4] Spectroscopic analysis provides a non-destructive window into the molecular structure, allowing for the confirmation of the octyl chain and the connectivity of the thiocyanate group. This guide will explore how IR, NMR, and MS techniques are synergistically employed to build a comprehensive structural profile of this compound.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Key Vibrational Modes of this compound
The IR spectrum of this compound is characterized by several key absorption bands that correspond to specific vibrational modes within the molecule. The most prominent and diagnostic of these is the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the thiocyanate group. Organic thiocyanates typically exhibit a strong, sharp absorption band for the C≡N stretch in the region of 2140-2160 cm⁻¹.[5] This distinct peak serves as a primary indicator for the presence of the thiocyanate functional group.
Additional characteristic absorptions arise from the alkyl chain. These include:
-
C-H stretching vibrations: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of the sp³ hybridized C-H bonds in the octyl chain.
-
CH₂ bending (scissoring) vibrations: A distinct peak around 1465 cm⁻¹.
-
CH₃ bending (asymmetric and symmetric) vibrations: Peaks typically observed around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.
-
C-S stretching vibration: This vibration is generally weak and can be difficult to discern, often appearing in the fingerprint region between 600 and 800 cm⁻¹.
Interpreted IR Spectrum of this compound
The following table summarizes the expected and observed major absorption bands in the IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~2925 | Strong | Asymmetric C-H stretching (CH₂) |
| ~2855 | Strong | Symmetric C-H stretching (CH₂) |
| ~2150 | Strong, Sharp | C≡N stretching (Thiocyanate) |
| ~1465 | Medium | CH₂ bending (Scissoring) |
| ~1378 | Medium | Symmetric CH₃ bending (Umbrella mode) |
Data interpreted from typical values for alkyl thiocyanates and publicly available spectra.[1][2]
Experimental Protocol: Acquiring the IR Spectrum
A high-quality IR spectrum of this compound, which is a liquid at room temperature, can be readily obtained using a Fourier Transform Infrared (FTIR) spectrometer.
Methodology:
-
Sample Preparation: A small drop of neat (undiluted) this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.
-
Background Spectrum: A background spectrum of the clean, empty salt plates is recorded to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.
-
Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the spectrum is acquired.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
¹H NMR Spectroscopy of this compound
The ¹H NMR spectrum provides information about the different types of protons in a molecule and their connectivity. For this compound, the spectrum is characterized by signals corresponding to the protons of the octyl chain.
Key Features:
-
Chemical Shift: The position of a signal in the NMR spectrum, which is influenced by the local electronic environment of the proton.
-
Integration: The area under a signal, which is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks due to the influence of neighboring protons.
Interpreted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.95 | Triplet | 2H | -S-CH₂ - (protons alpha to the thiocyanate) |
| ~1.75 | Quintet | 2H | -S-CH₂-CH₂ - |
| ~1.40 - 1.20 | Multiplet | 10H | -(CH₂ )₅- (methylene groups in the chain) |
| ~0.88 | Triplet | 3H | -CH₃ (terminal methyl group) |
Data interpreted from publicly available ¹H NMR spectra of this compound.[1]
The downfield shift of the protons alpha to the sulfur atom (~2.95 ppm) is due to the electron-withdrawing effect of the thiocyanate group. The splitting patterns (triplets and quintets) arise from spin-spin coupling with adjacent methylene groups, confirming the linear nature of the octyl chain.
¹³C NMR Spectroscopy of this compound
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Key Features:
-
Chemical Shift: The chemical shift of each carbon is highly dependent on its hybridization and electronic environment.
-
Thiocyanate Carbon: The carbon of the C≡N group in organic thiocyanates typically resonates in the range of 110-120 ppm.[6]
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~112 | -S-C ≡N (thiocyanate carbon) |
| ~35 | -S-CH₂ - (carbon alpha to the thiocyanate) |
| ~31-22 | -(CH₂ )₆- (methylene carbons in the chain) |
| ~14 | -CH₃ (terminal methyl carbon) |
Predicted chemical shifts based on typical values for alkyl thiocyanates.[6][7]
The distinct chemical shift of the thiocyanate carbon provides a clear diagnostic signal for this functional group. The signals for the octyl chain carbons appear in the typical aliphatic region.
Experimental Protocol: Acquiring NMR Spectra
High-resolution NMR spectra are obtained using a high-field NMR spectrometer.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
Spectrometer Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed to acquire the ¹H NMR spectrum.
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., a standard pulse-acquire sequence with broadband proton decoupling) is used to acquire the ¹³C NMR spectrum, which results in singlets for all carbon signals.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.
Electron Ionization (EI) Mass Spectrometry
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule.
Key Features:
-
Molecular Ion (M⁺): The ion corresponding to the intact molecule, which gives the molecular weight. For this compound (C₉H₁₇NS), the expected molecular weight is approximately 171.31 g/mol .[1][2]
-
Fragment Ions: Smaller ions formed by the breakdown of the molecular ion. The fragmentation pattern is often characteristic of the compound's structure.
Interpreted Mass Spectrum Data (EI):
| m/z | Relative Intensity | Possible Fragment Assignment |
| 171 | Moderate | [C₉H₁₇NS]⁺ (Molecular Ion) |
| 116 | High | [C₈H₁₆]⁺ (Loss of •SCN) or [C₂N₂S₂]⁺ from impurity/rearrangement |
| 58 | High | [SCN]⁺ or rearrangement products |
| 43 | High | [C₃H₇]⁺ (Propyl fragment) |
| 29 | High | [C₂H₅]⁺ (Ethyl fragment) |
Data interpreted from publicly available mass spectra of this compound.[1][2][8]
The presence of the molecular ion at m/z 171 confirms the molecular formula. The fragmentation pattern, showing the loss of the thiocyanate radical and various alkyl fragments, is consistent with the structure of this compound.
Experimental Protocol: Acquiring the Mass Spectrum
A common method for analyzing a volatile liquid like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
-
Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into the gas chromatograph.
-
Chromatographic Separation: The sample is vaporized and travels through a capillary column, separating it from any impurities.
-
Ionization: As the this compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized (e.g., by electron impact).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
The spectroscopic characterization of this compound through IR, NMR, and Mass Spectrometry provides a comprehensive and unambiguous confirmation of its molecular structure. Each technique offers complementary information: IR spectroscopy confirms the presence of the key thiocyanate and alkyl functional groups, NMR spectroscopy elucidates the detailed carbon-hydrogen framework and connectivity, and mass spectrometry determines the molecular weight and provides valuable fragmentation data. The protocols and interpretations presented in this guide serve as a robust framework for the analysis of this compound and related compounds in research and development settings.
References
- Bentley, F. F., Smithson, L. D., & Rozek, A. L. (1968). Infrared Spectra and Characteristic Frequencies ~700-300 cm-1. Interscience Publishers.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]
-
NIST. (n.d.). Thiocyanic acid, octyl ester. NIST Chemistry WebBook. Retrieved from [Link][2]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Martin, G. J., Martin, M. L., & Odiot, S. (1996). ¹³C-NMR spectroscopy of organic thiocyanates and isothiocyanates. Magnetic Resonance in Chemistry, 34(4), 289-296.
-
SpectraBase. (n.d.). Thiocyanic acid, octyl ester. Wiley. Retrieved from [Link][8]
- Levy, G. C., Lichter, R. L., & Nelson, G. L. (1980). Carbon-13 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
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A Technical Guide to the Thermal Stability of Long-Chain Alkyl Thiocyanates
This guide provides an in-depth analysis of the thermal stability of long-chain alkyl thiocyanates, offering insights for researchers, scientists, and professionals in drug development who utilize these versatile compounds. We will explore the fundamental principles governing their thermal behavior, practical methodologies for assessment, and critical considerations for their handling and application.
Introduction: The Dichotomy of Reactivity and Stability
Long-chain alkyl thiocyanates (R-SCN, where R is a long-chain alkyl group) are a fascinating class of organic compounds. Their unique chemical architecture, featuring a sulfur-carbon single bond and a carbon-nitrogen triple bond, makes them valuable intermediates in organic synthesis and building blocks in the development of novel therapeutics.[1][2][3] However, the very features that impart their synthetic utility also predispose them to thermal lability. Understanding the balance between their desired reactivity and their inherent stability is paramount for their effective and safe use.
This guide will delve into the critical aspects of the thermal stability of these molecules, moving beyond a simple recitation of facts to provide a causal understanding of their behavior under thermal stress.
The Primary Thermal Transformation: Isomerization to Isothiocyanates
The most well-documented thermal reaction of alkyl thiocyanates is their isomerization to the more thermodynamically stable isothiocyanates (R-NCS).[1][4] This rearrangement is a crucial consideration in any application involving the heating of alkyl thiocyanates.
Mechanism of Isomerization
The mechanism of this isomerization is highly dependent on the structure of the alkyl group. For saturated, long-chain alkyl thiocyanates, the rearrangement is believed to proceed through an ionization and recombination mechanism.[4] The rate of this reaction is influenced by the stability of the resulting carbocation intermediate.[4] The process can be catalyzed by various substances, including metal salts like zinc chloride.[4][5]
Factors Influencing Isomerization
Several factors can influence the rate of isomerization:
-
Temperature: As with most chemical reactions, higher temperatures significantly accelerate the rate of isomerization.[5][6]
-
Catalysts: The presence of Lewis acids, such as zinc chloride or cadmium iodide, can catalyze the isomerization, allowing it to proceed at lower temperatures.[4]
-
Solvent Polarity: For saturated alkyl thiocyanates that isomerize via an ionic intermediate, the polarity of the solvent can affect the reaction rate.[4]
Beyond Isomerization: Thermal Decomposition Pathways
At elevated temperatures, beyond the point of isomerization, long-chain alkyl thiocyanates can undergo more extensive decomposition. While less systematically studied than isomerization, potential decomposition pathways can lead to the formation of a variety of products, including nitriles, sulfides, and alkenes, particularly with very long alkyl chains which can undergo fragmentation.[7] The presence of impurities can significantly lower the decomposition temperature.[8]
Experimental Assessment of Thermal Stability
A robust understanding of the thermal stability of a specific long-chain alkyl thiocyanate requires empirical data. The following techniques are indispensable for a thorough evaluation.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which a material begins to lose mass due to decomposition or evaporation.
Why this method? TGA provides a clear and direct measure of mass loss as a function of temperature, allowing for the identification of the onset temperature of decomposition. This is a critical first step in defining the upper temperature limit for the handling and processing of the compound.
Experimental Protocol: TGA of a Long-Chain Alkyl Thiocyanate
-
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.
-
Sample Preparation: Accurately weigh 5-10 mg of the long-chain alkyl thiocyanate into a clean, tared TGA pan (e.g., aluminum or platinum).
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 300-400 °C) at a controlled heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Plot the mass of the sample as a function of temperature. The onset temperature of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition curve.
Differential Scanning Calorimetry (DSC)
Objective: To detect thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.[9][10]
Why this method? DSC is highly sensitive to the energetic changes that accompany physical and chemical transformations. It can detect the endothermic peak of melting and the exothermic peak that may be associated with isomerization or decomposition, providing a more complete picture of the thermal events than TGA alone.
Experimental Protocol: DSC of a Long-Chain Alkyl Thiocyanate
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A sealed pan is crucial to prevent the loss of volatile components before a thermal event occurs.
-
Experimental Conditions:
-
Atmosphere: Use an inert atmosphere (nitrogen or argon).
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting and decomposition temperatures. It is often useful to include a cooling and a second heating cycle to observe any changes in the material's behavior after the initial thermal treatment.
-
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (isomerization, decomposition) peaks. The peak area can be integrated to determine the enthalpy of the transition.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify the volatile products of thermal decomposition.
Why this method? When a long-chain alkyl thiocyanate decomposes, it can generate a complex mixture of smaller, more volatile molecules. GC-MS is the gold standard for separating these components and identifying them based on their mass spectra. This provides invaluable mechanistic insights into the decomposition pathways.
Experimental Protocol: Headspace GC-MS Analysis of Decomposition Products
-
Sample Preparation: Place a small, accurately weighed amount of the long-chain alkyl thiocyanate into a headspace vial.
-
Thermal Stress: Heat the vial in the headspace autosampler at a series of increasing temperatures (e.g., 100 °C, 150 °C, 200 °C) for a defined period (e.g., 30 minutes).
-
GC-MS Analysis:
-
Injection: Automatically inject a portion of the headspace vapor onto the GC column.
-
Separation: Use a suitable GC column (e.g., a non-polar or mid-polar column) and a temperature program that effectively separates the expected decomposition products.
-
Detection: Analyze the eluting compounds with a mass spectrometer.
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST).
Data Interpretation and Summary
The data obtained from these analyses can be compiled to create a comprehensive thermal stability profile.
| Parameter | Technique | Typical Observation for a Long-Chain Alkyl Thiocyanate | Significance |
| Onset of Mass Loss | TGA | A sharp decrease in mass at a specific temperature. | Indicates the temperature at which significant decomposition begins. |
| Melting Point (Tm) | DSC | An endothermic peak. | A fundamental physical property. A sharp peak suggests high purity. |
| Isomerization | DSC | An exothermic peak, often following the melting peak. | Indicates the temperature range where the thiocyanate rearranges to the isothiocyanate. |
| Decomposition Products | GC-MS | Identification of smaller molecules such as nitriles, alkenes, and sulfides. | Provides evidence for the specific chemical reactions occurring during decomposition. |
Best Practices for Handling and Storage
Given their thermal lability, the following precautions are recommended when working with long-chain alkyl thiocyanates:
-
Storage: Store in a cool, dark place, preferably under an inert atmosphere to minimize degradation. For long-term storage, refrigeration may be necessary.[11]
-
Heating: When heating is required for a reaction, use the lowest effective temperature and monitor the reaction progress closely to minimize the formation of the isothiocyanate isomer and other decomposition byproducts.
-
Purity: Be aware that impurities can catalyze decomposition.[8] Ensure the purity of the material before use, especially in applications where thermal stress is anticipated.
Conclusion
The thermal stability of long-chain alkyl thiocyanates is a multifaceted issue that demands careful consideration. While their isomerization to isothiocyanates is the primary thermal event, the potential for more extensive decomposition at higher temperatures cannot be overlooked. By employing a combination of analytical techniques such as TGA, DSC, and GC-MS, researchers can gain a thorough understanding of the thermal behavior of these important compounds. This knowledge is not merely academic; it is essential for the successful and safe implementation of long-chain alkyl thiocyanates in the laboratory and in the development of new technologies and therapeutics.
References
-
Smith, P. A. S., & Emerson, D. W. (1959). The Isomerization of Alkyl Thiocyanates to Isothiocyanates. Journal of the American Chemical Society, 81(12), 3079–3085. [Link]
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Wikipedia. (n.d.). Organic thiocyanates. [Link]
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Emerson, D. W. (1957). A STUDY OF THE MECHANISM OF THE TITIOCYANATE ISOT1IIOCYANATE REARRANGEMENT. ProQuest Dissertations & Theses Global. [Link]
- Haimsohn, J. N., & Lukes, G. E. (1960). U.S. Patent No. 2,954,393. U.S.
- Venerable, J. T., Miyashiro, J., & Weyna, P. L. (1964). U.S. Patent No. 3,149,141. U.S.
-
Mäkinen, R.-M. (2006). Synthesis, crystal structure and thermal decomposition of certain metal thiocyanates and organic thiocyanates. University of Jyväskylä. [Link]
-
Logue, B. A., Hinkens, D. M., Baskin, S. I., & Rockwood, G. A. (2012). Simultaneous determination of cyanide and thiocyanate in plasma by chemical ionization gas chromatography mass-spectrometry (CI-GC-MS). Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 904, 78–84. [Link]
-
Logue, B. A., Hinkens, D. M., Baskin, S. I., & Rockwood, G. A. (2012). Simultaneous determination of cyanide and thiocyanate in plasma by chemical ionization gas chromatography mass-spectrometry (CI-GC-MS). ResearchGate. [Link]
-
Recent advances in the synthesis of α-thiocyanatoketones and β-thiocyanato alcohols through the direct oxy-/hydroxy-thiocyanat. (2025). RSC Advances. [Link]
-
Logue, B. A., Hinkens, D. M., Baskin, S. I., & Rockwood, G. A. (2013). Simultaneous High-performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS-MS) Analysis of Cyanide and Thiocyanate fr. CORE. [Link]
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Vaz, A., Gouveia, A. M., & Marques, E. P. (2017). Determination of Thiocyanate in Plasma by Ion Chromatography and Ultraviolet Detection. Journal of Analytical & Bioanalytical Techniques, 8(4). [Link]
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Al-Kandari, H., Al-Jadi, A., & Al-Awadi, N. (2011). Experimental study of decomposition of aqueous nitrosyl thiocyanate. Murdoch University Research Portal. [Link]
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Synthesis of alkyl thiocyanates. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
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Spectroscopic and thermal properties of FeHg(SCN)4. (2004). INIS-IAEA. [Link]
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Thiocyanate synthesis by cyanation. (n.d.). Organic Chemistry Portal. [Link]
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Wang, Y., et al. (2018). Thermal Decomposition of Thiocyanate Corrosion Inhibitors: A Potential Problem for Successful Well Completions. ResearchGate. [Link]
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Recent Trends in Direct S-Cyanation of Thiols. (2023). Chemical Review and Letters. [Link]
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Progress on the Synthesis and Applications of Thiocyanates. (2025). ResearchGate. [Link]
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de Souza, J., et al. (2020). Temperature Management of Thermolabile Medicines: Transport Device Development. ResearchGate. [Link]
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Inorganic Metal Thiocyanates. (2024). ACS Publications. [Link]
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thermally labile compounds: Topics by Science.gov. (n.d.). Science.gov. [Link]
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Thermal Stability Science Behind Heat Resistance. (2023). Bannari Amman Institute of Technology. [Link]
-
Chen, C. W., & Ho, C. T. (1998). Thermal degradation of allyl isothiocyanate in aqueous solution. Journal of agricultural and food chemistry, 46(1), 220–223. [Link]
-
Zare, A., et al. (2016). Synthesis of alkyl thiocyanates from alcohols using a polymer-supported thiocyanate ion promoted by cyanuric chloride/dimethylformamide. Taylor & Francis Group. [Link]
-
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
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Ghanbari, E., Picken, S. J., & van Esch, J. H. (2023). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting. Journal of Thermal Analysis and Calorimetry. [Link]
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Recent advances in the chemistry of organic thiocyanates. (2025). ResearchGate. [Link]
-
Investigating the Use of Differential Scanning Calorimetry in the Prediction of Part Properties in the High-Speed Sintering Process. (2024). MDPI. [Link]
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Thermal Stability of Goethite-Bound Natural Organic Matter Is Impacted by Carbon Loading. (2025). ResearchGate. [Link]
-
Chandler, J. D., & Day, B. J. (2012). Thiocyanate: a potentially useful therapeutic agent with host defense and antioxidant properties. Biochemical pharmacology, 84(11), 1381–1387. [Link]
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Chauhan Ajaykumar. (2026). Int. J. of Pharm. Sci., 4(1), 1913-1923. International Journal of Pharmaceutical Sciences. [Link]
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Shin, H. S., et al. (2018). Thermal Degradation of Long Chain Fatty Acids. PubMed. [Link]
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Differential Scanning Calorimetry (DSC) for the Analysis of Activated Carbon. (2025). DTIC. [Link]
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Bischof, J. C., & He, X. (2005). Thermal stability of proteins. Annals of the New York Academy of Sciences, 1066, 12–33. [Link]
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METTLER TOLEDO. (2012, December 20). Differential Scanning Calorimetry (DSC) – Online Training Course [Video]. YouTube. [Link]
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Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. (n.d.). ChemRxiv. [Link]
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organic chemis anic chemis anic chemistry. (n.d.). NCERT. [Link]
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Octyl Thiocyanate: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Octyl thiocyanate, a seemingly simple linear alkyl thiocyanate, has emerged as a potent and versatile precursor in the arsenal of synthetic organic chemists. Its unique reactivity profile, stemming from the ambident nature of the thiocyanate moiety, allows for its strategic conversion into a diverse array of sulfur-containing molecules. This technical guide provides a comprehensive overview of the synthesis, key transformations, and applications of this compound, with a particular focus on its utility in the preparation of valuable intermediates for drug discovery and materials science. Detailed experimental protocols, mechanistic insights, and a survey of recent applications are presented to equip researchers with the practical knowledge required to effectively harness the synthetic potential of this important building block.
Introduction: The Strategic Importance of the Thiocyanate Group
The thiocyanate functional group (-SCN) is a cornerstone in organic synthesis, serving as a gateway to a multitude of sulfur-containing compounds. Its ambident reactivity allows it to react as either a sulfur or a nitrogen nucleophile, a duality that can be controlled by reaction conditions and the nature of the electrophile. Organic thiocyanates, such as this compound, are particularly valuable as they are relatively stable, easy to handle, and can be synthesized from readily available starting materials.[1][2] They serve as important synthetic intermediates for accessing valuable sulfur-containing compounds.[3] This guide will delve into the practical aspects of utilizing this compound as a precursor for the synthesis of thiols, disulfides, isothiocyanates, and heterocyclic systems, highlighting its significance in the development of new chemical entities.
Synthesis of this compound: Establishing the Foundation
The reliable and efficient synthesis of this compound is the crucial first step in its utilization as a synthetic precursor. The most common and practical approaches involve the nucleophilic substitution of an octyl electrophile with a thiocyanate salt.
From Octyl Halides: A Classic SN2 Approach
The reaction of octyl halides, typically octyl bromide or octyl iodide, with an alkali metal thiocyanate such as sodium or potassium thiocyanate, is a robust and widely used method.[4] This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.
Mechanism:
The thiocyanate ion (SCN⁻), a potent nucleophile, attacks the electrophilic carbon of the octyl halide, displacing the halide ion and forming the C-S bond. The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF) or acetone are preferred as they solvate the cation of the thiocyanate salt, leaving the thiocyanate anion highly reactive.
Experimental Protocol: Synthesis of this compound from Octyl Bromide
-
Materials:
-
Octyl bromide (1.0 eq)
-
Sodium thiocyanate (1.2 eq)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium thiocyanate in DMF.
-
Add octyl bromide to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford crude this compound.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Expected Yield: 75-90%
From Octyl Alcohol: A Mitsunobu-type Reaction
Alternatively, this compound can be synthesized directly from octyl alcohol using a one-pot procedure that avoids the preparation of an octyl halide.[4] A highly selective method utilizes triphenylphosphine and diethylazodicarboxylate (DEAD) in the presence of ammonium thiocyanate.[5]
Mechanism:
This reaction proceeds through a Mitsunobu-type mechanism. The triphenylphosphine and DEAD form a phosphonium salt, which then activates the hydroxyl group of octyl alcohol, making it a good leaving group. The thiocyanate anion then displaces the activated hydroxyl group to form this compound.
Experimental Protocol: Synthesis of this compound from Octyl Alcohol
-
Materials:
-
Octan-1-ol (1.0 eq)
-
Triphenylphosphine (1.5 eq)
-
Diethylazodicarboxylate (DEAD) (1.5 eq)
-
Ammonium thiocyanate (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred solution of octan-1-ol and triphenylphosphine in anhydrous THF at 0 °C, add DEAD dropwise.
-
After stirring for 15 minutes, add ammonium thiocyanate to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield pure this compound.
-
Expected Yield: 70-85%
Table 1: Comparison of Synthetic Routes to this compound
| Starting Material | Reagents | Advantages | Disadvantages |
| Octyl Bromide | NaSCN or KSCN in DMF/Acetone | High yield, readily available starting materials | Requires pre-functionalization to the halide |
| Octyl Alcohol | PPh₃, DEAD, NH₄SCN in THF | One-pot from alcohol, mild conditions | Use of stoichiometric and potentially hazardous reagents |
Key Transformations of this compound
The synthetic utility of this compound lies in its facile conversion to a variety of valuable sulfur-containing compounds.
Reduction to 1-Octanethiol: Accessing a Key Nucleophile
The reduction of the thiocyanate group to a thiol (mercaptan) is one of the most important transformations of this compound. 1-Octanethiol is a widely used nucleophile in organic synthesis and a key component in self-assembled monolayers and other materials science applications.
Mechanism of Reduction with LiAlH₄:
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily reduces thiocyanates to thiols. The reaction involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the carbon atom of the nitrile group, followed by subsequent reduction and protonation during the workup.
Mechanism of Reduction with NaBH₄:
Sodium borohydride (NaBH₄) is a milder reducing agent and can also be used for this transformation, often requiring slightly more forcing conditions or the use of additives.[6][7] The mechanism is analogous to that of LiAlH₄, involving hydride attack on the nitrile carbon.
Experimental Protocol: Reduction of this compound to 1-Octanethiol with LiAlH₄
-
Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 eq)
-
Anhydrous diethyl ether or THF
-
1 M Hydrochloric acid
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, suspend LiAlH₄ in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it with diethyl ether.
-
Combine the filtrate and washings, and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate carefully under reduced pressure (thiols are volatile) to obtain 1-octanethiol.
-
Expected Yield: 80-95%
Conversion to Dioctyl Disulfide: A Stable Sulfur Linkage
Symmetrical disulfides are important structural motifs in peptides and other biologically active molecules. Dioctyl disulfide can be prepared from this compound, providing an alternative to the direct oxidation of the corresponding thiol.
Mechanism:
The synthesis of symmetrical disulfides from organic thiocyanates can be achieved using reagents like sodium in silica gel.[8] This method avoids the use of foul-smelling thiols. The reaction likely involves a reductive coupling mechanism.
Experimental Protocol: Synthesis of Dioctyl Disulfide from this compound
-
Materials:
-
This compound (1.0 eq)
-
Sodium metal
-
Silica gel
-
Anhydrous toluene
-
-
Procedure:
-
Prepare sodium-impregnated silica gel by adding finely cut sodium metal to a suspension of activated silica gel in anhydrous toluene and heating to reflux.
-
Cool the mixture to room temperature.
-
Add a solution of this compound in anhydrous toluene to the sodium-silica gel suspension.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and wash the solid residue with toluene.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford dioctyl disulfide.
-
Expected Yield: 70-85%
Isomerization to Octyl Isothiocyanate: A Pathway to Bioactive Molecules
Isothiocyanates (-NCS) are a class of compounds with significant biological activity, including anticancer and antimicrobial properties.[9][10] While the isomerization of alkyl thiocyanates to isothiocyanates is thermodynamically favorable, it often requires high temperatures, which can lead to side reactions.[3]
Mechanism:
The isomerization is believed to proceed through a pseudo-first-order reversible reaction, potentially involving a tight ion pair intermediate. For simple alkyl thiocyanates, this rearrangement typically requires heating at reflux temperatures.[11]
Synthetic Approach to Octyl Isothiocyanate:
Due to the often harsh conditions required for the direct isomerization of this compound, a more practical and common approach to synthesize octyl isothiocyanate is from octylamine and carbon disulfide.[12][13][14][15][16]
Experimental Protocol: Synthesis of Octyl Isothiocyanate from Octylamine
-
Materials:
-
Octylamine (1.0 eq)
-
Carbon disulfide (1.2 eq)
-
Triethylamine (1.2 eq)
-
Tosyl chloride (1.1 eq)
-
Dichloromethane
-
-
Procedure:
-
To a solution of octylamine and triethylamine in dichloromethane at 0 °C, add carbon disulfide dropwise.
-
Stir the mixture at room temperature for 1-2 hours to form the dithiocarbamate salt in situ.
-
Cool the reaction mixture back to 0 °C and add a solution of tosyl chloride in dichloromethane dropwise.
-
Stir the reaction at room temperature for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield octyl isothiocyanate.
-
Expected Yield: 75-90%
Applications in Organic Synthesis and Drug Development
The derivatives of this compound find diverse applications, particularly in the synthesis of heterocyclic compounds and as building blocks for biologically active molecules.
Synthesis of Thiazoles and Other Heterocycles
Alkyl thiocyanates are valuable precursors for the synthesis of various sulfur and nitrogen-containing heterocycles. For instance, α-thiocyanatoketones, which can be prepared from α-haloketones and a thiocyanate salt, undergo cyclization to form 2-hydroxythiazoles.[17] While direct use of this compound in this context is less common, its conversion to 1-octanethiol opens up numerous possibilities for synthesizing heterocycles such as thiazoles through reactions with α-halocarbonyl compounds and a subsequent cyclization step.[5][17][18][19]
Precursors for Bioactive Molecules
Long-chain alkyl isothiocyanates have garnered significant attention for their potential as anticancer agents.[7][8][9][20] They have been shown to inhibit the growth of various cancer cell lines and induce apoptosis. The lipophilic octyl chain can enhance the cell membrane permeability of the isothiocyanate moiety, potentially increasing its bioavailability and efficacy. The synthesis of octyl isothiocyanate, as described above, provides a direct route to this class of promising therapeutic agents.
Spectroscopic Characterization of this compound
Accurate characterization of this compound is essential for its use in synthesis. The following are typical spectroscopic data for this compound.[1]
-
¹H NMR (CDCl₃):
-
δ 2.88 (t, 2H, -CH₂-SCN)
-
δ 1.75 (quint, 2H, -CH₂-CH₂-SCN)
-
δ 1.2-1.5 (m, 10H, -(CH₂)₅-)
-
δ 0.89 (t, 3H, -CH₃)
-
-
¹³C NMR (CDCl₃):
-
δ 112.5 (-SCN)
-
δ 32.5 (-CH₂-SCN)
-
δ 31.7, 29.8, 28.9, 28.7, 22.6, 14.1 (alkyl chain carbons)
-
-
IR (neat):
-
ν 2150 cm⁻¹ (strong, sharp, C≡N stretch)
-
ν 2925, 2855 cm⁻¹ (C-H stretch)
-
Conclusion
This compound is a highly valuable and versatile precursor in organic synthesis. Its straightforward preparation and the ability to be selectively transformed into key functional groups such as thiols, disulfides, and isothiocyanates make it an indispensable tool for chemists in both academic and industrial settings. The derivatives of this compound hold significant promise, particularly in the development of new therapeutic agents and advanced materials. This guide has provided a detailed overview of the synthesis, reactions, and applications of this compound, with the aim of empowering researchers to fully exploit its synthetic potential.
Visual Summaries
Synthetic Pathways from Octyl Precursors
Caption: Synthetic routes to and from this compound.
Reaction Workflow: From Octyl Bromide to 1-Octanethiol
Caption: Experimental workflow for 1-octanethiol synthesis.
References
- U.S. Patent 2,486,090A, "Preparation of organic thiocyanates," issued October 25, 1949. [URL: https://patents.google.
- Organic Chemistry Portal. "Thiocyanate synthesis by C-S coupling or substitution." [URL: https://www.organic-chemistry.
- ChemRxiv. "Accessing and Utilizing Thiols in Organic Chemistry." [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65c2f4a018786ed92dfda4b6]
- PubChem. "this compound." [URL: https://pubchem.ncbi.nlm.nih.gov/compound/29864]
- U.S. Patent 3,923,852A, "Preparation of substituted isothiocyanates," issued December 2, 1975. [URL: https://patents.google.
- Organic Syntheses Procedure. "Sulfide synthesis in preparation of unsymmetrical dialkyl disulfides." [URL: http://www.orgsyn.org/demo.aspx?prep=v70p0215]
- Organic Chemistry Portal. "Thiazole synthesis." [URL: https://www.organic-chemistry.org/synthesis/heterocycles/thiazoles.shtm]
- Zhang, Y. "Are isothiocyanates potential anti-cancer drugs?" Acta Pharmacologica Sinica, 2009, 30(5), 501-512. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4002827/]
- ResearchGate. "Preparation of Thiocyanates and Isothiocyanates from Alcohols, Thiols, Trimethylsilyl-, and Tetrahydropyranyl Ethers Using Triphenylphosphine/2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)/n-Bu4NSCN System." [URL: https://www.researchgate.net/publication/232959823_Preparation_of_Thiocyanates_and_Isothiocyanates_from_Alcohols_Thiols_Trimethylsilyl-_and_Tetrahydropyranyl_Ethers_Using_Triphenylphosphine23-Dichloro-56-dicyanobenzoquinone_DDQn-Bu4NSCN_System]
- MDPI. "The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents." [URL: https://www.mdpi.com/1422-0067/21/5/1835]
- Taylor & Francis Online. "Review of the synthesis and biological activity of thiazoles." [URL: https://www.tandfonline.com/doi/full/10.1080/00397911.2020.1854787]
- Chemistry LibreTexts. "19.3: Reductions using NaBH4, LiAlH4." [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones_-Nucleophilic_Addition_Reactions/19.
- Journal of the Chemical Society, Perkin Transactions 2. "A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates." [URL: https://pubs.rsc.org/en/content/articlelanding/1982/p2/p29820000299]
- Organic Chemistry Portal. "Isothiocyanate synthesis." [URL: https://www.organic-chemistry.
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"reactivity of the thiocyanate functional group in alkyl chains"
An In-Depth Technical Guide to the Reactivity of the Thiocyanate Functional Group in Alkyl Chains
Abstract
The alkyl thiocyanate (R-SCN) functional group, a fascinating and versatile entity in organic chemistry, serves as a critical synthon for a diverse array of sulfur-containing molecules. Characterized by its pseudohalogenic nature and ambident reactivity, the thiocyanate group offers a rich and nuanced reaction chemistry.[1][2] This guide provides a comprehensive exploration of the synthesis, reactivity, and application of alkyl thiocyanates, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its key transformations, including nucleophilic substitutions, isomerizations, and radical additions, while providing field-proven insights into experimental design and execution.
Introduction: The Dual Nature of the Thiocyanate Group
The thiocyanate group, –SCN, is a polyatomic analogue of the halogens, earning it the classification of a "pseudohalogen".[3][4] This designation stems from the similarity of its chemical reactions to those of halide ions.[2] The thiocyanate anion ([SCN]⁻) is the conjugate base of thiocyanic acid and shares its negative charge between the sulfur and nitrogen atoms, making it an archetypal ambidentate nucleophile.[5][6] This dual nucleophilicity is the cornerstone of its reactivity, allowing it to react at either the "soft" sulfur atom to form thiocyanates (R-S-C≡N) or the "harder" nitrogen atom to form isothiocyanates (R-N=C=S).[7][8] Understanding and controlling this selectivity is paramount for its synthetic utility.
Organic thiocyanates are not merely synthetic curiosities; they are found in various natural products and serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[9][10] Their ability to be readily converted into other valuable sulfur-containing functional groups, such as thiols, thioethers, and thiocarbamates, makes them indispensable tools in the synthetic chemist's arsenal.[11][12]
Synthesis of Alkyl Thiocyanates
The efficient formation of the C-S bond to generate alkyl thiocyanates is a prerequisite for exploring their reactivity. Several reliable methods exist, each with specific advantages and mechanistic considerations.
From Alkyl Halides: The Classic SN2 Approach
The most common and straightforward synthesis involves the nucleophilic substitution of an alkyl halide with an alkali metal thiocyanate, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN).[11] This reaction typically proceeds via an SN2 mechanism.
-
Causality in Experimental Design: The choice of solvent is critical. Polar aprotic solvents like DMF or acetone are preferred as they solvate the metal cation, leaving the thiocyanate anion highly nucleophilic and reactive. In protic solvents, hydrogen bonding can shield the nitrogen atom, favoring attack from the more polarizable sulfur atom.[13] For primary and secondary alkyl halides, this method reliably produces the corresponding alkyl thiocyanate in good yields.[14] However, for substrates prone to forming stable carbocations (tertiary, benzylic, or allylic halides), the reaction can gain SN1 character, often leading to a mixture of thiocyanate and the thermodynamically more stable isothiocyanate isomer.[11][15]
From Alcohols: Expanding the Substrate Scope
Direct conversion of alcohols to alkyl thiocyanates provides a valuable alternative, avoiding the pre-functionalization to an alkyl halide. One effective method employs a combination of cyanuric chloride (CC) and dimethylformamide (DMF) to activate the alcohol, which is then displaced by a thiocyanate source.[16] Polymeric-supported thiocyanate reagents have been developed to simplify work-up and enable reagent recycling, aligning with green chemistry principles.[16]
The Ambident Reactivity of the Thiocyanate Nucleophile
As previously mentioned, the thiocyanate ion's ability to attack electrophiles with either its sulfur or nitrogen atom is its defining characteristic. The ratio of the resulting thiocyanate (S-attack) to isothiocyanate (N-attack) products is dictated by a delicate balance of several factors.
| Factor | Condition Favoring Thiocyanate (S-Attack) | Condition Favoring Isothiocyanate (N-Attack) | Rationale |
| Substrate | Primary, Secondary (SN2 pathway) | Tertiary, Benzylic, Allylic (SN1 pathway) | Hard carbocations (SN1) prefer to react with the harder nitrogen atom.[11][15] |
| Counter-ion | Alkali metals (K⁺, Na⁺) | Heavy metals (Ag⁺, Hg²⁺, Cu⁺) | Heavy metal ions coordinate strongly to the soft sulfur atom, blocking it and directing the reaction to the nitrogen atom.[14][15] |
| Solvent | Polar Protic (e.g., Ethanol) | Polar Aprotic (e.g., DMF) for SN2, but high polarity can favor SN1 | Protic solvents can solvate the N-terminus via H-bonding, leaving S more accessible. In SN1, solvent polarity stabilizes the carbocation, favoring N-attack.[17] |
| Kinetics | Kinetically controlled product | Thermodynamically controlled product | The R-SCN bond is often formed faster, but the R-NCS isomer is typically more stable and can be formed via rearrangement.[8][18] |
Key Transformations of the Alkyl Thiocyanate Group
Once formed, the alkyl thiocyanate is a versatile intermediate capable of undergoing numerous transformations.
Isomerization to Isothiocyanates
Perhaps the most fundamental reaction of certain alkyl thiocyanates is their isomerization to the corresponding isothiocyanates.[11] This rearrangement is highly dependent on the structure of the alkyl group.
-
Allylic Thiocyanates: These compounds undergo a facile[1][1]-sigmatropic rearrangement, which is often rapid even at moderate temperatures.[19][20]
-
Tertiary and Benzylic Thiocyanates: Isomerization often proceeds through an ion-pair mechanism, facilitated by catalysts like zinc chloride or by heat.[17][19]
-
Primary and Secondary Alkyl Thiocyanates: These are generally stable and do not readily isomerize without significant energy input or specific catalysis, often requiring vapor-phase isomerization over a catalyst at high temperatures.[17][21]
Conversion to Thiols
Alkyl thiocyanates are excellent, stable precursors for thiols (mercaptans), which are often labile and prone to oxidation.[14] The conversion is typically achieved by reduction or hydrolysis.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the thiocyanate to the corresponding thiol. Another established method involves using sodium in liquid ammonia.[22]
-
Hydrolysis: Alkaline hydrolysis of the isothiouronium salt, formed by reacting an alkyl halide with thiourea, is a common route to thiols, though direct hydrolysis of thiocyanates is also possible.[22][23]
Nucleophilic Substitution (with SCN as a Leaving Group)
The thiocyanate anion is a good leaving group, comparable to iodide. As such, alkyl thiocyanates can undergo SN2 reactions where the –SCN group is displaced by a stronger nucleophile, such as an azide ion.[24] This reactivity allows for the sequential introduction of functional groups.
Radical Reactions: Modern Synthetic Approaches
Recent advances have leveraged the C–S bond of alkyl thiocyanates in radical chemistry. Photochemical induction can cleave the C–S bond, generating an alkyl radical and a thiocyanate radical.[25] This has been exploited in group transfer radical addition (GTRA) reactions, where both the alkyl and thiocyanate groups are added across an alkene, effectively creating a more complex, functionalized thiocyanate from a simpler one.[25] This method represents a powerful, atom-economical way to build molecular complexity under mild conditions.
Applications in Drug Development and Organic Synthesis
The reactivity of alkyl thiocyanates makes them valuable in fields where sulfur-containing molecules are of interest, particularly in medicinal chemistry.
-
Bioisosteric Replacement: The thiocyanate group can be used as a bioisostere for other functional groups in drug design to modulate properties like lipophilicity and metabolic stability.
-
Precursors to Bioactive Molecules: Many sulfur-containing heterocycles and other bioactive compounds are synthesized from thiocyanate precursors.[10][12] For instance, the Riemschneider thiocarbamate synthesis involves the hydrolysis of organic thiocyanates to thiocarbamates, which are themselves useful intermediates.[11]
-
Host Defense and Biological Activity: The thiocyanate ion is an important component of the human host defense system, where it is oxidized by lactoperoxidase to the antimicrobial agent hypothiocyanite.[5][26] This biological role inspires the incorporation of thiocyanate moieties into novel therapeutic agents.[27]
Experimental Protocols
Trustworthy protocols are self-validating. The following methodologies are presented with checkpoints and rationale to ensure reproducibility.
Protocol 1: Synthesis of an Alkyl Thiocyanate from an Alcohol
This protocol is adapted from a polymer-supported approach, which simplifies purification.[16]
-
Objective: To synthesize 1-thiocyanatooctane from 1-octanol.
-
Materials: 1-octanol, Cyanuric Chloride (CC), Dimethylformamide (DMF), Polymer-supported thiocyanate reagent ([P₄-VP]Pr-SCN), n-hexane.
-
Procedure:
-
Activation: Add cyanuric chloride (1.0 mmol, 0.184 g) to anhydrous DMF (0.5 mL) in a round-bottom flask equipped with a magnetic stirrer. Stir at room temperature until the CC has completely dissolved. Rationale: This forms the Vilsmeier-type activating agent.
-
Reactant Addition: To the activated mixture, add 1-octanol (1.0 mmol, 0.130 g) followed by the polymer-supported thiocyanate resin (3.0 mmol SCN⁻ equivalent).
-
Reaction: Stir the mixture at 50°C in a water bath. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the 1-octanol spot. Self-Validation: TLC provides a direct measure of reactant consumption, indicating when the reaction is complete.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid polymer resin and wash it thoroughly with n-hexane (5 x 3 mL). Rationale: The use of a solid-supported reagent allows for simple filtration to remove excess reagent and byproducts.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 1-thiocyanatooctane.
-
Protocol 2: Reduction of an Alkyl Thiocyanate to a Thiol
-
Objective: To synthesize 1-octanethiol from 1-thiocyanatooctane.
-
Materials: 1-thiocyanatooctane, Lithium Aluminum Hydride (LiAlH₄), Diethyl ether (anhydrous), 1 M HCl, Saturated NaCl solution.
-
Procedure:
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.2 eq.) in anhydrous diethyl ether. Cool the flask to 0°C in an ice bath. Rationale: The reaction is exothermic and moisture-sensitive. An inert atmosphere and low temperature are crucial for safety and efficacy.
-
Addition: Add a solution of 1-thiocyanatooctane (1.0 eq.) in anhydrous diethyl ether dropwise to the stirred LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching (Fieser workup): Cautiously quench the reaction by sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Self-Validation: This specific quenching procedure is critical for safely destroying excess hydride and generating a granular, easily filterable aluminum salt precipitate.
-
Work-up: Stir the resulting mixture for 30 minutes until a white precipitate forms. Filter the mixture through a pad of Celite, washing the solid with additional diethyl ether.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with 1 M HCl and then with saturated NaCl solution. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the thiol. Caution: Thiols often have strong, unpleasant odors. All work should be conducted in a well-ventilated fume hood.
-
Conclusion and Future Outlook
The reactivity of the alkyl thiocyanate functional group is a rich field, governed by the fundamental principles of nucleophilicity, reaction kinetics, and thermodynamics. Its ambident nature, while a challenge, provides a gateway to selectively synthesize either thiocyanates or isothiocyanates by carefully controlling reaction parameters. Classic transformations like conversion to thiols and isomerization remain highly relevant, while modern methods involving photoredox catalysis are opening new avenues for C-S bond formation and functionalization. For scientists in drug discovery and process development, a deep understanding of this versatile functional group is not just advantageous—it is essential for innovation in the synthesis of novel sulfur-containing entities.
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An In-depth Technical Guide to the Industrial Applications of Octyl Thiocyanate
This guide provides a comprehensive technical overview of octyl thiocyanate, with a primary focus on its established and potential industrial applications. It is intended for researchers, scientists, and drug development professionals who are interested in the unique properties and functional capabilities of this long-chain alkyl thiocyanate. The content herein synthesizes fundamental chemical principles with practical, field-proven insights, emphasizing the causality behind its utility and providing detailed methodologies for its evaluation.
Introduction to this compound: Chemical Profile and Properties
This compound (C₉H₁₇NS) is an organic compound characterized by an eight-carbon alkyl chain attached to a thiocyanate functional group (-S-C≡N).[1] This structure imparts a dual nature to the molecule: the long alkyl chain provides lipophilicity, enhancing its solubility in nonpolar media and its ability to form hydrophobic layers, while the thiocyanate group offers a reactive site and contributes to its polarity and ability to interact with metal surfaces.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NS | PubChem CID 29864[1] |
| Molecular Weight | 171.31 g/mol | PubChem CID 29864[1] |
| IUPAC Name | This compound | PubChem CID 29864[1] |
| SMILES | CCCCCCCCSC#N | PubChem CID 29864[1] |
| CAS Number | 19942-78-0 | PubChem CID 29864[1] |
The synthesis of this compound can be achieved through several routes, with a common laboratory and potential industrial method being the nucleophilic substitution reaction between an octyl halide (e.g., n-octyl bromide) and a thiocyanate salt (e.g., sodium or potassium thiocyanate).
A patented method describes the synthesis of n-octyl thiocyanate from n-octyl mercaptan by treatment with a cyanogen halide in the presence of a hydrogen halide acceptor.[2] Another established laboratory-scale synthesis involves the reaction of n-octyl bromide with ammonium thiocyanate.[3]
Primary Industrial Application: Corrosion Inhibition in the Oil and Gas Industry
The most well-documented industrial application of this compound is as a corrosion inhibitor, particularly in the challenging environments encountered in the oil and gas industry. It is often employed in high-density brines used as completion and packer fluids in oil and gas wells.[4]
Mechanism of Corrosion Inhibition
The efficacy of this compound as a corrosion inhibitor stems from its ability to adsorb onto metal surfaces, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption process is a complex interplay of physical and chemical interactions.
-
Adsorption via the Thiocyanate Group: The thiocyanate functional group, with its sulfur and nitrogen atoms, possesses lone pairs of electrons that can interact with the vacant d-orbitals of iron atoms on the steel surface. This can lead to the formation of coordinate bonds, resulting in chemisorption.
-
Role of the Octyl Chain: The long, hydrophobic octyl chain plays a crucial role in forming a dense, non-polar layer after the initial adsorption of the thiocyanate head group. This hydrocarbon tail repels water and other corrosive species, further enhancing the protective barrier.
The overall mechanism can be visualized as the formation of a self-assembled monolayer on the metal surface, which acts as a physical barrier to the electrochemical reactions that drive corrosion.
Performance Data and Synergistic Effects
While specific, publicly available quantitative data on the corrosion inhibition efficiency of this compound alone is limited, patent literature highlights its effectiveness, particularly when used in combination with other compounds.
A key patent reveals that organic thiocyanates, including this compound, are used in corrosion inhibitor compositions for high-density brines.[4] These compositions often exhibit synergistic effects, where the combined inhibition efficiency is greater than the sum of the individual components. For instance, a novel corrosion inhibiting composition comprising a thioglycolate compound and a thiocyanate compound (such as this compound) has been shown to provide improved corrosion protection over a wide range of temperatures.[4]
The typical concentration of the thiocyanate compound in these formulations ranges from 0.01 to 1.0 percent by weight.[4]
Experimental Protocol: Evaluation of Corrosion Inhibition by Weight Loss Method
The weight loss method is a fundamental and widely used technique to evaluate the performance of corrosion inhibitors.[5][6] The following is a detailed, step-by-step protocol for assessing the inhibition efficiency of this compound in a simulated oilfield brine, adapted from ASTM G1 standard practice.[2][7]
Objective: To determine the corrosion rate of mild steel in a CO₂-saturated brine solution and the inhibition efficiency of this compound.
Materials and Equipment:
-
Mild steel coupons of known dimensions and surface area
-
Analytical balance (±0.1 mg accuracy)
-
Glass corrosion cells with gas inlet and outlet
-
Water bath or incubator for temperature control
-
Polishing papers of various grits (e.g., 240, 400, 600 grit)
-
Degreasing solvent (e.g., acetone, ethanol)
-
Simulated brine solution (e.g., 3.5% NaCl in deionized water)
-
This compound
-
CO₂ gas cylinder
-
Desiccator
Procedure:
-
Coupon Preparation:
-
Mechanically polish the mild steel coupons with successively finer grits of polishing paper to achieve a uniform surface finish.
-
Clean the coupons with a soft brush and a mild detergent, then rinse thoroughly with deionized water.
-
Degrease the coupons by immersing them in acetone or ethanol, followed by air-drying.
-
Store the prepared coupons in a desiccator until use.
-
Just before the test, weigh each coupon to the nearest 0.1 mg and record the initial weight (W_initial).
-
-
Test Solution Preparation:
-
Prepare the simulated brine solution (e.g., 3.5% NaCl).
-
For the inhibited solution, add the desired concentration of this compound (e.g., 50, 100, 200 ppm).
-
Prepare a blank solution without the inhibitor.
-
Saturate both the blank and inhibited solutions with CO₂ by bubbling the gas through the solutions for at least one hour before introducing the coupons.
-
-
Corrosion Test:
-
Suspend a prepared and weighed coupon in each corrosion cell, ensuring it is fully immersed in the test solution.
-
Continue to bubble CO₂ through the solutions throughout the duration of the test to maintain saturation and an anaerobic environment.
-
Maintain the desired temperature (e.g., 50°C) using a water bath or incubator.
-
Leave the coupons immersed for a specified period (e.g., 24, 48, or 72 hours).
-
-
Coupon Cleaning and Re-weighing:
-
After the exposure period, carefully remove the coupons from the solutions.
-
Clean the coupons according to ASTM G1 procedures to remove all corrosion products. This may involve chemical cleaning (e.g., in inhibited hydrochloric acid) or mechanical cleaning (e.g., gentle scrubbing with a soft brush).
-
Rinse the cleaned coupons with deionized water and then with acetone before drying.
-
Weigh the cleaned and dried coupons to the nearest 0.1 mg and record the final weight (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR): CR (mm/year) = (87600 × ΔW) / (A × T × ρ) where:
-
ΔW is the weight loss in grams
-
A is the surface area of the coupon in cm²
-
T is the immersion time in hours
-
ρ is the density of the mild steel in g/cm³ (approx. 7.85 g/cm³)
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where:
-
CR_blank is the corrosion rate in the uninhibited solution
-
CR_inhibitor is the corrosion rate in the inhibited solution
-
Potential and Related Industrial Applications
While the use of this compound as a corrosion inhibitor is its most prominent application, the chemical properties of the octyl and thiocyanate moieties suggest potential in other industrial sectors.
Biocidal and Fungicidal Activity
Thiocyanates and isothiocyanates are known to possess antimicrobial properties. While there is a lack of specific studies on the biocidal or fungicidal activity of this compound, related compounds have shown efficacy. For instance, octyl gallate has demonstrated robust bactericidal activity against various pathogens.[8][9] Isothiocyanates, structural isomers of thiocyanates, have been identified as efficient natural fungicides.[10]
The lipophilic octyl chain could facilitate the transport of the toxic thiocyanate group across the cell membranes of microorganisms, suggesting that this compound may have potential as a biocide in industrial water systems, metalworking fluids, or as a preservative in certain formulations. Further research is needed to quantify its efficacy against relevant industrial microbes, such as sulfate-reducing bacteria (SRB).
Agricultural Applications
Certain thiocyanate-containing compounds have been investigated for their use as pesticides and herbicides. The mode of action of thiophanate-methyl, a broad-spectrum fungicide, involves the disruption of fungal cell processes.[11] While no direct evidence supports the use of this compound as a commercial agrochemical, its structural features warrant investigation for potential insecticidal or fungicidal properties in crop protection.
Synthesis and Chemical Transformations
The synthesis of this compound is a key consideration for its industrial viability. As previously mentioned, common synthetic routes involve the reaction of an octyl precursor with a thiocyanate salt.
The thiocyanate group can also serve as a synthetic intermediate for the preparation of other sulfur-containing compounds, such as mercaptans, through reduction reactions.[3]
Safety, Toxicology, and Environmental Fate
Toxicological Profile
Specific toxicological data for this compound is not extensively available in the public domain. However, information on related compounds can provide some indication of its potential hazards. For instance, octyl isothiocyanate is classified as toxic if swallowed and harmful in contact with skin or if inhaled, and it can cause severe skin burns and eye damage.[12] The toxicity of thiocyanates, in general, can be attributed to their ability to interfere with various biological processes.
Environmental Fate and Biodegradability
The environmental fate of this compound is an important consideration for its industrial use. The long alkyl chain may suggest a potential for bioaccumulation, while the thiocyanate group can be subject to biodegradation by certain microorganisms. Studies have shown that microbial consortia can degrade thiocyanate, utilizing it as a source of carbon, nitrogen, and sulfur.[8][13][14][15] However, the biodegradability of the entire this compound molecule, particularly the degradation of the long alkyl chain, requires specific investigation.
Analytical Methods for Determination
For quality control and monitoring purposes in industrial applications, reliable analytical methods for the determination of this compound are necessary.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of volatile and semi-volatile organic compounds like this compound. Methods have been developed for the determination of thiocyanates in various matrices, often involving a derivatization step.[3][16][17]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the analysis of thiocyanates.[18][19] Different detection methods, such as UV or fluorescence detection after derivatization, can be used to achieve the desired sensitivity and selectivity.[18]
Conclusion and Future Outlook
This compound is a molecule with a well-established application as a corrosion inhibitor in the demanding environment of the oil and gas industry. Its unique combination of a hydrophobic alkyl chain and a metal-adsorbing thiocyanate group provides an effective mechanism for protecting metal surfaces from corrosion. While its use in this sector is clear, there is a notable lack of comprehensive, publicly available data on its performance under various conditions.
The potential for this compound in other industrial applications, such as a biocide or an agricultural chemical, remains largely unexplored. Based on the known activities of related compounds, further research in these areas is warranted.
For researchers and drug development professionals, this compound and its derivatives may present interesting scaffolds for the design of new molecules with targeted biological activities, leveraging the combined properties of the octyl and thiocyanate moieties. Future work should focus on generating robust quantitative data on its efficacy in various applications, as well as detailed toxicological and environmental impact assessments to ensure its safe and sustainable use.
References
-
Biodegradation of thiocyanate by a native groundwater microbial consortium. (2019). PMC. [Link]
-
Inhibition of mild steel corrosion in acid medium. SciSpace. [Link]
-
Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. Chemical Science Review and Letters. [Link]
- Reduction of organic thiocyanates.
-
Determination of thiocyanate anion by high-performance liquid chromatography with fluorimetric detection. PubMed. [Link]
-
Antifungal activity of octyl gallate: structural criteria and mode of action. PubMed. [Link]
-
Unexpected Thiocyanate Adsorption onto Ferrihydrite Under Prebiotic Chemistry Conditions. PubMed. [Link]
-
G1 Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. ASTM International. [Link]
- Corrosion inhibitor for high density brines.
-
Corrosion of carbon steel in brine solutions of crude oil. OSTI.GOV. [Link]
-
Simultaneous determination of cyanide and thiocyanate in plasma by chemical ionization gas chromatography mass-spectrometry (CI-GC-MS). ResearchGate. [Link]
-
Corrosion process of stainless steel in natural brine as a source of chromium and iron – the need for routine analysis. PMC. [Link]
-
This compound. PubChem. [Link]
-
thiophanate-methyl. UC IPM. [Link]
-
Isothiocyanate Derivatives of Glucosinolates as Efficient Natural Fungicides. APS Journals. [Link]
-
The Iron(III) Thiocyanate Reaction: Research History and Role in Chemical Analysis. ResearchGate. [Link]
-
Biodegradation of thiocyanate by a native groundwater microbial consortium. ResearchGate. [Link]
-
Electrochemical impedance spectroscopy diagrams of steel electrode in... ResearchGate. [Link]
-
(PDF) Validation of a method for the determination of thiocyanate in human plasma by UV/VIS spectrophotometry and application to a Phase I clinical trial of GDC-0425. ResearchGate. [Link]
-
Broad-Spectrum Antibacterial Activity of Antioxidant Octyl Gallate and Its Impact on Gut Microbiome. PubMed. [Link]
-
RSC Advances - CONICET. RSC Publishing. [Link]
-
Studies of Steel Corrosion in Oilfield Brines. ePrints Soton. [Link]
-
Standard Practice for - Preparing, Cleaning, and Evaluating Corrosion Test Specimens1. ResearchGate. [Link]
-
Antifungal activity of isothiocyanates and related compounds. I. Naturally occurring isothiocyanates and their analogues. PubMed. [Link]
-
Exact calculation of corrosion rates by the weight-loss method. Experimental Results. [Link]
-
HPLC Determination of Thiocyanate on Newcrom BH Column. SIELC Technologies. [Link]
-
Synthesis, Characterisation and Corrosion Inhibition of Mild Steel by Butyltin(IV) 2-Acetylpyridine 4-Methyl-3-Thiosemicarbazone in HCl. Trends in Sciences. [Link]
-
Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. Analytical Methods. [Link]
-
Inhibition of Mild Steel Corrosion in Acid Medium. International Journal of Technology. [Link]
-
Biological Degradation of Cyanide, Thiocyanate, and Phenolic Compounds in Wastewater. hrcak. [Link]
-
Standard Practice for - Preparing, Cleaning, and Evaluating Corrosion Test Specimens1. ResearchGate. [Link]
- Corrosion inhibitor for brines.
-
Recent updates on analytical methods for detection of cyanide in human blood. Asian Journal of Pharmacy and Pharmacology. [Link]
-
Degradation pathway and microbial mechanism of high-concentration thiocyanate in gold mine tailings wastewater. PMC. [Link]
-
Brine Corrosion. Scribd. [Link]
-
Lab 8 – Corrosion Studies by Weight Loss. KNUST. [Link]
-
Theoretical studies on the efficiencies of some thio compounds as corrosion inhibitors of mild steel in HCl using PM6. International Journal of Industrial Chemistry. [Link]
-
Determination of thiocyanate in plasma by ion chromatography and ultraviolet detection. PubMed. [Link]
-
Phytochemical analysis and insight into insecticidal and antifungal activities of Indian hawthorn leaf extract. PubMed Central. [Link]
-
ASTM G1 – 03 Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. Designation D2714-94. [Link]
-
Aqueous Two-Phase System–Ion Chromatography for Determination of Thiocyanate in Raw Milk. Semantic Scholar. [Link]
-
Simultaneous High-performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS-MS) Analysis of Cyanide and Thiocyanate fr. CORE. [Link]
-
Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. TCR Engineering. [Link]
-
G1 Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. ASTM International. [Link]
-
Octyl isothiocyanate. PubChem. [Link]
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- 11. researchgate.net [researchgate.net]
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- 18. HPLC Determination of Thiocyanate on Newcrom BH Column | SIELC Technologies [sielc.com]
- 19. Determination of thiocyanate in plasma by ion chromatography and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of Octyl Thiocyanate from Octyl Bromide
Abstract
This application note provides a detailed and scientifically grounded experimental protocol for the synthesis of octyl thiocyanate from 1-bromooctane. The procedure is based on a bimolecular nucleophilic substitution (SN2) reaction using potassium thiocyanate. This guide is tailored for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also a thorough explanation of the chemical principles and safety considerations that underpin the protocol. The aim is to ensure a reproducible, high-yield synthesis of this valuable chemical intermediate.
Introduction: The Synthetic Utility of this compound
This compound serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of the thiocyanate functional group (-SCN). This moiety can be readily converted into other sulfur-containing functional groups, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty materials.
The synthesis detailed herein employs the reaction of 1-bromooctane with potassium thiocyanate. This transformation is a classic example of an SN2 reaction, where the thiocyanate anion acts as a nucleophile, displacing the bromide leaving group from the primary alkyl halide.[1][2][3][4] The choice of a primary alkyl halide like 1-bromooctane is crucial as SN2 reactions are sensitive to steric hindrance; primary and methyl halides are the most reactive substrates.[3][5]
The thiocyanate anion (SCN⁻) is an ambident nucleophile, meaning it can attack through either the sulfur or the nitrogen atom. Attack by sulfur yields the desired thiocyanate (R-SCN), while attack by nitrogen results in the formation of an isothiocyanate (R-NCS). The outcome of the reaction is highly dependent on the solvent system. In this protocol, a polar aprotic solvent is utilized to favor the formation of the desired this compound.
Materials and Apparatus
Reagents
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| 1-Bromooctane | C₈H₁₇Br | 193.13 | >95% | Combustible liquid, very toxic to aquatic life.[6][7][8][9][10] |
| Potassium Thiocyanate | KSCN | 97.18 | >99% | Harmful if swallowed, inhaled, or in contact with skin.[11] |
| Acetone | C₃H₆O | 58.08 | ACS Grade | Highly flammable liquid and vapor. |
| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade | Can cause skin and eye irritation. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Drying agent. |
| Deionized Water | H₂O | 18.02 | - | |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | - |
Apparatus
-
Round-bottom flasks (appropriate sizes)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Clamps and stands
Detailed Experimental Protocol
Reaction Setup
-
Preparation of the Nucleophile Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add potassium thiocyanate (12.15 g, 125 mmol). Add 100 mL of acetone to the flask and stir the mixture at room temperature to dissolve the potassium thiocyanate.
-
Addition of the Alkyl Halide: To the stirring solution of potassium thiocyanate, add 1-bromooctane (19.31 g, 100 mmol) dropwise using a dropping funnel over a period of 15-20 minutes.
-
Reflux: Once the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (the boiling point of acetone is 56 °C) using a heating mantle. Let the reaction proceed under reflux for 6-8 hours. The formation of a white precipitate (potassium bromide) will be observed as the reaction progresses.
Work-up and Purification
-
Cooling and Filtration: After the reflux period, allow the reaction mixture to cool to room temperature. Filter the mixture through a Büchner funnel to remove the insoluble potassium bromide precipitate. Wash the filter cake with a small amount of acetone (2 x 20 mL) to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and the washings in a round-bottom flask and concentrate the solution using a rotary evaporator to remove the acetone.
-
Extraction: To the residue, add 100 mL of dichloromethane and 100 mL of deionized water. Transfer the mixture to a separatory funnel. Shake the funnel vigorously, venting periodically to release any pressure buildup. Allow the layers to separate.
-
Washing: Drain the lower organic layer (dichloromethane) into a clean flask. Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). The brine wash helps to remove any remaining water from the organic layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Final Concentration: Decant the dried organic solution into a pre-weighed round-bottom flask and remove the dichloromethane using a rotary evaporator. The final product, this compound, should be a clear to pale yellow oil.
Mechanism and Scientific Rationale
The synthesis of this compound from 1-bromooctane proceeds via an SN2 mechanism.
Caption: A summary of the workflow for the synthesis of this compound.
References
-
Lu, X., Wang, H., Gao, R., Sun, D., & Bi, X. (Year). Microwave-Assisted Synthesis of Asymmetric Disulfides. RSC Advances. Retrieved from
- Himel, C. M. (1951). Preparation of alkyl thiocyanates. U.S. Patent No. 2,572,564. Washington, DC: U.S. Patent and Trademark Office.
- (1972). Production of alkyl thiocyanates. U.S. Patent No. 3,647,849. Washington, DC: U.S. Patent and Trademark Office.
- (1949). Preparation of organic thiocyanates. U.S. Patent No. 2,486,090. Washington, DC: U.S. Patent and Trademark Office.
-
Thiocyanation of alkyl halides with alkyl thiocyanates in the presence of quaternary phosphonium halides. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing. Retrieved from [Link]
-
A novel and efficient synthesis of alkyl thiocyanates from alkyl halides in water using phase transfer catalysts. (2011). Semantic Scholar. Retrieved from [Link]
-
Visible-light-driven synthesis of alkenyl thiocyanates: novel building blocks for assembly of diverse sulfur-containing molecules. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Thiocyanate synthesis by C-S coupling or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). SN2 Reaction Mechanisms. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Frankly Chemistry. (2016). Simply Mechanisms 4b: SN2. Reaction of bromoethane with KCN. YouTube. Retrieved from [Link]
-
Clark, J. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. Retrieved from [Link]
-
Straightforward Access to Thiocyanates via Dealkylative Cyanation of Sulfoxides. (2021). Organic Letters. ACS Publications. Retrieved from [Link]
-
Potassium thiocyanate. (n.d.). In Wikipedia. Retrieved from [Link]
-
Liebhafsky, H. A., & Mohammed, A. (n.d.). Kinetics and mechanism of the reaction of bromine with thiocyanate. Brandeis University. Retrieved from [Link]
Sources
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Potassium thiocyanate - Wikipedia [en.wikipedia.org]
Application Note: High-Purity Octyl Thiocyanate via Fractional Vacuum Distillation
Abstract
Octyl thiocyanate (C₉H₁₇NS) is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Crude this compound, typically synthesized via nucleophilic substitution, often contains residual solvents, unreacted starting materials, and side-products such as di-n-octyl sulfide or the isomeric octyl isothiocyanate. Achieving high purity is critical for downstream applications. This guide provides a comprehensive, field-proven protocol for the purification of crude this compound using fractional vacuum distillation, a method chosen to circumvent the compound's high boiling point and potential for thermal degradation.
Principle of Purification: Fractional Vacuum Distillation
The purification of this compound presents a distinct challenge due to its high boiling point and thermal lability. At atmospheric pressure, the required temperatures would likely lead to decomposition, isomerization, or polymerization, significantly reducing yield and purity.[2][3] Vacuum distillation is the technique of choice as it lowers the boiling point of liquids by reducing the ambient pressure.[4][5] According to the Clausius-Clapeyron relation, a liquid's boiling point is the temperature at which its vapor pressure equals the pressure of the system. By applying a vacuum, the system pressure is lowered, and thus the liquid boils at a significantly lower, non-destructive temperature.
This protocol employs fractional vacuum distillation. The inclusion of a fractionating column packed with a high-surface-area material (e.g., Raschig rings or Vigreux indentations) establishes a temperature gradient. This gradient allows for multiple successive vaporization-condensation cycles, known as "theoretical plates."[6] Each cycle enriches the vapor with the more volatile component (in this case, this compound relative to higher-boiling impurities), leading to a much finer separation than simple distillation.[6]
Pre-Distillation Analysis & Safety
Characterization of Crude Material
Before purification, it is crucial to characterize the crude mixture to identify the primary impurities. A common synthetic route involves the reaction of octyl bromide with sodium thiocyanate, which may leave unreacted octyl bromide. Another route using n-octyl mercaptan can produce di-n-octyl sulfide as a significant byproduct.[7]
Recommended Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and estimate their relative concentrations.
-
¹H NMR Spectroscopy: To identify structural isomers and non-volatile contaminants.
Physicochemical Data for Separation
The success of distillation relies on the difference in boiling points between the target compound and its impurities.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Pressure (Torr/mmHg) | Source |
| This compound | 171.31 | 82.5 - 83.5 | 0.15 | [8][9] |
| n-Octyl Bromide | 193.10 | 200 | 760 | N/A |
| Di-n-octyl Sulfide | 258.52 | 150 - 153 | 2 | [7] |
| Toluene (solvent) | 92.14 | 110.6 | 760 | [10] |
| Ethanol (solvent) | 46.07 | 78.3 | 760 | [10] |
Critical Safety Precautions
-
Chemical Hazards: Organic thiocyanates can be harmful if inhaled, swallowed, or absorbed through the skin.[11] Handle crude and purified material in a well-ventilated chemical fume hood at all times.[12]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.
-
Implosion Risk: Vacuum distillation involves significant pressure differences. Inspect all glassware for cracks, star fractures, or defects before assembly.[13] Use a blast shield around the apparatus.
-
Thermal Hazards: Use appropriate thermal gloves when handling the heating mantle and heated glassware.
-
Acid Incompatibility: Avoid all contact with acids, as this can liberate highly toxic hydrogen cyanide gas.[11]
Experimental Protocol: Fractional Vacuum Distillation
This protocol is designed for purifying approximately 50-100 g of crude this compound.
Equipment and Reagents
-
Three-neck round-bottom flask (250 mL)
-
Heating mantle with magnetic stirring capabilities
-
Magnetic stir bar
-
Vigreux fractionating column (30 cm)
-
Distillation head with thermometer adapter
-
Calibrated thermometer (-10 to 200 °C)
-
Liebig condenser
-
Vacuum take-off adapter (distillate receiver adapter)
-
Three receiving flasks (100 mL, round-bottom)
-
Cold trap (Dewar condenser with dry ice/acetone slurry)
-
Two-stage rotary vane vacuum pump
-
Digital vacuum gauge (manometer)
-
Thick-walled vacuum tubing
-
Glass wool and aluminum foil for insulation
-
High-vacuum grease
-
Clamps and lab stand
Workflow Diagram
Caption: Workflow for the fractional vacuum distillation of this compound.
Step-by-Step Procedure
-
Apparatus Assembly:
-
Thoroughly inspect all glassware for any defects.[13]
-
Place a magnetic stir bar into the 250 mL three-neck flask. Add the crude this compound (do not fill more than two-thirds full).
-
Lightly apply high-vacuum grease to all ground-glass joints to ensure a proper seal.[13]
-
Assemble the apparatus as shown in the diagram below, securing all components with clamps. The thermometer bulb must be positioned just below the side-arm leading to the condenser to accurately measure the vapor temperature.[4]
-
Connect the condenser to a circulating cold water supply.
-
Connect the vacuum take-off adapter to a cold trap, and the trap to the vacuum pump. The trap is essential to protect the pump from corrosive vapors.
-
Wrap the fractionating column and distillation head with glass wool and then aluminum foil to minimize heat loss and ensure an adiabatic process.[6]
-
-
Distillation Execution:
-
Turn on the cooling water for the condenser.
-
Ensure the cold trap is filled with a dry ice/acetone slurry.
-
Turn on the magnetic stirrer to a moderate speed. A stir bar is critical to prevent bumping, as boiling stones are ineffective under vacuum.[13]
-
Turn on the vacuum pump and allow the system to evacuate fully. A stable pressure of <1 Torr should be achieved. Monitor this with the vacuum gauge.
-
Once a stable vacuum is held, begin to gently heat the distillation flask with the heating mantle. Set the mantle temperature approximately 20-30 °C higher than the target boiling point.[14]
-
Fraction 1 (Fore-run): Collect the first few milliliters of distillate in the first receiving flask. This fraction will contain low-boiling residual solvents and volatile impurities. The vapor temperature will be unstable and low during this phase.
-
Fraction 2 (Main Product): As the temperature stabilizes at the expected boiling point of this compound (e.g., ~83 °C at 0.15 Torr), switch to the second receiving flask. Collect the distillate while the vapor temperature and system pressure remain constant. This is the purified product fraction.
-
Fraction 3 (Tail): If the temperature begins to rise or drop significantly, or if the distillation rate slows dramatically, switch to the third receiving flask. This fraction contains higher-boiling impurities.
-
Stop the distillation before the distillation flask boils to dryness to prevent the formation of peroxides or charring of residues.
-
-
System Shutdown:
-
Remove the heating mantle and allow the distillation flask to cool to room temperature.[13]
-
Slowly and carefully vent the system by opening a stopcock or removing the vacuum tubing. Never turn off the vacuum pump while the system is still sealed , as this can cause pump oil to be sucked back into the apparatus.
-
Once the system is at atmospheric pressure, turn off the vacuum pump and the condenser water.
-
Disassemble the apparatus, weigh the main product fraction, and submit for quality control analysis.
-
Apparatus Diagram
Caption: Schematic of the fractional vacuum distillation apparatus.
Post-Distillation Quality Control
The purity of the collected main fraction should be assessed to validate the success of the purification.
-
Purity Assessment (GC-FID): A quantitative analysis showing >99% purity is typically desired.
-
Structural Verification (¹H NMR, FT-IR): Confirm the chemical identity and absence of isomeric impurities. The FT-IR spectrum should show a sharp, strong absorption around 2150 cm⁻¹ characteristic of the thiocyanate (-SCN) group.
-
Refractive Index: A quick physical constant measurement that can indicate purity when compared to literature values.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Failure to achieve low pressure | Leaky joints; cracked glassware; poor pump performance. | Re-grease all joints. Check glassware for cracks. Check pump oil and service if necessary. |
| Bumping / Uncontrolled Boiling | No stir bar or insufficient stirring; heating too rapidly. | Use a stir bar. Ensure vigorous stirring. Heat the flask gradually. |
| Temperature fluctuations | Unstable vacuum; flask is nearly empty; column not insulated. | Check for vacuum leaks. Stop distillation before flask is dry. Insulate column with glass wool/foil. |
| No distillate collected | Thermometer bulb placed too high; insufficient heating; condenser water too cold (for high-melting solids). | Lower thermometer bulb. Increase heating mantle temperature. (Not applicable for this compound). |
References
-
Rowe Scientific. AMMONIUM THIOCYANATE Safety Data Sheet. [Online] Available at: [Link]
-
ChemSupply. Thiocyanate Standard 1000 mg/L Safety Data Sheet. [Online] Available at: [Link]
-
Hach. Thiocyanate Reagent Safety Data Sheet. [Online] Available at: [Link]
-
CAS Common Chemistry. Thiocyanic acid, octyl ester. [Online] Available at: [Link]
-
West Liberty University. MATERIAL SAFETY DATA SHEET Potassium thiocyanate. [Online] Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Distillation. [Online] Available at: [Link]
-
University of Iowa, Department of Chemistry. Organic Chemistry Techniques. [Online] Available at: [Link]
-
LibreTexts Chemistry. 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Online] Available at: [Link]
-
University of Rochester, Department of Chemistry. How To: Purify by Distillation. [Online] Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Online] Available at: [Link]
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-
Chemical Review and Letters. Recent Trends in Direct S-Cyanation of Thiols. [Online] Available at: [Link]
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PubMed, National Institutes of Health. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. [Online] Available at: [Link]
-
BRANDTECH Scientific. Solvent Boiling Point Chart. [Online] Available at: [Link]
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Application Notes and Protocols for Octyl Thiocyanate as a Corrosion Inhibitor in High-Density Brines
Introduction
High-density brines are critical fluids in the oil and gas industry, primarily used for well drilling, completion, and workover operations where high bottom-hole temperatures are encountered.[1] These brines, typically formulated with salts like sodium chloride, potassium chloride, calcium chloride, calcium bromide, and zinc bromide, provide the necessary hydrostatic pressure to control subsurface pressures.[1][2] However, the inherent composition of these brines, particularly those containing zinc bromide (ZnBr2), can be highly corrosive to metal equipment, a problem exacerbated by elevated temperatures.[1][3] The corrosivity of these brines increases with the concentration of salts like ZnBr2 and with rising temperatures.[1] This necessitates the use of effective corrosion inhibitors to protect the integrity of tubular goods and other metallic components.
Octyl thiocyanate, an alkyl thiocyanate, has been identified as a potential corrosion inhibitor for such aggressive environments.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of this compound as a corrosion inhibitor in high-density brines. The protocols outlined herein are designed to be self-validating, ensuring scientific rigor and trustworthiness in the generated data.
Physicochemical Properties of n-Octyl Thiocyanate
A thorough understanding of the inhibitor's properties is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C9H17NS | [5][6] |
| Molecular Weight | 171.31 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 170°C | [6] |
| Melting Point | 21°C | [6] |
| Density | 0.928 g/cm³ | [6] |
| Synonyms | n-Octyl thiocyanate, 1-Thiocyanatooctane, Octyl rhodanate | [5][6] |
Mechanism of Corrosion Inhibition
The primary mechanism by which this compound and similar organic compounds inhibit corrosion is through adsorption onto the metal surface.[7] This forms a protective film that acts as a barrier, slowing down the electrochemical reactions responsible for corrosion.[7] The thiocyanate group (-SCN) is known to have a strong affinity for metal surfaces. The overall process can be visualized as follows:
Caption: Mechanism of corrosion inhibition by this compound.
The effectiveness of the inhibitor is influenced by its concentration, the composition of the brine, temperature, and the metallurgy of the equipment.
Experimental Evaluation of this compound
A multi-faceted approach is essential for a comprehensive evaluation of a corrosion inhibitor's performance. The following protocols detail key experiments.
Preparation of High-Density Brines
The composition of high-density brines can vary significantly.[1] It is crucial to prepare and characterize the brine to be used in the corrosion tests.
Protocol:
-
Salt Selection: Choose the appropriate salts to achieve the desired brine density. Common salts include NaCl, KCl, CaCl2, CaBr2, and ZnBr2.[1][2] Single, two-, or three-salt mixtures can be used.[1]
-
Brine Preparation:
-
Accurately weigh the required amount of each salt.
-
In a suitable container, add the salts to deionized water incrementally while stirring continuously until fully dissolved.
-
For high-density brines, significant amounts of salt are required, and the solution may become saturated.[2]
-
-
Density Measurement: Measure the density of the prepared brine using a hydrometer or a density meter at a controlled temperature.
-
pH Measurement: Measure the pH of the brine using a calibrated pH meter. Note that high-density brines, especially those containing ZnBr2, can be acidic.[2][3]
-
Characterization: Record the final density, pH, and composition of the brine.
Weight Loss (Gravimetric) Method
The weight loss method is a straightforward and widely used technique to determine the average corrosion rate.[8][9][10]
Protocol:
-
Coupon Preparation:
-
Use pre-weighed and dimensioned metal coupons of the material of interest (e.g., N80 or P110 steel).[1]
-
Clean the coupons by degreasing with acetone, followed by rinsing with deionized water and drying.
-
Record the initial weight of each coupon to at least four decimal places.
-
-
Experimental Setup:
-
Place a known volume of the prepared high-density brine into a series of corrosion cells.
-
Add varying concentrations of this compound to the test cells. Include a control cell with no inhibitor.
-
Suspend one coupon in each cell, ensuring it is fully immersed.
-
-
Exposure:
-
Coupon Cleaning and Re-weighing:
-
After the exposure period, remove the coupons from the brine.
-
Remove any corrosion products by cleaning according to standard procedures (e.g., ASTM G1). This may involve chemical cleaning with inhibited acid.
-
Rinse the cleaned coupons with deionized water and acetone, then dry thoroughly.
-
Weigh the cleaned and dried coupons and record the final weight.
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = Initial Weight - Final Weight
-
Corrosion Rate (CR) in mils per year (mpy): CR (mpy) = (K × ΔW) / (A × T × D) Where:
-
K = a constant (e.g., 3.45 × 10^6 for mpy)
-
ΔW = Weight loss in grams
-
A = Surface area of the coupon in cm²
-
T = Exposure time in hours
-
D = Density of the metal in g/cm³
-
-
Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where:
-
CR_blank = Corrosion rate in the absence of inhibitor
-
CR_inhibitor = Corrosion rate in the presence of inhibitor
-
-
Caption: Workflow for the weight loss corrosion test.
Electrochemical Techniques
Electrochemical methods provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[8] These tests are crucial for understanding how the inhibitor affects the anodic and cathodic reactions.
a. Potentiodynamic Polarization (PDP)
Protocol:
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell consisting of a working electrode (the metal sample), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
-
The working electrode should have a well-defined surface area exposed to the electrolyte.
-
-
Procedure:
-
Fill the cell with the high-density brine, with and without the inhibitor.
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state.
-
Scan the potential from a cathodic value to an anodic value relative to the OCP.
-
-
Data Analysis:
-
Plot the logarithm of the current density versus the applied potential (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves back to Ecorr.
-
The corrosion rate is directly proportional to icorr.
-
Calculate the inhibition efficiency using the icorr values with and without the inhibitor.
-
b. Electrochemical Impedance Spectroscopy (EIS)
Protocol:
-
Experimental Setup: Use the same three-electrode cell as for PDP.
-
Procedure:
-
After the OCP has stabilized, apply a small amplitude AC potential signal over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
-
Data Analysis:
-
Present the data as Nyquist and Bode plots.
-
The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. An increase in the Rct value in the presence of the inhibitor indicates effective corrosion protection.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters like Rct and double-layer capacitance (Cdl).
-
Caption: Workflow for electrochemical corrosion testing.
Surface Analysis Techniques
Surface analysis provides direct evidence of the inhibitor film formation and its properties.[12][13]
a. Scanning Electron Microscopy (SEM)
Protocol:
-
Expose metal coupons to the corrosive brine with and without the inhibitor as described in the weight loss method.
-
After the exposure period, gently rinse the coupons with a suitable solvent to remove excess brine without disturbing the inhibitor film, and then dry them.
-
Analyze the surface morphology of the coupons using SEM to observe the extent of corrosion damage and the presence of a protective film.
b. X-ray Photoelectron Spectroscopy (XPS)
Protocol:
-
Prepare samples as for SEM analysis.
-
Use XPS to analyze the elemental composition of the coupon surface.[12][14]
-
This technique can confirm the presence of elements from the inhibitor molecule (e.g., sulfur and nitrogen from the thiocyanate group) on the metal surface, providing direct evidence of adsorption.[12][14]
Data Interpretation and Reporting
-
Quantitative Data: Summarize all quantitative data, such as corrosion rates and inhibition efficiencies at different inhibitor concentrations and temperatures, in clearly structured tables for easy comparison.
-
Mechanistic Insights: Correlate the results from the different techniques. For example, a high inhibition efficiency from weight loss should correspond to a high charge transfer resistance from EIS and a smooth, protected surface in SEM images.
-
Adsorption Isotherms: Use the data to investigate the adsorption mechanism by fitting it to various adsorption isotherms (e.g., Langmuir, Frumkin).
Safety Precautions
-
Handle high-density brines with care, as they can be hazardous. Zinc bromide, in particular, is corrosive and requires appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Conduct all experiments in a well-ventilated area.
-
Thiocyanate compounds can be toxic. Refer to the Safety Data Sheet (SDS) for this compound before use.
Conclusion
The protocols detailed in this document provide a robust framework for the systematic evaluation of this compound as a corrosion inhibitor in high-density brines. By combining gravimetric, electrochemical, and surface analysis techniques, researchers can gain a comprehensive understanding of its performance and mechanism of action. This will enable the development of effective corrosion management strategies for demanding oil and gas applications.
References
- Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). CORROSION, 57(1), 9–18.
- Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). Request PDF.
- AADE-15-NTCE-17 Development of Novel Chemical Systems to Combat Corrosion Caused by Heavy Satur
- Understanding and Controlling Corrosivity of Heavyweight Brines. (n.d.). OnePetro.
- Corrosion Inhibitor Testing. (2025, September 24). Infinita Lab.
- Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. (1996, June 1). CORROSION, 52(6), 447–452.
- Corrosion Measurement by Weight Loss. (n.d.). Scribd.
- Introduction to Completion Brines and its Properties. (2020, October 8). Oil and Gas Upstream Industry.
- EP0211065B1 - Corrosion inhibitor for high density brines. (n.d.).
- EP0290486B1 - Corrosion inhibitors for clear, calcium-free high density fluids. (n.d.).
- Application of High-Density Brines in Drilling and Completion Fluids: Current Insights and Future Perspectives. (n.d.).
- Prevention™. (n.d.). Newpark Drilling Fluids LLC.
- Weight Loss Analysis. (n.d.). Corrosionpedia.
- Alternative High Density Brines. (n.d.).
- US4539122A - Corrosion inhibitor for heavy brines. (n.d.).
- Corrosion Inhibitor Test Methods. (n.d.). Scribd.
- Octyl thiocyan
- D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (2024, January 18).
- WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. (n.d.).
- (PDF) Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. (n.d.).
- Density Modeling for Brines as a Function of Composition, Temperature, and Pressure. (1989, November 1). OnePetro.
- Thiocyanic acid, octyl ester. (n.d.). CAS Common Chemistry.
- Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. (n.d.). Chemical Science Review and Letters.
- Octyl isothiocyan
- Thiocyanate corrosion inhibitors suspected in chloride stress corrosion cracking. (n.d.). Offshore Magazine.
- Understanding the Role of Diethanolamine-Based Protic Ionic Liquids in Corrosion Inhibition: Electrochemical and Surface Characterization of Carbon Steel in Saline Environments. (2026, January 20). Langmuir.
- AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. (2025, March 3).
- Effect of Potassium Thiocyanate on Corrosion Inhibition of Steel in Simulated Concrete Pore Solutions. (2019, October 31). Juniper Publishers.
- Corrosion Inhibitor Testing. (n.d.). TCA Lab / Alfa Chemistry.
- Electrochemical Corrosion Testing. (n.d.). IMR Test Labs.
- WO2019108380A1 - High density brines. (n.d.).
- CAS 19942-78-0 n-Octyl thiocyan
- Effects of Thiocyanate on Anodic Dissolution of Iron, Chromium, Nickel and Type 304 Stainless Steel: I. Electrochemical Measurements and Surface Morphology. (n.d.).
- Octyl thiocyan
- Corrosion Inhibitor. (n.d.). OCTCO USA.
- Arab Gulf Journal of Scientific Research - Paper. (n.d.).
- Inhibition of carbon steel corrosion in 1 M HCl medium by potassium thiocyan
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Application Notes & Protocols: Elucidating the Protective Mechanism of Octyl Thiocyanate as a Corrosion Inhibitor for Steel
Abstract
This technical guide offers an in-depth exploration of the corrosion inhibition mechanism of octyl thiocyanate on steel surfaces. Tailored for researchers and chemical development professionals, this document moves beyond standard procedures to explain the causality behind experimental choices and data interpretation. We present a series of self-validating protocols, including electrochemical and surface analysis techniques, to quantitatively and qualitatively assess the inhibitor's performance. The objective is to provide a robust framework for understanding and applying long-chain alkyl thiocyanates in the field of corrosion science.
Introduction: The Challenge of Steel Corrosion and the Role of Organic Inhibitors
The electrochemical degradation of steel remains a critical challenge across numerous industries, leading to substantial economic losses and compromising structural integrity.[1] The application of corrosion inhibitors is one of the most practical and efficient methods for mitigating this issue, particularly in acidic environments commonly found in industrial processes like acid pickling and oil well acidizing.[2]
Organic corrosion inhibitors function by adsorbing onto the metal surface to form a protective barrier.[3][4] Their effectiveness is intrinsically linked to their molecular structure.[1][3] this compound (C₈H₁₇SCN) is a representative example of a long-chain alkyl thiocyanate inhibitor. Its molecular architecture, featuring a polar head group (the thiocyanate, -SCN) and a long, nonpolar alkyl tail (the octyl group), makes it highly effective. The polar group serves as the anchoring point to the steel surface, while the hydrophobic tail forms a dense barrier against corrosive species. While specific studies on this compound are limited, its mechanism can be understood through the extensive research on related thiocyanate compounds and other long-chain organic inhibitors.[5][6][7]
The Core Inhibition Mechanism: A Multi-Faceted Surface Interaction
The protective action of this compound is not merely a physical blockage but a complex interplay of adsorption phenomena at the steel-electrolyte interface. The process can be dissected into several key stages.
-
Adsorption at the Interface: The primary step is the adsorption of inhibitor molecules onto the steel surface, a substitution reaction where inhibitor molecules displace pre-adsorbed water molecules.[2] This adsorption can occur through two main pathways:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the steel surface is typically positively charged, attracting the counter-ions (e.g., Cl⁻) from the acid. The protonated inhibitor can then be adsorbed on these anions. Values of Gibbs free energy of adsorption (ΔG°ads) up to -20 kJ/mol are indicative of physisorption.[4]
-
Chemisorption: This involves stronger coordinate-type covalent bonding resulting from charge sharing or transfer between the inhibitor and the metal.[4] The sulfur and nitrogen heteroatoms in the thiocyanate group of this compound possess lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms on the steel surface.[2] ΔG°ads values around -40 kJ/mol or more negative are associated with chemisorption.[4] Often, as is the case with many effective inhibitors, the mechanism is a mixture of both physisorption and chemisorption.[8][9]
-
-
Protective Film Formation: Following adsorption, the this compound molecules orient themselves on the steel surface. The thiocyanate head group anchors the molecule, while the long, hydrophobic octyl tail extends into the solution. This arrangement creates a dense, non-wettable film that acts as a physical barrier, blocking active corrosion sites and preventing the diffusion of corrosive species (like H₃O⁺ and Cl⁻) to the metal surface.
The overall mechanism is depicted in the workflow below.
Caption: Proposed mechanism of corrosion inhibition by this compound on a steel surface.
Experimental Protocols for Mechanistic Investigation
A multi-technique approach is essential for a comprehensive understanding of the inhibitor's performance.
Materials and Specimen Preparation
-
Working Electrode: Use mild steel coupons of a known composition (e.g., C-0.34%, Mn-0.76%, Si-0.3%, P-0.02%, bal. Fe). For electrochemical tests, embed the steel in an epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed.
-
Surface Preparation (Critical Step): Sequentially abrade the exposed steel surface with silicon carbide (SiC) emery papers of increasing grit (from 320 to 1200 grade). This ensures a reproducible surface finish.[10]
-
Cleaning: After abrasion, degrease the specimen with acetone, rinse thoroughly with distilled water, and dry completely with a stream of warm air.
-
Corrosive Medium: Prepare a 1.0 M HCl or 0.5 M H₂SO₄ solution by diluting analytical grade acid with distilled water.
-
Inhibitor Solutions: Prepare a stock solution of this compound in the acidic medium. Generate a range of test concentrations (e.g., 50, 100, 200, 500 ppm) by serial dilution.
Electrochemical Evaluation
Employ a standard three-electrode electrochemical cell with the prepared mild steel as the working electrode, a platinum sheet as the counter electrode, and a Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode.
-
Objective: To determine the corrosion current density (icorr) and understand the inhibitor's effect on anodic and cathodic reactions.
-
Immerse the three-electrode setup in the test solution (with and without inhibitor) and allow the system to stabilize for 30-60 minutes until a steady Open Circuit Potential (OCP) is achieved.
-
Apply a potential scan from -250 mV to +250 mV relative to the OCP at a slow scan rate of 1 mV/s.
-
Plot the logarithm of the current density (log i) versus the electrode potential (E).
-
Extrapolate the linear (Tafel) regions of the anodic and cathodic curves to their intersection point to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [ (icorr(blank) - icorr(inh)) / icorr(blank) ] × 100
Data Interpretation Summary:
| Parameter | Observed Change with Inhibitor | Mechanistic Implication |
| icorr | Significant Decrease | The inhibitor is effectively reducing the overall rate of corrosion. |
| Ecorr | Displacement < 85 mV | The inhibitor is a mixed-type, affecting both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[2] |
| Ecorr | Displacement > 85 mV | Anodic or cathodic type inhibitor, depending on the direction of the shift. |
-
Objective: To investigate the properties of the inhibitor film and the charge transfer process at the interface.
-
After OCP stabilization (as in the polarization protocol), apply a small amplitude sinusoidal AC voltage (10 mV) at the OCP over a frequency range from 100 kHz down to 10 mHz.
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the Nyquist plot using an appropriate equivalent electrical circuit (EEC) to extract quantitative data. A simple Randles circuit is often a good starting point.
-
Calculate the Inhibition Efficiency (IE%) from the charge transfer resistance (Rct) values: IE% = [ (Rct(inh) - Rct(blank)) / Rct(inh) ] × 100
Caption: Common Equivalent Electrical Circuit (EEC) for modeling an inhibitor/metal interface.
Data Interpretation Summary:
| Parameter | Observed Change with Inhibitor | Mechanistic Implication |
| Rct | Significant Increase | Indicates a slower corrosion process. The adsorbed inhibitor film is impeding the charge transfer associated with corrosion reactions. |
| Cdl | Decrease | The inhibitor molecules are adsorbing onto the steel surface, displacing water molecules and reducing the dielectric constant of the electrical double layer. |
Surface Characterization
-
Objective: To visually inspect the morphology of the steel surface and confirm the protective effect of the inhibitor.
-
Immerse steel coupons in the blank acid and the inhibitor-containing acid for an extended period (e.g., 6-24 hours).
-
Carefully remove the coupons, rinse gently with distilled water, dry, and store in a desiccator.
-
Analyze the surface morphology using an SEM instrument. Compare the images of the protected and unprotected surfaces.
-
Expected Outcome: The coupon from the blank solution will show a rough, pitted, and severely damaged surface. In contrast, the coupon protected by this compound should exhibit a significantly smoother and more intact surface, providing clear visual evidence of inhibition.
Adsorption Isotherm and Thermodynamic Considerations
To further probe the mechanism, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Freundlich). The Langmuir isotherm is often applicable to organic inhibitors, assuming the formation of a monolayer on the surface.[5][11] By plotting Cinh/θ versus Cinh (where θ is the surface coverage, calculated from IE/100), a linear relationship suggests the adsorption follows the Langmuir model. From the equilibrium constant of adsorption (Kads) obtained from the isotherm, the standard free energy of adsorption (ΔG°ads) can be calculated, providing insight into the spontaneity and nature (physisorption vs. chemisorption) of the adsorption process.[4]
Conclusion
The corrosion inhibition of steel by this compound is a mechanism rooted in its molecular structure, enabling strong adsorption to the metal surface. Through a combination of electrochemical (Potentiodynamic Polarization, EIS) and surface analysis (SEM) techniques, a comprehensive and validated understanding of its protective action can be achieved. The protocols outlined here provide a systematic framework for researchers to quantify inhibition efficiency, determine the mode of action (mixed-type inhibition), and confirm the formation of a protective surface film, thereby advancing the development of more effective corrosion control strategies.
References
-
Effects of Thiocyanate on Anodic Dissolution of Iron, Chromium, Nickel and Type 304 Stainless Steel: I. Electrochemical Measurements and Surface Morphology. (n.d.). ResearchGate. [Link]
-
Jiang, X., et al. (2018). Investigation on Corrosion Inhibition of Mild Steel by Sinapine Thiocyanate in H2SO4 Solution. International Journal of Electrochemical Science, 13, 6462-6472. [Link]
-
Teryusheva, S. A. (2018). Organic inhibitors of steel corrosion (analytical review of publications). The Journal of Engineering and Exact Sciences. [Link]
-
Request PDF: Corrosion inhibition of SS 316L by Organic Compounds: Experimental, Molecular Dynamics, and Conceptualization of Molecules–Surface Bonding in H2SO4 Solution. (n.d.). ResearchGate. [Link]
-
Abd El-Maksoud, S. A. (2020). Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. Molecules, 25(18), 4248. [Link]
-
Sahar, N. A., et al. (2019). ELECTROCHEMICAL STUDIES OF THIOSEMICARBAZONE DERIVATIVE AND ITS TIN(IV) COMPLEX AS CORROSION INHIBITOR FOR MILD STEEL IN 1 M HYD. Chemistry Journal of Moldova, 14(1), 79-88. [Link]
-
Li, W., et al. (2022). Research Progress of Organic Corrosion Inhibitors in Metal Corrosion Protection. Coatings, 12(7), 994. [Link]
-
Singh, A., et al. (2021). Influence of Organic Acids and Related Organic Compounds on Corrosion Behavior of Stainless Steel—A Critical Review. Metals, 11(7), 1083. [Link]
-
Hazani, N. N., et al. (2020). Electrochemical studies on corrosion inhibition behaviour of synthesised 2-acetylpyridine 4-ethyl-3-thiosemicarbazone and Its Tin(IV) complex for mild steel in 1 M HCl solution. Journal of Physical Science, 31(1), 29-45. [Link]
-
Obot, I. B., et al. (2014). Adsorption and Quantum Chemical Studies on the Inhibition Potentials of Some Thiosemicarbazides for the Corrosion of Mild Steel in Acidic Medium. International Journal of Electrochemical Science, 9, 2358-2374. [Link]
-
Simovic, A., et al. (2023). Electrochemical, gravimetric and surface studies of Phalaris canariensis oil extract as corrosion inhibitor for 316 L type stainless steel in H2O-LiCl mixtures. Scientific Reports, 13, 16933. [Link]
-
Request PDF: Study of corrosion behavior of API 5L X52 steel in sulfuric acid in the presence of ionic liquid 1-ethyl 3-methylimidazolium thiocyanate as corrosion inhibitor. (n.d.). ResearchGate. [Link]
- Corrosion inhibitor for high density brines. (1987).
-
Corrosion Inhibition of Aluminium by Some Thiocyanate Compounds. (n.d.). Arab Gulf Journal of Scientific Research. [Link]
-
PDF: Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. (n.d.). ResearchGate. [Link]
-
Study of Adsorption and Oxidation of Thiocyanate in the Interface Metal / Solution by EQCM and EIS. (n.d.). ResearchGate. [Link]
-
Al-Baghdadi, S. B., et al. (2021). Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. Molecules, 26(20), 6215. [Link]
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Application of Octyl Thiocyanate in the Oil and Gas Industry: A Detailed Technical Guide
For Immediate Release
HOUSTON, TX – This document provides a comprehensive overview of the application of octyl thiocyanate as a versatile chemical agent in the oil and gas industry. Primarily utilized for its potent corrosion inhibition and biocidal properties, this compound plays a critical role in maintaining asset integrity and optimizing production efficiency. This guide, intended for researchers, scientists, and drug development professionals, offers in-depth application notes and standardized protocols to facilitate its effective deployment and evaluation.
Introduction to this compound
This compound (C₉H₁₇NS) is an organic compound featuring a C-S single bond and a C≡N triple bond.[1] Its molecular structure, characterized by an eight-carbon alkyl chain, imparts a unique combination of lipophilicity and chemical reactivity, making it a valuable component in various oilfield chemical formulations.[2][3] The thiocyanate functional group is central to its efficacy as both a corrosion inhibitor and a biocide.[4][5]
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NS | [2] |
| Molecular Weight | 171.31 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | - |
| Solubility | Oil-soluble, water-dispersible | [6] |
Core Applications in the Oil and Gas Sector
The primary applications of this compound in the oil and gas industry are centered around preventing two major operational challenges: corrosion and microbial contamination.
Corrosion Inhibition
Internal corrosion in pipelines and production equipment, driven by the presence of water, dissolved acid gases (CO₂, H₂S), and salts, poses a significant threat to operational safety and profitability.[7] this compound functions as a film-forming corrosion inhibitor. It adsorbs onto the metal surface, creating a protective barrier that isolates the steel from the corrosive environment.[7]
Mechanism of Action: The precise mechanism of corrosion inhibition by thiocyanate compounds is complex and involves the influence on the kinetics of electrode processes.[5] The sulfur atom in the thiocyanate group exhibits a strong affinity for metal surfaces, facilitating the formation of a persistent, protective film. This film impedes both the anodic dissolution of the metal and the cathodic reduction reactions that drive the corrosion process.[8] While thiocyanates can be effective corrosion inhibitors, their performance can be influenced by environmental factors such as temperature and the presence of other chemical species.[9]
Biocidal Activity
Microbiologically influenced corrosion (MIC) is a major concern in the oil and gas industry, with sulfate-reducing bacteria (SRB) being a primary culprit. These microorganisms can lead to severe pitting corrosion, production of hazardous hydrogen sulfide (H₂S), and biofouling of equipment.[10] Biocides are essential for controlling microbial growth in various stages of oil and gas production.[11]
Mechanism of Action: While the specific biocidal mechanism of this compound is not extensively detailed in the provided search results, organic thiocyanates, in general, are known to disrupt essential cellular processes in microorganisms. This can involve interference with respiratory enzymes or disruption of cell membrane integrity, leading to cell death. The effectiveness of a biocide is dependent on various factors including contact time, concentration, temperature, and the types of bacteria present.[12]
Protocols for Performance Evaluation
To ensure the efficacy of this compound in specific field applications, rigorous laboratory testing is imperative. The following protocols outline standard methodologies for evaluating its performance as a corrosion inhibitor and a biocide.
Evaluation of Corrosion Inhibition Efficacy
A multi-step approach is recommended to thoroughly assess the performance of a corrosion inhibitor.[13] This typically involves a series of tests that simulate different aspects of the operational environment.
Workflow for Corrosion Inhibitor Evaluation:
Caption: Workflow for evaluating corrosion inhibitor performance.
Protocol 3.1.1: Bubble Test (Static Conditions)
Objective: To provide a rapid, preliminary assessment of the corrosion inhibitor's effectiveness under low-shear conditions.
Materials:
-
Glass test cells
-
Carbon steel coupons (pre-weighed)
-
Corrosive brine (simulating field water chemistry)
-
Saturating gas (CO₂ or H₂S/CO₂ mixture)
-
This compound solution (at various concentrations)
-
Water bath or incubator
Procedure:
-
Clean and weigh the carbon steel coupons.
-
Prepare the corrosive brine and saturate with the specified gas for at least one hour.
-
Add the desired concentration of this compound to the test cells containing the corrosive brine.
-
Immerse the coupons in the test cells.
-
Continuously bubble the saturating gas through the solution for the duration of the test (typically 24-72 hours) at a controlled temperature.
-
After the test period, remove, clean, and re-weigh the coupons.
-
Calculate the corrosion rate and inhibitor efficiency.
Inhibitor Efficiency (%) = [(CR_blank - CR_inhibited) / CR_blank] x 100
Where:
-
CR_blank = Corrosion rate in the absence of inhibitor
-
CR_inhibited = Corrosion rate in the presence of inhibitor
Protocol 3.1.2: Rotating Cylinder Electrode (RCE) Test (Dynamic Conditions)
Objective: To evaluate the inhibitor's performance under controlled hydrodynamic conditions that simulate pipeline flow.[13]
Materials:
-
RCE apparatus
-
Cylindrical carbon steel electrodes
-
Potentiostat/Galvanostat
-
Glass cell with ports for gas, reference, and counter electrodes
-
Corrosive brine and saturating gas
-
This compound solution
Procedure:
-
Polish and clean the RCE electrode.
-
Assemble the electrochemical cell with the corrosive brine and saturate with the appropriate gas.
-
Immerse the RCE electrode and begin rotation at a speed corresponding to the desired wall shear stress.
-
Monitor the open circuit potential (OCP) until it stabilizes.
-
Perform electrochemical measurements (e.g., Linear Polarization Resistance - LPR) to determine the baseline corrosion rate.
-
Inject the this compound solution into the cell and continue monitoring the corrosion rate over time.
-
Calculate the inhibitor efficiency at different concentrations and flow rates.
Evaluation of Biocidal Efficacy
Evaluating the effectiveness of a biocide requires testing against both free-floating (planktonic) and surface-attached (sessile) bacteria.[12]
Workflow for Biocide Efficacy Testing:
Caption: Workflow for evaluating biocide efficacy.
Protocol 3.2.1: Planktonic Kill Study (Time-Kill Assay)
Objective: To determine the rate and extent of bacterial kill by this compound in a liquid culture.
Materials:
-
Bacterial culture (e.g., field-isolated SRB consortium)
-
Anaerobic growth medium
-
Serum bottles or anaerobic vials
-
This compound stock solution
-
Syringes and needles for anaerobic transfer
-
Incubator
Procedure:
-
Grow a fresh culture of the target bacteria to a specific cell density.
-
In an anaerobic environment, dispense the bacterial culture into a series of serum bottles.
-
Add varying concentrations of this compound to the bottles. Include a control with no biocide.
-
At specified time intervals (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each bottle.
-
Neutralize the biocide in the aliquot (if necessary).
-
Enumerate the surviving bacteria using a suitable method (e.g., Most Probable Number - MPN or serial dilution plating).
-
Plot the log reduction in bacterial numbers versus time for each biocide concentration.
Protocol 3.2.2: Sessile Biocide Efficacy Test (Modified Robbins Device)
Objective: To assess the ability of this compound to kill bacteria within a biofilm.[12]
Materials:
-
Modified Robbins Device (MRD) or similar biofilm reactor
-
Carbon steel studs
-
Bacterial culture and growth medium
-
Recirculating pump system
-
This compound solution
Procedure:
-
Assemble the MRD with clean, sterile studs and fill the system with growth medium.
-
Inoculate the system with the target bacteria and allow a biofilm to establish on the studs over a period of days to weeks.
-
Once a mature biofilm has formed, replace the growth medium with a solution containing the desired concentration of this compound.
-
Allow the biocide to circulate for a specified contact time.
-
Remove a set of studs, gently rinse to remove planktonic cells, and place them in a sterile solution.
-
Remove the sessile bacteria from the studs (e.g., by scraping or sonication).
-
Enumerate the surviving sessile bacteria.
-
Compare the number of surviving bacteria to a control (biofilm-covered studs not exposed to the biocide) to determine the log reduction.
Field Application Considerations
The successful application of this compound in the field depends on a thorough understanding of the system to be treated.[6]
Key Parameters for Field Deployment:
| Parameter | Consideration |
| Dosage Rate | Determined by laboratory testing and field monitoring. Typically in the range of 10-200 ppm. |
| Injection Method | Continuous injection is often preferred for corrosion inhibition, while batch treatments may be suitable for biocide applications.[7][14] |
| Fluid Compatibility | Ensure compatibility with other production chemicals to avoid negative synergistic effects such as emulsion formation or reduced efficacy.[15][16] |
| Temperature & Pressure | The stability and performance of the chemical formulation must be suitable for the operational conditions.[9] |
| Environmental Regulations | Adherence to local environmental regulations regarding chemical discharge is crucial.[17] |
Safety and Environmental Considerations
While this compound is an effective chemical for its intended applications, proper handling and environmental stewardship are paramount.
-
Health and Safety: Appropriate personal protective equipment (PPE) should be worn when handling this compound, as with all industrial chemicals. Refer to the Safety Data Sheet (SDS) for specific handling instructions.
-
Environmental Impact: The environmental fate and toxicity of thiocyanates should be considered.[18] While some thiocyanate compounds can be biodegradable, their potential impact on aquatic life necessitates responsible management and disposal practices.[19]
Conclusion
This compound is a valuable and versatile chemical in the oil and gas industry, offering effective solutions for corrosion and microbial control. A thorough understanding of its mechanisms of action, coupled with rigorous performance evaluation using standardized protocols, is essential for its successful and responsible application. By following the guidelines outlined in this document, operators can enhance asset integrity, maintain production efficiency, and ensure safe and environmentally sound operations.
References
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BP. (n.d.). Corrosion Inhibitor Test Methods. Scribd. Retrieved from [Link]
-
Papavinasam, S. (2012). Standards for Evaluating Oil Field Corrosion Inhibitors in the Laboratory. ResearchGate. Retrieved from [Link]
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Sonke, J., & Grimes, W. D. (n.d.). Guidelines for corrosion inhibitor selection for oil and gas production. Shell Global Solutions. Retrieved from [Link]
-
Papavinasam, S. (2007). Review of Testing Methods and Standards for Oilfield Corrosion Inhibitors. OSTI.GOV. Retrieved from [Link]
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Farquhar, G. B., Lacey, C. A., & Deans, S. D. (1993). Laboratory screening of commercial biocides for use in oilfield production. OSTI.GOV. Retrieved from [Link]
-
Papavinasam, S. (n.d.). Paper No. - CorrMagnet Consulting. CorrMagnet. Retrieved from [Link]
-
World Oil. (n.d.). Biocide guide: Protecting reservoirs and maximizing oilfield production. World Oil. Retrieved from [Link]
-
Simon, H. M., et al. (n.d.). Evaluation of the efficiency of biocidal products for the Oil and Gas industry by using microscale cultivations. ResearchGate. Retrieved from [Link]
-
Al-Dahbi, A., et al. (2022). Oilfield Microbiology: Effective Evaluation of Biocide Chemicals. ResearchGate. Retrieved from [Link]
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Biotechnology Solutions. (n.d.). Biocide Efficacy Testing. BTS. Retrieved from [Link]
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Patsnap. (2025). Mechanistic Understanding of Thiocyanate Reaction Pathways. Patsnap Eureka. Retrieved from [Link]
-
Al-Fahad, A. A., et al. (n.d.). Corrosion Inhibition of Aluminium by Some Thiocyanate Compounds. Arab Gulf Journal of Scientific Research. Retrieved from [Link]
-
Li, M., et al. (2012). Effects of Thiocyanate on Anodic Dissolution of Iron, Chromium, Nickel and Type 304 Stainless Steel: I. Electrochemical Measurements and Surface Morphology. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Organic thiocyanates. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Staroń, P., et al. (2017). The application of biocides in the oil and gas industry. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2018). The role of thiocyanate in enhancing the process of sulfite reducing Cr(VI) by inhibiting the formation of reactive oxygen species. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). EP0211065B1 - Corrosion inhibitor for high density brines.
- Google Patents. (n.d.). US9371479B2 - Controlled release biocides in oilfield applications.
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Karambeigi, M. S., Nasiri, M., & Haghighi Asl, A. (2014). Compatibility of Oilfield Chemicals with Surfactant Systems. SID.ir. Retrieved from [Link]
-
Vink Chemicals. (n.d.). Biocides for Oil & Gas Production. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Oct-2-enyl thiocyanate. PubChem. Retrieved from [Link]
-
Kim, H., & Lee, S. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Retrieved from [Link]
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OCTCO USA. (n.d.). Corrosion Inhibitor. Retrieved from [Link]
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Al-Ghouti, M. A., et al. (2021). Environmental Impacts of Oil Industry: An overview of the impacts and source management. ResearchGate. Retrieved from [Link]
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Calderón-Crespo, R., et al. (2022). Exploring the destiny and distribution of thiocyanate in the water-soil-plant system and the potential impacts on human health. PubMed. Retrieved from [Link]
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KIET Group of Institutions. (n.d.). Environmental Impact Of The Offshore Oil And Gas Industry. Retrieved from [Link]
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A S Harrison & Co Pty Limited. (n.d.). Corrosion Inhibitors for Fuel Additives. Retrieved from [Link]
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Al-Aidaroos, A. M., et al. (2016). Environmental Impact of Offshore Oil and Gas Company Operations in the Southern Arabian Gulf: A Marine Environmental Survey. ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: Formulation and Evaluation of Corrosion Inhibitor Packages Featuring Octyl Thiocyanate
Abstract
This document provides a comprehensive guide for researchers and formulation scientists on the principles and practices of developing corrosion inhibitor packages centered around octyl thiocyanate. We delve into the mechanistic underpinnings of thiocyanate-based inhibition, the strategic formulation of synergistic inhibitor packages, and detailed, field-proven protocols for evaluating their performance. The methodologies described herein are designed to be self-validating, ensuring trustworthy and reproducible results for the development of next-generation corrosion protection technologies.
Introduction: The Role of Organic Inhibitors in Asset Integrity
Corrosion is an electrochemical process that causes the gradual degradation of materials, primarily metals, due to chemical reactions with their environment.[1] In industrial settings such as oil and gas production, chemical processing, and water treatment, corrosion poses a significant threat to asset integrity, operational safety, and economic viability. The use of chemical corrosion inhibitors is a primary strategy for mitigating this damage.[2]
Organic corrosion inhibitors are particularly effective, functioning by adsorbing onto the metal surface to form a protective film.[2] This film acts as a barrier, isolating the metal from the corrosive environment and impeding the anodic (metal dissolution) and/or cathodic (reduction) reactions that drive corrosion.[2] Among the diverse classes of organic inhibitors, sulfur-containing compounds, such as thiocyanates, have demonstrated significant efficacy, especially in acidic environments.[3][4]
This compound (C₉H₁₇NS), an alkyl thiocyanate, is a compelling candidate for corrosion inhibitor formulations due to its molecular structure, which features an electron-rich thiocyanate (-SCN) group and a hydrophobic octyl chain.[5][6] This guide will explore the formulation of advanced inhibitor packages that leverage the unique properties of this compound.
Physicochemical Properties of this compound
A foundational understanding of the primary inhibiting agent is critical before formulation.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NS | [6] |
| Molecular Weight | 171.31 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| CAS Number | 19942-78-0 | [7] |
| Appearance | Liquid (at standard conditions) | |
| Density | ~0.915 g/cm³ @ 25 °C | [7] |
| Boiling Point | 82.5-83.5 °C @ 0.15 Torr | [7] |
The Mechanism of Thiocyanate Inhibition
The effectiveness of this compound as a corrosion inhibitor stems from its ability to adsorb onto a metal surface, such as carbon steel, and form a persistent, protective film. The mechanism involves several key interactions:
-
Chemisorption: The thiocyanate functional group (-SCN) contains both sulfur (S) and nitrogen (N) atoms with lone pairs of electrons. These electronegative atoms can coordinate with the vacant d-orbitals of iron atoms on the metal surface, forming strong coordinate bonds.[8] This process, known as chemisorption, creates a robust anchor for the inhibitor molecule.
-
Physisorption: The protonated inhibitor molecules in an acidic medium can also be electrostatically attracted to the metal surface, which may be negatively charged.
-
Hydrophobic Barrier Formation: Once adsorbed, the long, hydrophobic octyl chains (-C₈H₁₇) orient themselves away from the metal surface, creating a dense, non-polar layer. This layer acts as a physical barrier, repelling water and other corrosive species from the surface.
This dual-action mechanism—strong surface bonding combined with a hydrophobic barrier—makes this compound an effective film-forming inhibitor.[2]
Caption: Corrosion inhibition mechanism of this compound on a steel surface.
Formulation of Synergistic Inhibitor Packages
While a single inhibitor can be effective, commercial formulations are almost always complex packages. The goal is to achieve a synergistic effect, where the combined performance is greater than the sum of the individual components.[9] When formulating with this compound, consider including the following components.
Principles of Co-Inhibitor Selection
-
Film Enhancers: Compounds like imidazolines, quaternary ammonium salts, or other long-chain amines can co-adsorb with this compound. Their different molecular structures can fill gaps in the protective film, increasing its density and persistence.
-
Corrosion Product Modifiers: In some environments, a thin, stable layer of a corrosion product can be protective. Certain chemicals can modify the iron sulfide (FeS) or iron carbonate (FeCO₃) scales to make them more adherent and less porous.
-
Dispersants/Solvents: A carrier solvent is necessary to ensure the active components remain dissolved and can be effectively delivered to the corrosive environment. Aromatic solvents, heavy aromatic naphtha, or alcohols like methanol or isopropanol are common choices. A coupling solvent may be needed to create a stable solution.[10]
-
Surfactants: Surfactants help to "water-wet" the metal surface, displacing oil and allowing the inhibitor to reach the surface. They also aid in creating stable emulsions for dispersibility in the produced fluids.[10]
Example Formulation Table
The following table provides a hypothetical but representative starting point for a corrosion inhibitor package designed for sour (H₂S-containing) environments. Concentrations should be optimized based on performance testing.
| Component | Chemical Class | Purpose | Typical Concentration (wt%) |
| This compound | Alkyl Thiocyanate | Primary Film-Forming Inhibitor | 10 - 25% |
| Imidazoline Derivative | Amine/Film Enhancer | Synergistic Film-Former, Adhesion | 5 - 15% |
| Quaternary Ammonium Compound | Cationic Surfactant | Film Enhancer, Biostatic Agent | 3 - 10% |
| Thiourea Derivative | Sulfur Compound | H₂S Corrosion Synergist | 1 - 5% |
| Heavy Aromatic Naphtha | Aromatic Hydrocarbon | Primary Solvent/Carrier | 30 - 60% |
| Isopropanol | Alcohol | Co-Solvent, Freezing Point Depressant | 5 - 15% |
| Non-ionic Surfactant | Ethoxylated Alcohol | Dispersant/Wetting Agent | 1 - 5% |
Protocols for Performance Evaluation
Rigorous testing is essential to validate and optimize any inhibitor formulation. The following protocols outline standard methodologies for quantifying performance.
Experimental Workflow Overview
Caption: Standard workflow for the evaluation of a corrosion inhibitor package.
Protocol 1: Weight Loss (Gravimetric) Method
This method provides a direct, physical measurement of metal loss over an extended period. It is considered a fundamental technique for inhibitor evaluation.[1][11] The protocol is based on standards such as ASTM D2688.[12][13]
Materials & Equipment:
-
Rectangular metal coupons (e.g., C1018 mild steel), pre-polished and with a measured surface area.
-
Analytical balance (±0.1 mg accuracy).
-
Test cells or vessels with lids.
-
Corrosive fluid (e.g., NACE brine: 5% NaCl, 0.5% acetic acid, saturated with H₂S or CO₂).
-
Inhibitor formulation.
-
Cleaning solution (e.g., inhibited hydrochloric acid as per ASTM G1).
-
Acetone, isopropanol.
Procedure:
-
Coupon Preparation: Clean each metal coupon with acetone, dry it, and weigh it to the nearest 0.1 mg. Record this as the initial weight (W_initial).
-
Solution Preparation: Prepare two sets of test cells.
-
Blank: Fill with a known volume of the corrosive fluid.
-
Inhibited: Fill with the same volume of corrosive fluid and add the inhibitor package at the desired concentration (e.g., 50, 100, 200 ppm).
-
-
Immersion: Suspend one coupon in each cell, ensuring it is fully immersed. Seal the cells.
-
Exposure: Place the cells in a water bath or oven at the desired test temperature (e.g., 60 °C) for a set duration (e.g., 72 hours).
-
Coupon Retrieval & Cleaning: After the exposure period, remove the coupons. Carefully clean them according to ASTM G1 standard practice to remove all corrosion products. This typically involves scrubbing and a brief immersion in an inhibited acid solution.
-
Final Weighing: Rinse the cleaned coupons with deionized water, then acetone, dry thoroughly, and reweigh. Record this as the final weight (W_final).
Data Analysis:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (ΔW × 87600) / (A × T × D)
-
Where: ΔW is in grams, A is the surface area in cm², T is the time in hours, and D is the density of the metal in g/cm³ (e.g., 7.87 for steel).
-
-
Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inhibited) / CR_blank] × 100
Protocol 2: Electrochemical Methods
Electrochemical tests are rapid and provide valuable insights into the inhibition mechanism (i.e., whether the inhibitor affects the anodic, cathodic, or both reactions).[1][14]
Materials & Equipment:
-
Potentiostat/Galvanostat/Frequency Response Analyzer.
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Metal specimen (e.g., C1018 steel).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Platinum or graphite rod.
-
-
Corrosive and inhibited solutions as described in Protocol 1.
Procedure:
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode. Add the test solution (either blank or inhibited).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for approximately 1 hour until the potential drift is minimal.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small AC voltage perturbation (e.g., 10 mV) around the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
The resulting Nyquist plot's diameter is proportional to the charge transfer resistance (R_ct). A larger diameter indicates better corrosion resistance.[15]
-
-
Potentiodynamic Polarization (PDP):
-
Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).
-
Plot the resulting current density (log scale) versus potential.
-
Use Tafel extrapolation on the resulting curve to determine the corrosion current density (i_corr).
-
Data Analysis:
-
From EIS:
-
The polarization resistance (R_p) is approximated by the charge transfer resistance (R_ct).
-
%IE_EIS: = [(R_ct,inhibited - R_ct,blank) / R_ct,inhibited] × 100
-
-
From PDP:
-
%IE_PDP: = [(i_corr,blank - i_corr,inhibited) / i_corr,blank] × 100
-
By observing the shifts in the anodic and cathodic branches of the polarization curve, one can determine if the inhibitor is anodic, cathodic, or mixed-type.[4]
-
Protocol 3: Surface Analysis
After exposure, analyzing the coupon surface provides direct evidence of the protective film's formation and morphology.[16][17]
Procedure:
-
After the corrosion test (weight loss or electrochemical), carefully remove the coupon.
-
Gently rinse with a solvent (e.g., ethanol) to remove residual brine and dry under a stream of nitrogen.
-
Analyze the surface using one or more of the following techniques:
-
Scanning Electron Microscopy (SEM): Provides high-magnification images of the surface morphology, revealing the extent of corrosion (pitting, uniform attack) on the blank coupon versus the smooth, protected surface of the inhibited coupon.
-
X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that can confirm the presence of elements from the inhibitor (e.g., S and N from this compound) on the metal surface, providing direct proof of film formation.[18][19]
-
Atomic Force Microscopy (AFM): Measures surface topography at the nanoscale, allowing for characterization of the inhibitor film's thickness and roughness.[20]
-
References
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A Robust, Validated Reversed-Phase HPLC Method for the Quantitative Analysis of Octyl Thiocyanate
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of octyl thiocyanate. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a comprehensive framework, from the foundational principles of the separation to a step-by-step, validated protocol. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, offering excellent selectivity and efficiency. UV detection is employed for quantification. The causality behind each methodological choice is explained to empower the user to adapt and troubleshoot the application effectively. All procedures have been structured in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3]
Foundational Principles: The Rationale for Method Selection
The accurate quantification of this compound, a compound characterized by a long C8 alkyl chain and a polar thiocyanate moiety, necessitates a chromatographic strategy that can effectively manage its dual chemical nature.[4][5] With a predicted LogP of 4.3, this compound is predominantly non-polar, making Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical modality.[4]
RP-HPLC operates on the principle of hydrophobic interactions.[6] The stationary phase is non-polar, while the mobile phase is polar.[7][8] Our method employs a C18 (octadecylsilane) bonded silica stationary phase, which provides a dense, non-polar environment.[6][7] When the sample is introduced, the non-polar octyl chain of the analyte partitions from the polar mobile phase and adsorbs onto the hydrophobic C18 stationary phase. The elution is then controlled by the proportion of organic solvent (acetonitrile) in the mobile phase. A higher concentration of acetonitrile reduces the polarity of the mobile phase, weakening the hydrophobic interaction between the analyte and the stationary phase, thus causing the analyte to elute from the column. This mechanism provides a robust and reproducible means of separation.
Experimental Workflow and Logic
The overall analytical process follows a systematic and self-validating workflow, ensuring that the data generated is accurate and reproducible. The diagram below outlines the logical progression from initial preparation to final data analysis.
Caption: Logical workflow for the HPLC analysis of this compound.
Materials and Methodology
Equipment and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size).
-
Analytical Balance: 4- or 5-place, calibrated.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Reference Standard: this compound (≥98% purity).
-
Solvents: Acetonitrile (HPLC Grade), Water (HPLC or Milli-Q grade).
-
Filters: 0.45 µm PTFE syringe filters.
Chromatographic Conditions
All chromatographic parameters have been optimized to ensure a robust separation with excellent peak symmetry and a practical run time.
| Parameter | Condition | Rationale |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | Provides strong hydrophobic retention necessary for the non-polar octyl chain, leading to good separation from polar impurities.[6][7] |
| Mobile Phase | Acetonitrile : Water (80:20, v/v) | The high organic content is required to elute the highly non-polar analyte in a reasonable time.[9] Isocratic elution simplifies the method and improves reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure and resolution. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. |
| Injection Volume | 10 µL | A small injection volume prevents column overloading and peak distortion, ensuring accurate quantification. |
| Detection Wavelength | 215 nm | The thiocyanate functional group exhibits UV absorbance in the low UV range. A wavelength of 215 nm offers good sensitivity for this chromophore.[10][11] |
| Run Time | 10 minutes | Sufficient time to allow for the elution of the analyte and any late-eluting impurities, followed by column re-equilibration. |
Detailed Protocols
Preparation of Solutions
-
Mobile Phase (Acetonitrile:Water 80:20): Carefully measure 800 mL of HPLC-grade acetonitrile and 200 mL of HPLC-grade water into a 1 L solvent bottle. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
Diluent: The mobile phase (Acetonitrile:Water 80:20) is used as the diluent for all standard and sample preparations to ensure compatibility and minimize solvent effects on peak shape.
Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL Class A volumetric flask. Dissolve and dilute to volume with the diluent. Mix thoroughly.
-
Working Standards: Prepare a series of at least five working standards by performing serial dilutions of the stock standard. A suggested concentration range is 10, 25, 50, 100, and 200 µg/mL.
Sample Preparation
-
Accurately weigh a portion of the sample material expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well. This creates a target concentration of 1000 µg/mL.
-
If necessary, perform a further dilution to bring the sample concentration within the calibration range (e.g., a 1-in-10 dilution to achieve 100 µg/mL).
-
Prior to injection, filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Method Validation: A Self-Validating System
This protocol is designed as a self-validating system. Before any sample analysis, system suitability must be established. The full method has been validated according to ICH Q2(R2) guidelines.[2][3]
System Suitability Test (SST)
The SST is a critical component that ensures the chromatographic system is performing adequately for the intended analysis.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. A value > 1.5 indicates peak tailing. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% | Assesses the precision of the injection system (from ≥5 injections). |
Procedure: Inject the 100 µg/mL working standard solution five or six consecutive times. The results must meet the criteria above before proceeding with the analysis.
Validation Summary
The following diagram illustrates the key validation parameters that establish the method's trustworthiness.
Caption: Core validation parameters as per ICH Q2(R2) guidelines.[2][12]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Shifting Retention Times | 1. Change in mobile phase composition.2. Column temperature fluctuation.3. Column degradation. | 1. Prepare fresh mobile phase accurately.2. Ensure column oven is set and stable at 30 °C.3. Flush column or replace if necessary. |
| Peak Tailing (T > 1.5) | 1. Column contamination or degradation.2. Sample solvent stronger than mobile phase. | 1. Flush column with a strong solvent (e.g., 100% ACN).2. Ensure sample is dissolved in the mobile phase. |
| Peak Fronting (T < 0.9) | 1. Column overloading. | 1. Dilute the sample or reduce the injection volume. |
| Low System Pressure | 1. Leak in the system.2. Pump malfunction. | 1. Check all fittings for leaks from the pump to the detector.2. Purge the pump to remove air bubbles. |
| High System Pressure | 1. Blockage in the system (e.g., frit, column).2. High mobile phase viscosity. | 1. Reverse-flush the column (disconnect from detector first). Replace in-line filters.2. Check mobile phase composition; ensure proper mixing. |
Conclusion
This application note provides a comprehensive, robust, and validated RP-HPLC method for the routine quantitative analysis of this compound. By grounding the protocol in the fundamental principles of chromatography and adhering to rigorous validation standards, this guide serves as an authoritative resource for achieving accurate and reproducible results in research and quality control environments.
References
- GL Sciences. (n.d.). Reverse Phase HPLC Columns.
- Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
- Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
- Patel, K. R., et al. (2015). Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract. Pharmacognosy Research, 7(4), 341–346.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29864, this compound.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- ResearchGate. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC.
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- National Institute of Standards and Technology. (n.d.). Thiocyanic acid, octyl ester. NIST Chemistry WebBook.
- Semantic Scholar. (2007). Determination of thiocyanate in plasma by ion chromatography and ultraviolet detection.
- Journal of Applied Pharmaceutical Science. (2015). An HPLC method for the determination of thioctic acid in raw material and tablets.
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. This compound | C9H17NS | CID 29864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thiocyanic acid, octyl ester [webbook.nist.gov]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. hawach.com [hawach.com]
- 9. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols for the Use of Octyl Thiocyanate as a Biocide in Industrial Fluids
Foreword
The effective control of microbial growth is a critical aspect of maintaining the efficiency, integrity, and safety of industrial fluid systems. From metalworking fluids and cooling towers to fuel storage and preservation systems, microbial contamination can lead to biofouling, corrosion, fluid degradation, and health hazards. This guide provides a comprehensive overview of the application of octyl thiocyanate as a biocidal agent in various industrial fluids. As a Senior Application Scientist, the following notes and protocols are designed to offer both a theoretical understanding of its function and practical, field-tested methodologies for its successful implementation. We will delve into the mechanistic underpinnings of thiocyanate-based biocides, provide detailed protocols for efficacy and compatibility testing, and offer guidance on safe handling and environmental considerations. The structure of this document is intentionally fluid, designed to logically guide the reader from foundational knowledge to practical application, rather than adhering to a rigid template.
Introduction to this compound: A Profile
This compound (C₉H₁₇NS) is an organic compound belonging to the thiocyanate family.[1] Its structure consists of an eight-carbon alkyl chain (octyl) attached to a thiocyanate (-S-C≡N) functional group. This molecular architecture, particularly the lipophilic octyl chain, facilitates its penetration through microbial cell membranes, a key attribute for its biocidal activity. While the broader class of thiocyanates and isothiocyanates has been recognized for their antimicrobial properties, this compound presents a specific profile that warrants detailed examination for industrial applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NS | PubChem[1] |
| Molecular Weight | 171.31 g/mol | PubChem[1] |
| Appearance | (Typically) Colorless to pale yellow liquid | General Chemical Properties |
| Solubility | Sparingly soluble in water; soluble in organic solvents | Inferred from structure |
| CAS Number | 19942-78-0 | PubChem[1] |
The Science of Control: Mechanism of Biocidal Action
The efficacy of this compound as a biocide is rooted in the reactivity of the thiocyanate group. While direct mechanistic studies on this compound are not extensively published in public literature, the mode of action can be largely understood from the well-documented activity of related compounds like methylene bis(thiocyanate) (MBT) and the hypothiocyanite ion (OSCN⁻) generated from inorganic thiocyanates.[2][3]
The primary mechanism is believed to be the inhibition of essential metabolic enzymes within the microbial cell. This occurs through the oxidation of sulfhydryl groups (-SH) present in the cysteine residues of these enzymes.[3]
-
Penetration: The lipophilic octyl chain of the molecule aids in its transport across the cell wall and cytoplasmic membrane of bacteria and fungi.
-
Enzyme Inhibition: Once inside the cell, the thiocyanate group can interact with and disrupt key metabolic pathways, such as those involved in respiration and energy production.[3] It is believed to bind irreversibly to biomolecules, preventing the necessary sequential reduction and oxidation reactions.[2]
This multi-targeted disruption of cellular machinery makes it difficult for microorganisms to develop resistance.
Caption: Proposed mechanism of action for this compound.
Applications in Industrial Fluids
This compound's chemical properties make it a candidate for use in a variety of industrial fluid systems that are susceptible to microbial contamination.
Metalworking Fluids
Water-miscible metalworking fluids (MWFs) provide an ideal environment for microbial growth due to the presence of water, organic matter (oils, emulsifiers), and elevated temperatures. Uncontrolled microbial growth can lead to fluid degradation, foul odors, corrosion, and potential health risks to operators.
-
Target Microorganisms: Pseudomonas aeruginosa, sulfate-reducing bacteria (SRB), and various species of fungi and yeast are common contaminants in MWFs.
-
Application Strategy: this compound can be incorporated into MWF concentrates or added "tank-side" to diluted fluids.
Cooling Water Systems
Open recirculating cooling towers scrub microorganisms from the air and concentrate nutrients, creating a favorable environment for the formation of biofilms on heat exchange surfaces.[2] Biofilms can impede heat transfer, leading to reduced efficiency and increased energy costs, and can also harbor pathogenic bacteria like Legionella.
-
Target Microorganisms: Algae, fungi, and slime-forming bacteria are the primary targets in cooling water systems.
-
Application Strategy: Typically used as a non-oxidizing biocide, often in rotation with an oxidizing biocide to prevent the development of resistance.
Protocols for Evaluation and Implementation
The successful implementation of this compound requires a systematic approach to determine its efficacy, compatibility, and optimal dosage for a specific industrial fluid system.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of a biocide that will inhibit the visible growth of a microorganism after overnight incubation. This is a fundamental laboratory test to assess the baseline efficacy of this compound against relevant microbial isolates.
Materials:
-
Pure culture of a target microorganism (e.g., Pseudomonas aeruginosa ATCC 9027).
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth for bacteria).
-
Sterile 96-well microtiter plates.
-
Stock solution of this compound in a suitable solvent.
-
Sterile pipette tips and multichannel pipette.
-
Incubator.
-
Microplate reader (optional).
Procedure:
-
Prepare Inoculum: Culture the target microorganism in its appropriate broth overnight at the optimal growth temperature. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted biocide.
-
Controls: Include positive controls (inoculum in broth without biocide) and negative controls (broth only).
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for the microorganism for 18-24 hours.
-
Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed. This can also be determined quantitatively using a microplate reader to measure optical density.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Biocide Efficacy in a Simulated Metalworking Fluid System (ASTM E2275)
This protocol is a more rigorous evaluation of biocide performance under conditions that mimic a real-world metalworking fluid environment. It involves repeated microbial challenges over an extended period.
Materials:
-
Test metalworking fluid formulation.
-
Stock solution of this compound.
-
Mixed microbial inoculum representative of MWF contaminants.
-
Sterile containers (e.g., flasks or beakers).
-
Shaker incubator.
-
Standard plate count agar.
-
pH meter.
Procedure:
-
Preparation: Prepare dilutions of the test MWF in water, both with and without the desired concentration of this compound. A positive control (with a known effective biocide) and a negative control (no biocide) should be included.
-
Initial Inoculation: Inoculate each fluid with the mixed microbial culture.
-
Incubation and Monitoring: Incubate the fluids at a relevant temperature (e.g., 30°C) with agitation. At regular intervals (e.g., weekly), perform a microbial plate count and measure the pH of each fluid.
-
Re-inoculation: After each sampling, re-inoculate the fluids with the microbial culture.
-
Evaluation: Continue the test for a predetermined period (e.g., 6-8 weeks) or until the fluid with this compound shows signs of microbial growth (e.g., a significant drop in pH or a microbial count exceeding a set threshold). The performance of this compound is evaluated based on its ability to maintain a low microbial load and stable pH over time compared to the controls.
Protocol 3: Material Compatibility Assessment
It is crucial to ensure that the addition of this compound does not adversely affect the materials used in the industrial system, such as elastomers, plastics, and metals.
Materials:
-
Coupons of relevant materials (e.g., nitrile rubber, PVC, mild steel).
-
Test fluid with and without this compound.
-
Sealed containers.
-
Oven or water bath for temperature control.
-
Analytical balance.
-
Hardness tester (for elastomers).
Procedure:
-
Initial Measurements: Measure and record the initial weight, dimensions, and hardness (for elastomers) of the material coupons.
-
Immersion: Immerse the coupons in the test fluid with and without this compound in sealed containers.
-
Aging: Place the containers in an oven or water bath at a temperature relevant to the industrial application for a specified period (e.g., 7-30 days).
-
Final Measurements: After the aging period, remove the coupons, clean them according to a standardized procedure, and re-measure their weight, dimensions, and hardness.
-
Evaluation: Assess for any significant changes in weight (corrosion or swelling), dimensions, or hardness. Visual inspection for discoloration, cracking, or pitting is also important.
Safety, Handling, and Environmental Considerations
As with any biocide, proper safety and handling procedures are paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and protective clothing, when handling this compound.[3]
-
Ventilation: Use in a well-ventilated area to avoid inhalation of vapors.[3]
-
Storage: Store in a cool, dry place away from direct sunlight and incompatible materials.[4]
-
Disposal: Dispose of unused product and contaminated materials in accordance with local, state, and federal regulations.
Environmental Fate:
The environmental fate of this compound is an important consideration. While specific data is limited, related compounds like allyl isothiocyanate can undergo degradation in aqueous solutions.[5] The biological degradation of thiocyanates in wastewater has been documented, with microorganisms capable of utilizing them as a source of carbon, nitrogen, and sulfur.[6] However, thiocyanates can also be toxic to aquatic life, and their discharge into the environment should be carefully managed.[7]
Regulatory Status:
In the United States, any substance intended to prevent, destroy, repel, or mitigate any pest, including microorganisms in industrial settings, is considered a pesticide and is regulated under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[8] It is the responsibility of the user to ensure that this compound is registered with the Environmental Protection Agency (EPA) for the intended industrial application.
Conclusion
This compound holds potential as an effective biocide for the control of microbial growth in a variety of industrial fluids. Its efficacy is believed to stem from the disruption of essential microbial enzyme systems. The successful application of this biocide requires a thorough understanding of its properties and a systematic approach to evaluation, including determination of its minimum inhibitory concentration against relevant microorganisms and assessment of its compatibility with system materials. The protocols outlined in this guide provide a framework for researchers and professionals to conduct these evaluations. As with all biocides, adherence to strict safety, handling, and environmental regulations is essential. Further research into the specific performance characteristics and environmental profile of this compound will undoubtedly enhance its utility in industrial microbial control.
References
-
Veolia Water Technologies & Solutions. (n.d.). Chapter 26 - Microbiological Control-Cooling System. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29864, this compound. Retrieved from [Link]
- Minarowski, M., et al. (2014). THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. PMC, 40(1), 1-13.
-
Lube Media. (n.d.). Biocides for Metal Working Fluids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2007). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. PubMed. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium thiocyanate. Retrieved from [Link]
- Tonoyan, L., et al. (2018). In vitro comparative cytotoxicity study of a novel biocidal iodo-thiocyanate complex. Toxicology in Vitro, 50, 264-273.
-
Veolia Water Technologies. (2022, February 23). Microbiological Control Strategy in Cooling Tower Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). An Improved Method for Determination of Thiocyanate in Plasma and Urine. Retrieved from [Link]
-
Vink Chemicals. (n.d.). Biocides for metalworking fluids. Retrieved from [Link]
-
EZkem. (n.d.). Use of ASTM D 7284-08 “Standard Test Method for Total Cyanide in Water by Micro Distillation followed by Flow Injection Analysis. Retrieved from [Link]
-
Quest Chemical Corporation. (2018, February 5). Microbiological Control in Cooling Water Systems. Retrieved from [Link]
-
VSI. (2002, April 16). List of Substances for Metal Working Fluids according to DIN 51385 for metalworking. Retrieved from [Link]
-
device.report. (n.d.). 14 Biocides. Retrieved from [Link]
- Tutic, A., et al. (2025). Biological Degradation of Cyanide, Thiocyanate, and Phenolic Compounds in Wastewater. Kemija u industriji, 74(5-6), 219-234.
-
ResearchGate. (2018). In vitro comparative cytotoxicity study of a novel biocidal iodo-thiocyanate complex. Retrieved from [Link]
-
PubMed. (n.d.). Algal-bacterial process for the simultaneous detoxification of thiocyanate-containing wastewater and maximized lipid production under photoautotrophic/photoheterotrophic conditions. Retrieved from [Link]
- MDPI. (2021). Phenol, Cyanide, and Thiocyanate in Aquatic Media: The Ecotoxicity of Individual Substances and Their Mixtures. Toxics, 9(10), 257.
-
Semantic Scholar. (n.d.). Method for determining thiocyanate in serum and urine. Retrieved from [Link]
-
Gilson Engineering Sales. (n.d.). Chemical Resistance Guide. Retrieved from [Link]
-
STLE. (n.d.). Metalworking fluids: The quest for bioresistance. Retrieved from [Link]
-
Scribd. (n.d.). Elastomer Chemical Compatibility Brochure. Retrieved from [Link]
-
Phelps Industrial Products. (n.d.). Chemical Resistance Chart - Elastomers. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and Federal Facilities. Retrieved from [Link]
Sources
- 1. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Water Handbook - Cooling System Microbiological Control | Veolia [watertechnologies.com]
- 3. A Commonly Used Biocide 2-N-octyl-4-isothiazolin-3-oneInduces Blood–Brain Barrier Dysfunction via Cellular Thiol Modification and Mitochondrial Damage [mdpi.com]
- 4. maxspare.com [maxspare.com]
- 5. escholarship.org [escholarship.org]
- 6. biosynthetic.com [biosynthetic.com]
- 7. ecosealthailand.com [ecosealthailand.com]
- 8. Thiocyanate effect following industrial cyanide exposure; report of 2 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Octyl Isothiocyanate Formation in Synthesis
Welcome to the Technical Support Center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering the unwanted formation of octyl isothiocyanate as a byproduct in their reactions. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design. This center is structured to address common issues through a question-and-answer format, offering practical solutions grounded in established chemical principles.
I. Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize an N,N'-disubstituted thiourea with octylamine as one of my starting materials, but I am consistently isolating octyl isothiocyanate as a significant byproduct. Why is this happening?
A1: The formation of octyl isothiocyanate in this context is a common challenge and is rooted in the reaction mechanism for thiourea synthesis. The reaction of an amine with a thiocarbonyl source, such as carbon disulfide or thiophosgene, proceeds through a dithiocarbamate intermediate. This intermediate can then either react with another amine to form the desired thiourea or eliminate a leaving group to form the isothiocyanate.[1][2] In your case, the octyl dithiocarbamate intermediate is likely forming octyl isothiocyanate, which may be slow to react with the second amine, leading to its accumulation as a byproduct.
This situation is governed by the principles of kinetic versus thermodynamic control.[3][4][5] The formation of the isothiocyanate can be kinetically favored under certain conditions, even if the thiourea is the more thermodynamically stable product.
Q2: What are the primary factors that influence the formation of octyl isothiocyanate as a byproduct?
A2: Several factors can tip the balance in favor of isothiocyanate formation:
-
Temperature: Higher reaction temperatures can promote the decomposition of the dithiocarbamate intermediate to the isothiocyanate.[6][7]
-
Reaction Time: Insufficient reaction time may not allow for the complete conversion of the isothiocyanate intermediate to the final thiourea product.[6][7]
-
Stoichiometry: An incorrect ratio of reactants can leave unreacted intermediates.
-
Base: The choice and amount of base can influence the reaction pathway.
-
Solvent: The polarity and boiling point of the solvent can affect reaction rates and equilibria.[8]
Q3: Can my desired N-octylthiourea product decompose back into octyl isothiocyanate?
A3: Yes, the formation of thioureas from isothiocyanates and amines is often a reversible process. Under certain conditions, particularly with heating, the N-octylthiourea can undergo a retro-reaction to regenerate octyl isothiocyanate and the corresponding amine. Understanding this equilibrium is crucial for both the reaction workup and purification steps.
II. Troubleshooting Guide: Minimizing Octyl Isothiocyanate Formation
This section provides detailed troubleshooting strategies for common scenarios where octyl isothiocyanate is an unwanted byproduct.
Scenario 1: Synthesis of N-octyl-N'-substituted Thioureas
Issue: Significant contamination of the desired thiourea product with octyl isothiocyanate.
dot
Caption: Troubleshooting workflow for minimizing octyl isothiocyanate.
Troubleshooting Steps & Underlying Principles:
| Potential Cause | Recommended Solution | Scientific Rationale |
| High Reaction Temperature | Maintain the reaction temperature at the lowest effective level, ideally room temperature if the reaction proceeds at a reasonable rate. | High temperatures can favor the elimination reaction that forms the isothiocyanate from the dithiocarbamate intermediate, which is often the kinetically controlled pathway. Lower temperatures can favor the thermodynamically more stable thiourea product.[3][4][5][6] |
| Inappropriate Base | If using a strong base, consider switching to a milder, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). | A strong base can deprotonate the dithiocarbamate intermediate, facilitating the elimination to the isothiocyanate. A milder base will still facilitate the initial nucleophilic attack of the amine on the thiocarbonyl source but is less likely to promote the subsequent elimination. |
| Insufficient Reaction Time | Monitor the reaction progress by Thin Layer Chromatography (TLC) or a suitable in-process analytical technique. Ensure the reaction is allowed to proceed to completion. | The conversion of the octyl isothiocyanate intermediate to the final thiourea product may be slow. Stopping the reaction prematurely will result in the isolation of the intermediate.[6][7] |
| Incorrect Stoichiometry | Ensure that the amine that is intended to react with the isothiocyanate is present in a slight excess (e.g., 1.05-1.1 equivalents). | Le Chatelier's principle dictates that an excess of the second amine will drive the equilibrium from the isothiocyanate towards the desired thiourea product. |
| Solvent Effects | Use an aprotic solvent of appropriate polarity to ensure all reactants and intermediates remain in solution. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. | The choice of solvent can influence the rates of the competing reaction pathways. Maintaining a homogeneous solution is critical for the reaction to proceed to completion.[8] |
Scenario 2: Purification Challenges
Issue: Difficulty in removing trace amounts of octyl isothiocyanate from the final thiourea product.
Troubleshooting Steps & Underlying Principles:
| Purification Method | Recommended Protocol | Scientific Rationale |
| Recrystallization | Choose a solvent system in which the thiourea product has good solubility at elevated temperatures and poor solubility at room temperature or below, while the octyl isothiocyanate remains soluble. | The difference in polarity and crystal lattice energy between the thiourea and the isothiocyanate can be exploited for separation by recrystallization. |
| Column Chromatography | Use a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate). The less polar octyl isothiocyanate will elute before the more polar thiourea. | The polar thiourea will have a stronger interaction with the silica stationary phase, resulting in a longer retention time compared to the less polar isothiocyanate. |
| Amine Scavenging | Treat the crude product with a polymer-supported amine resin (e.g., aminomethylated polystyrene) in a suitable solvent, followed by filtration. | The isothiocyanate is an electrophile and will react with the nucleophilic amine resin, forming a covalent bond and allowing for its removal from the reaction mixture by simple filtration. |
III. Experimental Protocols
Protocol 1: GC-MS Quantification of Octyl Isothiocyanate
This protocol provides a general method for the quantification of octyl isothiocyanate in a reaction mixture.
1. Sample Preparation: a. Quench a small aliquot of the reaction mixture. b. Extract the quenched mixture with a suitable organic solvent (e.g., dichloromethane). c. Dry the organic extract over anhydrous sodium sulfate. d. Prepare a calibration curve using standards of known concentrations of octyl isothiocyanate.
2. GC-MS Parameters:
| Parameter | Setting |
| GC Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Split (e.g., 50:1) or Splitless, depending on concentration |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Scan Range | 40-400 m/z |
3. Data Analysis: a. Identify the octyl isothiocyanate peak by its retention time and mass spectrum. b. Quantify the amount of octyl isothiocyanate by comparing the peak area to the calibration curve.[9][10]
Protocol 2: HPLC Separation of Octyl Isothiocyanate and N-Octylthiourea
This protocol outlines a method for the analytical separation of octyl isothiocyanate and a more polar N-octylthiourea.
1. Sample Preparation: a. Dilute a sample of the crude reaction mixture in the mobile phase. b. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Parameters:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C (Note: Higher temperatures can improve peak shape for isothiocyanates[11][12]) |
| Detector | UV at 245 nm |
3. Data Analysis: a. The less polar octyl isothiocyanate will have a shorter retention time than the more polar N-octylthiourea. b. Quantify each component by integrating the respective peak areas.
IV. Mechanistic Insights
dot
Caption: Competing pathways in thiourea synthesis.
The formation of octyl isothiocyanate as a byproduct is a classic example of the competition between kinetic and thermodynamic reaction control.[3][4][5] The initial reaction of octylamine with a thiocarbonyl source forms a dithiocarbamate intermediate. This intermediate can then proceed down two pathways:
-
Kinetic Pathway: Elimination to form the octyl isothiocyanate. This pathway often has a lower activation energy but may lead to a less stable product. It is typically favored by higher temperatures.
-
Thermodynamic Pathway: Nucleophilic attack by a second amine on the dithiocarbamate to form the more stable thiourea. This pathway may have a higher activation energy but results in the thermodynamically favored product. It is generally favored by lower temperatures and longer reaction times.
By carefully controlling the reaction conditions, you can influence which pathway is favored, thereby minimizing the formation of the unwanted octyl isothiocyanate.
V. References
-
Andreasch, R. (1881). Über Methylthiohydantoin. Monatshefte für Chemie, 2(1), 276-284.
-
Benati, L., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages.
-
Delépine, M. (1902). Sur les éthers dithiocarbamiques. Bulletin de la Société Chimique de France, 27(3), 812-818.
-
BenchChem. (2025). Effect of temperature and reaction time on thiourea synthesis.
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
-
Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. (n.d.).
-
Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). PubMed Central.
-
Maddani, M. R., & Prabhu, K. R. (2010). A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives. The Journal of Organic Chemistry, 75(7), 2327-2332.
-
Nguyen, T. B., Ermolenko, L., & Al-Mourabit, A. (2014). A completely atom-economic reaction of isocyanides with aliphatic amines in the presence of elemental sulfur proceeds efficiently at (nearly) ambient temperature to produce thioureas in excellent yields. Synthesis, 46(23), 3172-3179.
-
Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content.
-
Yanagimoto, T. (n.d.). The transformation of ammonium thiocyanate into thiourea under high pressures. CORE.
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
-
BenchChem. (2025). Effect of temperature and reaction time on thiourea synthesis.
-
BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of (Z)-4-Octen-1-ol.
-
BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Thiourea Derivative Synthesis.
-
Al-Taweel, A. M., et al. (2018). GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products. Saudi Pharmaceutical Journal, 26(4), 462-466.
-
Ciesarová, Z., et al. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science, 35(10-11), 1246-1253.
-
Cunningham, E. M., et al. (2020). Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. ResearchGate.
-
Journal of Pharmaceutical Negative Results. (2022). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds.
-
GL Sciences Inc. (n.d.). Concentration Analysis of Volatile Components in Wasabi Paste.
-
U.S. Environmental Protection Agency. (n.d.). Direct Interface GC/MS Method.
-
Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.
-
Development and validation of a GC-MS/MS method for the simultaneous quantification of selected compounds in essential oils. (n.d.). ResearchGate.
-
Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. (n.d.). ResearchGate.
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (n.d.). MDPI.
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. (n.d.). PubMed Central.
-
Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. (2018). PubMed Central.
-
Are natural-based isothiocyanate derivatives alternative antioxidant additives used in petrochemical products?. (2025). PubMed Central.
-
Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. (n.d.).
-
methylthiourea. (n.d.). Organic Syntheses Procedure.
-
Al-Taweel, A. M., et al. (2018). GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products. PubMed.
-
Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. (2020). ResearchGate.
Sources
- 1. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of n-Octyl Thiocyanate
Welcome to the technical support center for the synthesis of n-octyl thiocyanate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success.
Frequently Asked Questions (FAQs)
Q1: My reaction yield of n-octyl thiocyanate is low. What are the common causes?
Low yields in the synthesis of n-octyl thiocyanate can stem from several factors. The most common is the competition with side reactions. The primary culprits are the formation of n-octyl isothiocyanate and potential elimination reactions. Incomplete reaction due to suboptimal conditions (temperature, solvent, reaction time) or impure starting materials can also significantly reduce your yield.
Q2: I've identified n-octyl isothiocyanate as a major impurity in my product. Why is this happening and how can I prevent it?
The formation of n-octyl isothiocyanate is a classic example of the ambident nature of the thiocyanate nucleophile.[1][2] The thiocyanate ion (SCN⁻) has two nucleophilic centers: the "soft" sulfur atom and the "hard" nitrogen atom. While the reaction of primary alkyl halides like n-octyl bromide with thiocyanate salts generally favors the kinetically controlled S-attack to give the thiocyanate, isomerization to the more thermodynamically stable isothiocyanate can occur, especially at elevated temperatures.[3][4][5]
To minimize the formation of the isothiocyanate isomer, it is crucial to maintain careful temperature control. Prolonged heating or excessively high reaction temperatures can promote the rearrangement of the thiocyanate to the isothiocyanate.[3][6]
Q3: Besides the isothiocyanate, what other byproducts should I be aware of?
While isothiocyanate formation is the most common side reaction, other byproducts can include:
-
n-Octene: This can result from an E2 elimination reaction competing with the desired SN2 substitution. While less likely with a primary halide like n-octyl bromide, the choice of a sterically hindered base or high temperatures can favor elimination.[7][8][9]
-
Di-n-octyl sulfide: This can form if there is a source of sulfide ions in the reaction mixture, potentially from the degradation of the thiocyanate salt or impurities in the starting materials.[10]
Troubleshooting Guides
Issue 1: Predominant Formation of n-Octyl Isothiocyanate
Symptoms:
-
Characterization data (e.g., IR, NMR) indicates the presence of the -N=C=S functionality.
-
The boiling point of the product is different from the expected value for n-octyl thiocyanate.
Root Cause Analysis: The isomerization of n-octyl thiocyanate to n-octyl isothiocyanate is often the primary cause. This rearrangement is favored by higher temperatures.[3][11]
Troubleshooting Protocol:
-
Temperature Control:
-
Maintain a reaction temperature below 50°C.[3] Consider running the reaction at room temperature for a longer duration.
-
Monitor the reaction temperature closely throughout the addition of reagents and the entire reaction time.
-
-
Solvent Selection:
-
Utilize a polar aprotic solvent such as acetone or DMF. These solvents can enhance the nucleophilicity of the sulfur atom of the thiocyanate ion.[12]
-
-
Reaction Time:
-
Monitor the reaction progress by TLC or GC to determine the optimal reaction time. Avoid unnecessarily long reaction times at elevated temperatures.
-
Issue 2: Low Conversion of n-Octyl Halide
Symptoms:
-
Significant amount of unreacted n-octyl bromide (or other halide) remains in the reaction mixture.
-
Low overall yield of the desired product.
Root Cause Analysis: Low conversion can be due to insufficient reactivity of the starting materials, poor solubility of the thiocyanate salt, or deactivation of the nucleophile.
Troubleshooting Protocol:
-
Choice of Halide:
-
Ensure you are using a reactive n-octyl halide. The reactivity order is I > Br > Cl.[13] If using n-octyl chloride, consider switching to n-octyl bromide.
-
-
Thiocyanate Salt and Solvent:
-
Reaction Conditions:
-
Gently heat the reaction mixture to increase the reaction rate, but be mindful of the potential for isothiocyanate formation.
-
Ensure efficient stirring to maintain a homogeneous reaction mixture.[15]
-
Reaction Pathway and Side Reactions
The following diagram illustrates the primary reaction for the synthesis of n-octyl thiocyanate and the key competing side reactions.
Caption: Main reaction and side pathways in n-octyl thiocyanate synthesis.
Impact of Reaction Parameters
| Parameter | Effect on n-Octyl Thiocyanate Yield | Effect on Side Reactions | Recommendations |
| Temperature | Increases reaction rate | Promotes isomerization to isothiocyanate and elimination[3] | Maintain moderate temperatures (e.g., room temperature to 50°C) |
| Solvent | Polar aprotic solvents favor SN2 | Protic solvents can solvate the nucleophile, potentially affecting the S/N attack ratio[16] | Use polar aprotic solvents like acetone, DMF, or acetonitrile |
| Alkyl Halide | Reactivity: I > Br > Cl[13] | Less reactive halides may require harsher conditions, increasing side reactions | Use n-octyl bromide or iodide for optimal reactivity |
| Thiocyanate Salt | Purity and solubility are key | Impurities can lead to byproducts | Use high-purity, anhydrous NaSCN or KSCN |
Experimental Protocol: Synthesis of n-Octyl Thiocyanate
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and analytical capabilities.
Materials:
-
n-Octyl bromide
-
Sodium thiocyanate (anhydrous)
-
Acetone (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium thiocyanate in anhydrous acetone.
-
Slowly add n-octyl bromide to the stirred solution at room temperature.
-
Heat the reaction mixture to a gentle reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the precipitated sodium bromide and wash the solid with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude n-octyl thiocyanate by vacuum distillation.
References
- BenchChem. (n.d.). Preventing isomerization of thiocyanates to isothiocyanates.
- BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
- Wikipedia. (2023). Williamson ether synthesis.
- ResearchGate. (n.d.). Ambident reactivity of thiocyanate and present work A Biologically....
- ResearchGate. (n.d.). Ambident Reactivity of the Thiocyanate Anion Revisited: Can the Product Ratio Be Explained by the Hard Soft Acid Base Principle?.
- Google Patents. (n.d.). US3149141A - Preparation of alkyl isothiocyanates.
- Wikipedia. (2023). Isothiocyanate.
- National Institutes of Health. (2024). Photocascade chemoselective controlling of ambident thio(seleno)cyanates with alkenes via catalyst modulation.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Royal Society of Chemistry. (n.d.). Thiocyanation of alkyl halides with alkyl thiocyanates in the presence of quaternary phosphonium halides.
- ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates.
- Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis.
- Google Patents. (n.d.). US2486090A - Preparation of organic thiocyanates.
- Wikipedia. (2023). Organic thiocyanates.
- Chegg.com. (2022). Solved When an alkyl halide reacts with the thiocyanate ion,.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- ResearchGate. (n.d.). Determination of polar alkylating agents as thiocyanate/isothiocyanate derivatives by reaction headspace gas chromatography.
- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
- Google Patents. (n.d.). US2954393A - Alkyl thiocyanate isomerization.
- Wikipedia. (2023). Sodium thiocyanate.
- National Institutes of Health. (n.d.). Synthesis of Isothiocyanates: An Update.
- ChemComm. (n.d.). Recent Trends in the Synthesis of Isothiocyanates.
- Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis by substitution.
- Organic Syntheses. (n.d.). isopropyl thiocyanate.
- Google Patents. (n.d.). US3129262A - Reduction of organic thiocyanates.
- Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by cyanation.
- Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution.
- ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry.
- Chemical Review and Letters. (2023). Recent Trends in Direct S-Cyanation of Thiols.
- PubMed. (2011). Experimental Study of Decomposition of Aqueous Nitrosyl Thiocyanate.
- Patent 3611163. (2020). HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION.
- ResearchGate. (n.d.). Reactions of alkyl mesylates with thiocyanate ion in aqueous solution.
- ResearchGate. (n.d.). Recent advances in the chemistry of organic thiocyanates.
- Royal Society of Chemistry. (2015). Recent advances in the chemistry of organic thiocyanates.
- Google Patents. (n.d.). US2462433A - Preparation of organic thiocyanates and isothiocyanates.
- Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review.
Sources
- 1. researchgate.net [researchgate.net]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 6. US3149141A - Preparation of alkyl isothiocyanates - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. US2486090A - Preparation of organic thiocyanates - Google Patents [patents.google.com]
- 11. US2954393A - Alkyl thiocyanate isomerization - Google Patents [patents.google.com]
- 12. jk-sci.com [jk-sci.com]
- 13. francis-press.com [francis-press.com]
- 14. Sodium thiocyanate - Wikipedia [en.wikipedia.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. chegg.com [chegg.com]
Technical Support Center: Optimizing Reaction Conditions for Octyl Thiocyanate Synthesis
Welcome to the technical support center for octyl thiocyanate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common experimental hurdles, and optimize reaction conditions for high-yield, high-purity outcomes.
This compound (C₉H₁₇NS) is a valuable synthetic intermediate, but its preparation can be challenging due to competing side reactions and purification difficulties.[1] This document provides field-proven insights and detailed protocols to ensure your synthesis is a self-validating, successful system.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yield is a frequent issue stemming from several factors. A systematic approach is key to diagnosis:
-
Incomplete Reaction: The primary alkyl halide, octyl bromide, is generally reactive, but the reaction may not go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material persists, consider increasing the reaction time or temperature moderately. Refluxing in a solvent like ethanol or acetone is a common practice.[2][3]
-
Poor Reagent Quality: Sodium thiocyanate (NaSCN) is notoriously deliquescent (absorbs moisture from the air).[4] The presence of water can hinder the reaction in certain organic solvents. Ensure your thiocyanate salt is thoroughly dried before use or purchase from a reputable supplier with low water content specifications.
-
Leaving Group Efficiency: While octyl bromide is an excellent substrate, if you are using octyl chloride, the reaction will be significantly slower. To improve the rate, you can add a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) to generate the more reactive octyl iodide in situ.
-
Poor Solubility: If the thiocyanate salt has poor solubility in your chosen solvent, the reaction will be slow. Consider switching to a more polar aprotic solvent like DMF or DMSO, which are excellent for SN2 reactions. Alternatively, employing a phase-transfer catalyst can dramatically improve yields, especially in biphasic or solid-liquid systems.[5][6]
Q2: I am observing a significant amount of a byproduct with the same mass as my product. Could this be the isothiocyanate isomer? How can I prevent its formation?
A2: Yes, the formation of octyl isothiocyanate (R-NCS) is the most common competing reaction. The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack with either the sulfur or the nitrogen atom.
-
Causality (SN2 vs. SN1): Attack by the more nucleophilic sulfur atom leads to the desired thiocyanate via an SN2 mechanism. Attack by the nitrogen atom, often favored under conditions that promote a carbocation intermediate (SN1 mechanism), yields the isothiocyanate.[7]
-
Prevention Strategy: Since 1-bromooctane is a primary alkyl halide, it strongly favors the SN2 pathway. Formation of the isothiocyanate isomer is typically minimal. However, to further suppress this side reaction, you should employ conditions that exclusively favor the SN2 mechanism:
-
Solvent Choice: Use polar aprotic solvents (e.g., acetone, DMF, acetonitrile). Protic solvents like ethanol or water can solvate the nucleophile via hydrogen bonding, slightly reducing its reactivity, but are still commonly and successfully used.[3][8]
-
Temperature Control: Avoid excessively high temperatures, which can sometimes promote isomerization of the product.
-
Substrate: Ensure you are using a primary octyl halide. If using a secondary starting material (e.g., 2-bromooctane), expect a higher proportion of the isothiocyanate byproduct.
-
Q3: My reaction seems to have stalled after a few hours. How can I drive it to completion?
A3: A stalled reaction, where starting material remains despite prolonged reaction times, often points to an issue with reagent accessibility or deactivation.
-
Precipitation Blockage: In many solvents, the inorganic bromide salt (e.g., NaBr, KBr) produced during the reaction is less soluble than the starting thiocyanate salt. This byproduct can precipitate onto the surface of the unreacted thiocyanate, effectively halting the reaction.[2]
-
Solution: Ensure vigorous mechanical stirring throughout the reaction. Using a solvent in which the bromide salt is at least moderately soluble can also help.
-
-
Insufficient Energy: The reaction may require more thermal energy to overcome the activation barrier, especially if using a less reactive substrate like octyl chloride.
-
Solution: Gradually increase the temperature to the reflux point of the solvent and continue monitoring.
-
-
Catalyst Requirement: For challenging or slow reactions, a catalyst may be necessary.
-
Solution: As mentioned, catalytic iodide can activate alkyl chlorides. A phase-transfer catalyst (PTC) is also highly effective at accelerating the reaction by bringing the thiocyanate anion into the organic phase.[5]
-
Q4: The workup and purification are difficult, and I'm left with a crude, impure oil. What is an effective procedure?
A4: Proper workup and purification are critical for obtaining pure this compound.
-
Workup:
-
After the reaction is complete (as determined by TLC/GC), cool the mixture to room temperature.
-
Filter off any precipitated inorganic salts (e.g., NaBr). Wash the salt cake with a small amount of the reaction solvent or ether to recover any trapped product.[2]
-
Combine the filtrates and remove the bulk of the solvent using a rotary evaporator.
-
The remaining residue will be a mixture of your product, unreacted starting material, and possibly byproducts. Dilute this residue with a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with water several times to remove any remaining inorganic salts and highly polar impurities. Follow with a wash using saturated brine to aid in breaking emulsions and removing residual water.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
Vacuum Distillation: this compound is a relatively high-boiling liquid. Purification by fractional distillation under reduced pressure is the most common and effective method to separate it from non-volatile impurities and any remaining starting material.[9]
-
Column Chromatography: If distillation is not feasible or does not provide sufficient purity, silica gel column chromatography can be used. A non-polar eluent system, such as hexane/ethyl acetate, is typically effective.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting material for synthesizing this compound?
A1: The choice of starting material depends on availability, cost, and the desired reaction pathway.
-
Octyl Halides (Recommended): 1-Bromooctane is the most common and reliable precursor. Bromide is an excellent leaving group, leading to favorable reaction kinetics. 1-Chlorooctane is also viable but requires more forcing conditions or catalytic activation.[10][11]
-
Octyl Alcohols: 1-Octanol can be used but requires conversion of the hydroxyl group into a better leaving group. This can be done in situ using methods like the Mitsunobu reaction (with triphenylphosphine, an azodicarboxylate, and NH₄SCN) or by first converting the alcohol to a tosylate or mesylate, which is then displaced by the thiocyanate ion.[12] These methods add steps and complexity but are useful if the alcohol is the only available starting material.
-
Octyl Mercaptans: While it is possible to synthesize this compound from n-octyl mercaptan using cyanogen chloride in the presence of a base, this route can suffer from the formation of di-n-octyl sulfide as a significant byproduct, complicating purification.[9]
Q2: How do I choose the best solvent for the reaction?
A2: The solvent plays a crucial role in SN2 reactions by solvating the ions and influencing the nucleophile's reactivity.
-
Polar Aprotic Solvents (e.g., Acetone, DMF, Acetonitrile): These are often the best choice. They effectively dissolve the inorganic thiocyanate salt while poorly solvating the thiocyanate anion. This "naked" anion is a highly potent nucleophile, leading to faster reaction rates.[8][13]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These are also widely used and effective.[3] They can solvate the thiocyanate anion through hydrogen bonding, which slightly dampens its nucleophilicity compared to aprotic solvents, but their ability to dissolve the reagents often makes them a practical choice.
-
Aqueous/Biphasic Systems: Reactions can be run in water, especially with the aid of microwave irradiation or a phase-transfer catalyst, offering a greener alternative to organic solvents.[6][12]
Q3: When should I consider using a phase-transfer catalyst (PTC)?
A3: A phase-transfer catalyst is a powerful tool for accelerating reactions between reagents that are in different, immiscible phases (e.g., a solid inorganic salt and an organic solution).
-
Consider a PTC when:
-
You are using a biphasic solvent system (e.g., toluene/water).
-
Your thiocyanate salt has very low solubility in the chosen organic solvent.
-
The reaction is sluggish even at elevated temperatures.
-
You are using a less reactive substrate like 1-chlorooctane.
-
-
How it Works: A typical PTC, like tetrabutylammonium bromide (TBAB), has a charged "head" that pairs with the thiocyanate anion and lipophilic "tails" that carry this ion pair into the organic phase, where it can react with the octyl halide.[5] This dramatically increases the effective concentration of the nucleophile in the desired phase.
Q4: What are the key safety precautions when working with thiocyanates?
A4: Adherence to safety protocols is paramount.
-
Reagent Handling: Alkali metal thiocyanates (NaSCN, KSCN) are harmful if swallowed or inhaled. Handle them in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Conditions: Avoid contact with strong acids. The combination of thiocyanate salts and strong acid can release toxic hydrogen cyanide (HCN) or isothiocyanic acid (HNCS) gas.
-
Product Handling: Organic thiocyanates are also toxic. Handle the final product with care, avoiding skin contact and inhalation of vapors. All work should be conducted in a fume hood.
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.
Section 3: Protocols and Data
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Starting Material | Thiocyanate Source | Solvent | Catalyst | Temp. (°C) | Approx. Time | Typical Yield | Reference(s) |
| 1-Bromooctane | NaSCN or KSCN | Ethanol | None | Reflux (~78°C) | 4-8 h | 75-90% | [2][3] |
| 1-Bromooctane | KSCN | Acetone | None | Reflux (~56°C) | 6-12 h | 80-95% | [4] |
| 1-Chlorooctane | NaSCN | DMF | NaI (cat.) | 80-100°C | 12-24 h | 70-85% | General SN2 |
| 1-Bromooctane | KSCN | Water/Toluene | TBAB | 80-100°C | 2-4 h | >90% | [5][6] |
| 1-Octanol | NH₄SCN | CH₂Cl₂ | PPh₃/DEAD | 0°C to RT | 1-3 h | High | [12] |
| n-Octyl Mercaptan | ClCN | Benzene | NaOH | 10°C | 2-3 h | ~56% | [9] |
Protocol 1: Standard Synthesis from 1-Bromooctane in Ethanol
This protocol is a robust and widely used method for gram-scale synthesis.
Materials:
-
1-Bromooctane
-
Sodium Thiocyanate (NaSCN), dried
-
Ethanol (95% or absolute)
-
Diethyl ether
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Reagents: To the flask, add sodium thiocyanate (1.2 equivalents). Add ethanol to create a stirrable slurry (approx. 3-4 mL per gram of 1-bromooctane).
-
Reaction: Begin vigorous stirring and add 1-bromooctane (1.0 equivalent) to the slurry. Heat the mixture to a gentle reflux (approx. 78°C).
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using 9:1 Hexane:Ethyl Acetate), checking for the disappearance of the 1-bromooctane spot. The reaction is typically complete in 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Rinse the filter cake with a small amount of ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the oily residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer twice with water and once with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude this compound.
-
-
Purification: Purify the crude oil by vacuum distillation to obtain the final product as a colorless liquid.
Protocol 2: PTC-Mediated Synthesis of this compound
This protocol is ideal for accelerating the reaction or for use with less reactive halides.
Materials:
-
1-Bromooctane (or 1-Chlorooctane)
-
Potassium Thiocyanate (KSCN)
-
Toluene
-
Tetrabutylammonium Bromide (TBAB, 5 mol%)
-
Saturated NaHCO₃ solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add potassium thiocyanate (1.5 equivalents), 1-bromooctane (1.0 equivalent), TBAB (0.05 equivalents), and toluene.
-
Reaction: Heat the heterogeneous mixture to 90-100°C with vigorous stirring. The use of a mechanical stirrer is beneficial if available.
-
Monitoring: Monitor the reaction by GC or TLC until the starting halide is consumed (typically 2-5 hours).
-
Workup:
-
Cool the mixture to room temperature.
-
Add water to dissolve the inorganic salts. Transfer the entire mixture to a separatory funnel.
-
Separate the layers. Wash the organic (toluene) layer with water and then with saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene by rotary evaporation.
-
-
Purification: Purify the resulting crude product by vacuum distillation.
Section 4: Mechanistic and Workflow Diagrams
The following diagrams, generated in DOT language, illustrate key aspects of the synthesis.
Caption: SN2 mechanism for this compound synthesis.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
-
Iranpoor, N., Firouzabadi, H., Akhlaghinia, B., & Azadi, R. (2004). Conversion of Alcohols, Thiols, Carboxylic Acids, Trimethylsilyl Ethers, and Carboxylates to Thiocyanates with Triphenylphosphine/Diethylazodicarboxylate/NH4SCN. Synthesis, 2004(01), 92-96. Available at: [Link]
- Previc, E. P. (1962). U.S. Patent No. 3,129,262. U.S. Patent and Trademark Office.
- Meuly, W. C. (1949). U.S. Patent No. 2,486,090. U.S. Patent and Trademark Office.
-
Abdel-Wahab, B. F., et al. (2022). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. RSC Advances. Available at: [Link]
-
Slator, A. (1955). Isopropyl Thiocyanate. Organic Syntheses. Available at: [Link]
- Gresham, W. F. (1949). U.S. Patent No. 2,462,433. U.S. Patent and Trademark Office.
-
Müller, C. E., et al. (2021). Straightforward Access to Thiocyanates via Dealkylative Cyanation of Sulfoxides. Organic Letters. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Various Authors. (2023). Progress on the Synthesis and Applications of Thiocyanates. ResearchGate. Available at: [Link]
-
Barata-Vallejo, S., et al. (2021). Visible-light-driven synthesis of alkenyl thiocyanates: novel building blocks for assembly of diverse sulfur-containing molecules. Nature Communications. Available at: [Link]
-
Wikipedia contributors. (n.d.). Organic thiocyanates. Wikipedia. Retrieved from [Link]
-
Various Authors. (2015). What is the implication of using potassium thiocyanate instead of Sodium thiocyanate? ResearchGate. Available at: [Link]
-
Zarei, M., et al. (2023). Recent Trends in Direct S-Cyanation of Thiols. Chemical Review and Letters. Available at: [Link]
-
Legnani, L., et al. (2022). Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity. Molecules. Available at: [Link]
-
Koch, G. (2006). Halide solvents. Photrio.com Photography Forums. Available at: [Link]
-
Various Authors. (2020). High-purity isothiocyanate compound preparation method for industrial production. Patent 3611163. Available at: [Link]
-
Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics, Inc. Available at: [Link]
-
Wikipedia contributors. (n.d.). Sodium thiocyanate. Wikipedia. Retrieved from [Link]
-
Burford, N., et al. (2021). Historical and Recent Developments in the Chemistry of Cyanate Congeners. Chemistry. Available at: [Link]
-
Various Authors. (2011). Methods of Potassium Thiocyanate Production? Sciencemadness Discussion Board. Available at: [Link]
-
Various Authors. (2014). A facile and convenient method for synthesis of alkyl thiocyanates under homogeneous phase transfer catalyst conditions. ResearchGate. Available at: [Link]
-
Kumar, P., et al. (2024). Synthetic access to thiols: A review. Journal of Chemical Sciences. Available at: [Link]
-
Liotta, C. L., et al. (1976). Relative nucleophilicities of anions in acetonitrile whose counterion, potassium, is complexed by 18-crown-6. Master's Theses. Available at: [Link]
-
Kishan's Classes. (2023). SN2 REACTIONS EXPLAINED IN 7 MINUTES!! YouTube. Available at: [Link]
-
LibreTexts Chemistry. (2023). Nucleophilicity and Solvent Effects. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sodium thiocyanate - Wikipedia [en.wikipedia.org]
- 4. US2462433A - Preparation of organic thiocyanates and isothiocyanates - Google Patents [patents.google.com]
- 5. phasetransfer.com [phasetransfer.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US2486090A - Preparation of organic thiocyanates - Google Patents [patents.google.com]
- 10. US3129262A - Reduction of organic thiocyanates - Google Patents [patents.google.com]
- 11. ias.ac.in [ias.ac.in]
- 12. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]
- 13. GT Digital Repository [repository.gatech.edu]
Technical Support Center: Troubleshooting Low Yield in Alkyl Thiocyanate Preparation
Welcome to the technical support center for alkyl thiocyanate synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields in the preparation of alkyl thiocyanates (R-SCN). Alkyl thiocyanates are valuable intermediates in organic synthesis, but their preparation can be fraught with challenges, primarily due to side reactions and suboptimal conditions. This document provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Core Reaction Overview: The SN2 Pathway
The most common method for preparing alkyl thiocyanates is the nucleophilic substitution reaction between an alkyl halide (or other substrate with a good leaving group) and a thiocyanate salt, typically following an SN2 mechanism.
Caption: General SN2 mechanism for alkyl thiocyanate synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield is very low, and I'm recovering a significant amount of my starting alkyl halide. What's going wrong?
This is a classic symptom of an incomplete or stalled reaction. The root cause is typically related to reaction kinetics and reagent quality.
Potential Causes & Solutions:
-
Insufficient Reaction Time or Temperature: SN2 reactions are sensitive to both time and temperature. Less reactive alkyl halides (e.g., chlorides, secondary halides) require more forcing conditions.
-
Actionable Advice: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is consumed slowly, consider increasing the reaction temperature in 10-15 °C increments. If increasing temperature is not feasible due to potential side reactions, extend the reaction time.
-
-
Poor Leaving Group: The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl >> F.
-
Actionable Advice: If you are using an alkyl chloride, your reaction will likely be much slower than with a bromide or iodide.[1] Consider switching to the corresponding alkyl bromide or, for even greater reactivity, prepare the alkyl iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions).
-
-
Poor Quality Thiocyanate Salt: Alkali metal thiocyanates (NaSCN, KSCN) are hygroscopic. The presence of water can solvate the nucleophile, reducing its reactivity, and can also lead to hydrolysis byproducts.[2]
-
Actionable Advice: Ensure your thiocyanate salt is thoroughly dried before use. This can be achieved by heating under vacuum or by azeotropic distillation with a suitable solvent.[2] Store the dried salt in a desiccator.
-
-
Inappropriate Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess of the thiocyanate salt (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion according to Le Châtelier's principle.
Q2: My main impurity has a strong, unpleasant odor, and my NMR/IR spectra are inconsistent with the desired product. Is this an isothiocyanate, and how can I prevent it?
This is the most common and challenging issue in alkyl thiocyanate synthesis. You are almost certainly forming the isomeric alkyl isothiocyanate (R-NCS).
Causality: The Ambident Nucleophile
The thiocyanate ion (SCN⁻) is an ambident nucleophile , meaning it possesses two nucleophilic centers: the "soft" sulfur atom and the "hard" nitrogen atom.[3][4] It can attack the electrophilic carbon of the alkyl halide via either atom, leading to two different products.[5][6]
-
S-Attack (Kinetic Product): Attack by the more nucleophilic sulfur atom yields the desired alkyl thiocyanate (R-SCN) . This pathway is generally favored under kinetically controlled conditions.[6]
-
N-Attack (Thermodynamic Product): Attack by the nitrogen atom yields the more thermodynamically stable alkyl isothiocyanate (R-NCS) .[6][7]
Caption: Competing pathways of the ambident thiocyanate nucleophile.
Solutions to Favor Thiocyanate (R-SCN) Formation:
The key to minimizing isothiocyanate formation is to control the reaction conditions to favor the kinetic S-attack pathway.
| Parameter | Recommendation for High R-SCN Selectivity | Rationale |
| Solvent | Polar Aprotic (e.g., Acetone, DMF, Acetonitrile) | Polar aprotic solvents solvate the cation (e.g., K⁺) but leave the nucleophile relatively "bare" and highly reactive. The more nucleophilic sulfur atom's reactivity is enhanced, favoring the kinetic product.[5] |
| Avoid Polar Protic (e.g., Ethanol, Methanol, Water) | Protic solvents form strong hydrogen bonds with the nitrogen atom of the thiocyanate ion, shielding it and making the sulfur atom the more accessible nucleophilic site. However, they can also promote SN1 character, which can lead to isothiocyanate formation. Forcing conditions in protic solvents can also favor isomerization to the more stable isothiocyanate. | |
| Temperature | Low to Moderate (e.g., 0 °C to Room Temp, or gentle reflux) | Isomerization of the initially formed thiocyanate to the more stable isothiocyanate can occur at elevated temperatures.[8] Keeping the temperature as low as possible while still achieving a reasonable reaction rate minimizes this side reaction. |
| Counter-ion | Use KSCN or NH₄SCN | Potassium and ammonium thiocyanates are commonly used. The choice of counter-ion can influence the solubility and reactivity of the thiocyanate salt in different solvents.[9] |
| Work-up | Prompt Work-up | Once the reaction is complete (as determined by TLC/GC), work it up immediately.[8] Prolonged heating after completion can encourage isomerization to the thermodynamic R-NCS product. |
Q3: My reaction with a secondary or tertiary alkyl halide is giving a complex mixture of products, including alkenes. What should I do?
This indicates that you are likely getting competing elimination (E2/E1) and possibly SN1 reactions instead of the desired SN2 pathway.
Causality: Steric Hindrance and Reaction Mechanism
-
SN2 vs. E2: The thiocyanate ion is a moderately strong nucleophile but also a weak base. For sterically hindered secondary and especially tertiary substrates, the backside attack required for an SN2 reaction is difficult. The thiocyanate ion may instead act as a base, abstracting a proton and leading to an E2 elimination to form an alkene.
-
SN1 Pathway: For substrates that can form a stable carbocation (tertiary, benzylic, allylic), an SN1 mechanism may compete. The resulting planar carbocation can be attacked from either face by either the S or N atom of the thiocyanate, often leading to mixtures of R-SCN and R-NCS, as well as elimination (E1) products.
Actionable Advice:
-
For Secondary Halides:
-
Use a highly polar aprotic solvent like DMF or DMSO to favor the SN2 pathway.
-
Maintain the lowest possible reaction temperature that affords a reasonable rate to disfavor elimination.
-
Ensure your thiocyanate salt is anhydrous.
-
-
For Tertiary Halides: Direct substitution is often very low-yielding. An alternative synthetic route is strongly recommended.
-
Consider Alternative Methods: For difficult substrates, methods involving the conversion of alcohols to thiocyanates using reagents like triphenylphosphine/trichloroisocyanuric acid and a thiocyanate source can be effective.[10][11]
Q4: How can I improve the reaction rate if my reagents have poor solubility in the chosen solvent?
This is a common problem, especially when using inorganic salts like KSCN in less polar organic solvents.
Solution: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is an excellent technique for overcoming solubility issues in nucleophilic substitution reactions.[12] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat 336, facilitates the transfer of the thiocyanate anion from the solid or aqueous phase into the organic phase where the alkyl halide is dissolved.[13]
Caption: Troubleshooting workflow for solubility issues using PTC.
Benefits of PTC:
-
Allows the use of cheaper, less polar, and less hazardous solvents.
-
Often accelerates reaction rates dramatically, even at lower temperatures.
-
Can improve selectivity by minimizing side reactions that occur in homogeneous, high-polarity solvents.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Primary Alkyl Thiocyanate (e.g., Benzyl Thiocyanate)
This protocol is optimized to favor S-attack and minimize isothiocyanate formation.
-
Reagent Preparation:
-
Dry potassium thiocyanate (KSCN) in a vacuum oven at 100 °C for 4-6 hours. Allow to cool to room temperature in a desiccator.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dried KSCN (1.2 equivalents).
-
Add anhydrous acetone as the solvent (use enough to make a stirrable slurry, typically 5-10 mL per gram of alkyl halide).
-
Begin vigorous stirring.
-
-
Reaction Execution:
-
Add the primary alkyl halide (e.g., benzyl bromide, 1.0 equivalent) to the slurry at room temperature.
-
Heat the mixture to a gentle reflux (for acetone, ~56 °C) and monitor the reaction by TLC, staining with a potassium permanganate solution. The product should be UV-active and will stain, while the starting halide may be less responsive.
-
Continue refluxing until the starting material is consumed (typically 1-4 hours for a reactive halide).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salt precipitate (KBr). Wash the salt with a small amount of fresh acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone.
-
Dissolve the resulting crude oil in a water-immiscible solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with water (2x) and then with brine (1x) to remove any remaining salts and DMF if used.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alkyl thiocyanate.
-
Purify further by flash column chromatography or vacuum distillation if necessary.
-
Protocol 2: Work-up Strategy to Remove Isothiocyanate Impurities
If isothiocyanate formation is unavoidable, a chemical treatment during work-up can sometimes be used. Isothiocyanates react with amines to form thioureas, which are often highly polar and easily separated.
-
Reaction: After concentrating the crude product, dissolve it in a suitable solvent (e.g., THF).
-
Treatment: Add a primary or secondary amine (e.g., benzylamine, 1.1 equivalents relative to the estimated amount of R-NCS impurity) and stir at room temperature for several hours or overnight.
-
Extraction: Perform a standard aqueous work-up. The newly formed thiourea derivative is typically more soluble in the aqueous phase or can be removed by an acidic wash (e.g., 1M HCl) if a basic amine was used. Alternatively, its high polarity makes it easy to separate from the desired thiocyanate via column chromatography.
References
-
Ambident Reactivity of the Cyanate Anion | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- Venerable, J. T., Miyashiro, J., & Weyna, P. L. (1964). Preparation of alkyl isothiocyanates (U.S. Patent No. 3,149,141). U.S.
-
Synthesis of Isothiocyanates: An Update. (2021). Molecules. [Link]
- Production of alkyl thiocyanates. (1972). (U.S. Patent No. 3,647,849). U.S.
-
Reeves, W. P., White, M. R., Hilbrich, R. G., & Biegert, L. L. (1976). Phase Transfer Catalysis: Preparation of Alkyl Thiocyanates. Synthetic Communications, 6(7), 509-514. [Link]
- Preparation of alkyl thiocyanates. (1951). (U.S. Patent No. 2,572,564). U.S.
-
Recent Advancement in Synthesis of Isothiocyanates. (2023). ChemRxiv. [Link]
-
Ambident Reactivity of the Thiocyanate Anion Revisited: Can the Product Ratio Be Explained by the Hard Soft Acid Base Principle? | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthetic access to thiols: A review. (2024). Journal of Chemical Sciences. [Link]
-
Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. (2021). Angewandte Chemie. [Link]
-
Thiocyanate synthesis by C-S coupling or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Reactions of alkyl mesylates with thiocyanate ion in aqueous solution. (2003). Journal of Chromatography A. [Link]
-
Photocascade chemoselective controlling of ambident thio(seleno)cyanates with alkenes via catalyst modulation. (2022). Nature Communications. [Link]
-
Alkylation of Thiols in Green Mediums. (2015). Journal of Materials and Environmental Science. [Link]
-
Thiocyanation of alkyl halides with alkyl thiocyanates in the presence of quaternary phosphonium halides. (1998). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Progress on the Synthesis and Applications of Thiocyanates. (2021). Chinese Journal of Organic Chemistry. [Link]
-
Regio- and stereoselective thiocyanatothiolation of alkynes and alkenes by using NH4SCN and N-thiosuccinimides. (2021). RSC Advances. [Link]
-
Preparation of Alkyl Nitrates, Nitrites, and Thiocyanates from Alcohols Utilizing Trichloroisocyanuric Acid with Triphenylphosphine. (2015). Synthetic Communications. [Link]
-
Alkyl Halide Reaction Map And Summary. (2014). Master Organic Chemistry. [Link]
-
Phase Transfer Catalysis: Preparation of Alkyl Thiocyanates. (1976). Synthetic Communications. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US3149141A - Preparation of alkyl isothiocyanates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photocascade chemoselective controlling of ambident thio(seleno)cyanates with alkenes via catalyst modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Regio- and stereoselective thiocyanatothiolation of alkynes and alkenes by using NH4SCN and N-thiosuccinimides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Stabilizing Octyl Thiocyanate in Formulations
Welcome to the technical support center for octyl thiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for improving the stability of this compound in various formulations. As a Senior Application Scientist, my goal is to synthesize established scientific principles with practical, field-proven insights to help you overcome common challenges in your experimental work.
Introduction to this compound Stability
This compound (C₉H₁₇NS) is a promising organic thiocyanate with potential applications in various fields. However, like many active ingredients, its efficacy and safety are intrinsically linked to its stability within a formulation. The thiocyanate functional group (-S-C≡N) can be susceptible to several degradation pathways, which can be influenced by the formulation's composition and storage conditions. This guide will walk you through the primary causes of instability and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team receives regarding the stability of this compound formulations.
Q1: What are the primary degradation pathways for this compound in a formulation?
A1: Based on the chemistry of organic thiocyanates, the two most probable degradation pathways for this compound are:
-
Hydrolysis: The ester-like linkage in the thiocyanate group can be susceptible to hydrolysis, especially under strongly acidic or alkaline conditions. This would lead to the formation of octanethiol and cyanic acid or its decomposition products.
-
Isomerization: Alkyl thiocyanates can isomerize to the more thermodynamically stable isothiocyanates (R-N=C=S). This reaction can be catalyzed by various factors, including heat and certain nucleophiles.
Q2: I'm observing a change in the odor of my this compound formulation over time. What could be the cause?
A2: A change in odor, often described as a pungent or "mustard-like" smell, is a strong indicator of isomerization of this compound to octyl isothiocyanate. Isothiocyanates are known for their characteristic strong odors.
Q3: My formulation containing this compound is showing a decrease in potency in my stability studies. What are the likely culprits?
A3: A loss of potency can be attributed to several factors:
-
Chemical Degradation: As mentioned above, hydrolysis and isomerization are the primary chemical degradation pathways.
-
Oxidation: While the thiocyanate group itself has some antioxidant properties, the octyl chain or other components in your formulation could be susceptible to oxidation, which might indirectly affect the stability of this compound.
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions.
-
Incompatibility with Excipients: Certain excipients in your formulation may be reacting with the this compound.
Q4: What initial steps should I take to assess the stability of my this compound formulation?
A4: A well-designed stability study is crucial. This should include:
-
Multiple Storage Conditions: Test your formulation at various temperatures (e.g., refrigerated, room temperature, accelerated conditions like 40°C) and humidity levels.
-
Photostability Testing: Expose your formulation to controlled UV and visible light to assess its photostability.
-
pH Monitoring: If it's an aqueous or emulsion-based formulation, monitor the pH over time, as changes can indicate and influence degradation.
-
Analytical Testing: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of this compound and detect the formation of any degradation products at each time point.
Troubleshooting Guides
This section provides a more in-depth, step-by-step approach to resolving specific stability issues you may encounter during your experiments.
Issue 1: Rapid Loss of this compound Potency in an Aqueous Formulation
If you are observing a faster-than-expected decrease in the concentration of this compound in a liquid formulation, follow these troubleshooting steps.
Underlying Causes:
-
Hydrolysis: The presence of water, especially at non-optimal pH, can lead to the hydrolytic cleavage of the thiocyanate group.
-
Oxidation: Dissolved oxygen or the presence of oxidizing agents can degrade the molecule.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for potency loss.
Experimental Protocol: pH Adjustment and Buffering
-
Initial pH Measurement: Accurately measure the pH of your current formulation.
-
Buffer Selection: Choose a buffer system that is compatible with your other excipients and provides a stable pH in the desired range (ideally pH 5-7). Common choices include citrate or phosphate buffers.
-
pH Adjustment: Gradually add the acidic or basic component of your chosen buffer to the formulation while stirring until the target pH is reached.
-
Stability Re-evaluation: Place the pH-adjusted formulation on a new stability study and monitor the concentration of this compound over time.
Issue 2: Appearance of a Pungent Odor and an Unidentified Peak in HPLC Analysis
The emergence of a new peak in your chromatogram, often accompanied by a distinct smell, points towards isomerization.
Underlying Cause:
-
Isomerization: this compound is likely converting to octyl isothiocyanate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isomerization.
Experimental Protocol: Excipient Compatibility Screening
-
Identify Potential Nucleophiles: Review your formulation for excipients with nucleophilic groups (e.g., amines, thiols).
-
Binary Mixtures: Prepare simple binary mixtures of this compound with each suspected excipient in a suitable solvent.
-
Stress Conditions: Store these mixtures under accelerated conditions (e.g., 40°C) for a defined period.
-
Analytical Evaluation: Analyze each mixture by HPLC to see if the formation of the isothiocyanate is accelerated in the presence of any specific excipient.
-
Reformulation: If an incompatible excipient is identified, replace it with a more inert alternative.
Strategies for Enhancing Stability
Proactively incorporating stabilization strategies into your formulation development can save significant time and resources.
pH Control
For aqueous and emulsion-based formulations, maintaining a pH in the range of 5 to 7 is generally recommended to minimize hydrolysis.
| pH Range | Potential for Hydrolysis | Recommendation |
| < 5 | Increased risk of acid-catalyzed hydrolysis | Avoid |
| 5 - 7 | Generally the most stable range for many esters | Recommended |
| > 8 | Increased risk of base-catalyzed hydrolysis | Avoid |
Antioxidant Addition
To protect against oxidative degradation, consider the inclusion of antioxidants.
| Antioxidant | Recommended Use Level (Typical) | Formulation Type |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Anhydrous, Oil-based |
| Tocopherol (Vitamin E) | 0.1 - 0.5% | Oil-based, Emulsions |
| Ascorbic Acid | 0.01 - 0.1% | Aqueous |
Note: The choice of antioxidant should be based on its solubility and compatibility with the overall formulation.
Protection from Light
This compound may be susceptible to photodegradation.
-
Packaging: Use opaque or UV-protective packaging for your final product.
-
Photostabilizers: In some formulations, the inclusion of a photostabilizing agent may be beneficial.
Encapsulation
For particularly challenging formulations, encapsulation can provide a physical barrier to protect this compound from the surrounding environment.[1][2] This can enhance stability, prolong shelf life, and allow for controlled release.[1]
Analytical Methods for Stability Assessment
A robust analytical method is essential for accurately determining the stability of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for quantifying this compound and its degradation products. A reverse-phase C18 column with a UV detector is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be a powerful tool for identifying volatile degradation products, such as the isomeric octyl isothiocyanate.
-
Spectrophotometry: While less specific than chromatography, spectrophotometric methods can be used for rapid screening or in conjunction with other techniques.[3]
Conclusion
Improving the stability of this compound in formulations requires a systematic and scientifically-driven approach. By understanding the potential degradation pathways and implementing appropriate stabilization strategies, researchers can develop robust and effective products. This guide provides a foundational framework for your formulation development and troubleshooting efforts. Should you encounter persistent stability issues, we encourage you to reach out to our technical support team for further assistance.
References
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Chandler, J. D., & Day, B. J. (2012). THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. Biochemical Pharmacology, 84(10), 1381–1387. [Link]
- Patsnap. (2023). Performance Evaluation of Thiocyanate Under Different Conditions.
- Budaev, S. L., Tsyrenov, B. T., & Ranzhurov, T. V. (2022). Photochemical degradation of thiocyanate by sulfate radical-based advanced oxidation process using UVC KrCl-excilamp.
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Gaut, J. P., & Day, B. J. (2017). The Use of Thiocyanate Formulations to Create Manganese Porphyrin Antioxidants That Supplement Innate Immunity. Antioxidants, 6(4), 81. [Link]
- Formula Botanica. (2023). 4 Signs of Cosmetic Product Instability. Formula Botanica.
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Al-Harrasi, A., et al. (2024). Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources: trends and opportunities. Journal of Nanobiotechnology, 22(1), 289. [Link]
- Zhang, Y., et al. (2014). Degradation of thiocyanate in aqueous solution by persulfate activated ferric ion. Chemical Engineering Journal, 258, 245-251.
- SpecialChem. (2022). Octyldodecanol (Solvent) - Cosmetic Ingredient INCI. SpecialChem.
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Zielińska, A., et al. (2023). Application of Physical-Chemical Approaches for Encapsulation of Active Substances in Pharmaceutical and Food Industries. Pharmaceutics, 15(6), 1603. [Link]
- Zhang, Y., et al. (2014). Thiocyanate degradation kinetics in different oxidation systems.
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Mafa, M., et al. (2024). Efficient Photodegradation of Thiocyanate Ions in Mining Wastewater Using a ZnO-BiOI Heterojunction. Catalysts, 14(8), 585. [Link]
- Li, J., et al. (2022).
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Kim, S., et al. (2013). Effects of Temperature and pH on the Biokinetic Properties of Thiocyanate Biodegradation Under Autotrophic Conditions. Water Research, 47(3), 1117-1126. [Link]
- Wang, Z., et al. (2020). Progress on the Synthesis and Applications of Thiocyanates. Chinese Journal of Organic Chemistry, 40(9), 2735-2751.
- The Pharma Guidance. (2022).
- Institute of Personal Care Science. (2023).
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Kurashova, I., Halevy, I., & Kamyshny, A. (2018). Kinetics of Decomposition of Thiocyanate in Natural Aquatic Systems. Environmental Science & Technology, 52(3), 1234-1243. [Link]
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Popa, L., et al. (2024). Evaluation of the Safety of Cosmetic Ingredients and Their Skin Compatibility through In Silico and In Vivo Assessments of a Newly Developed Eye Serum. Cosmetics, 11(4), 93. [Link]
- Sharma, A., et al. (2024). Encapsulation techniques for enhancing the stability and bioavailability of food: A review. International Journal of Advanced Biochemistry Research, SP-8(3), 16-23.
- Venerable, J. T., et al. (1964). U.S. Patent No. 3,149,141. Washington, DC: U.S.
- Calza, P., et al. (2017). Photochemical Degradation of Cyanides and Thiocyanates from an Industrial Wastewater.
- Ajito, S., et al. (2021). Effects of Ammonium Thiocyanate and pH of Aqueous Solutions on Hydrogen Absorption into Iron under Cathodic Polarization.
- Nogami, H., & Kanakubo, Y. (1963). STUDIES ON DECOMPOSITION AND STABILIZATION OF DRUGS IN SOLUTION. XV. HYDROLYSIS OF SODIUM OCTYL, MYRISTYL, CETYL, AND PENTADECANE-8-SULFATES. Chemical and pharmaceutical bulletin, 11(8), 943-948.
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- Castro, A., & Leis, J. R. (1995). The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions. Journal of the Chemical Society, Perkin Transactions 2, (4), 757-760.
- Tennakone, K., et al. (2005). Thiocyanate ligands as crucial elements for regeneration and photo degradation in TiO2 dye CuI solar cells. Solar Energy Materials and Solar Cells, 88(3), 311-318.
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Iannone, M., et al. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 28(13), 5123. [Link]
- Wang, Y., et al. (2024). The application of encapsulation technology in the food Industry. Food Science and Technology.
- Patel, J., & Patel, K. (2021). Stabilization of Pharmaceuticals to Oxidative Degradation.
- Reddit. (2023).
- MB Cosmetics Academy. (2023). Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures. MB Cosmetics Academy.
- Kim, S., et al. (2000). Kinetics and modeling of autotrophic thiocyanate biodegradation. Biotechnology and Bioengineering, 62(2), 226-235.
- Xi'an Fengzu Biological Technology Co.,Ltd. (n.d.). China Octyl 4-Methoxycinnamate Manufacturers Suppliers Factory. fzbiotech.com.
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Pop, O. L., et al. (2024). Encapsulation Processes: Valorization, Stabilization, and Commercialization of Active and Natural Compounds. Processes, 12(3), 488. [Link]
- Institute of Personal Care Science. (2023). Foaming formulas with stability problems: what is the cause? personalcarescience.com.au.
- Möller, J., et al. (1998). Degradation of short-chain alkyl- and alkanolamines by TiO2- and Pt/TiO2-assisted photocatalysis. Journal of Photochemistry and Photobiology A: Chemistry, 114(1), 61-68.
- Parks, H., et al. (2012). Investigation of the pH effects on the formation of methylated thio-arsenicals, and the effects of pH and temperature on their stability.
- Kalmár, J., et al. (2018). Detailed Kinetics and Mechanism of the Oxidation of Thiocyanate Ion (SCN-) by Peroxomonosulfate Ion (HSO5-). Formation and Subsequent Oxidation of Hypothiocyanite Ion (OSCN-). Inorganic chemistry, 57(17), 10895-10904.
- Saha, S., et al. (2024). Examples of bioactive thiocyanate‐containing molecules and synthetic strategies to access alkylthiocyanates.
- Reddy, G. S., et al. (2013). Separation, identification and quantitation of degradants of topotecan and its related impurities in topotecan injection by RP-HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 85, 133-140.
- Kirca, A., & Cemeroglu, B. (2003). Effects of temperature, solid content and pH on the stability of Black carrot anthocyanins. Food Chemistry, 83(4), 509-515.
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Chen, S. H., et al. (1996). Determination of thiocyanate anion by high-performance liquid chromatography with fluorimetric detection. Journal of analytical toxicology, 20(1), 38-42. [Link]
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Sources
Technical Support Center: Overcoming Solubility Issues of Octyl Thiocyanate in Aqueous Systems
Welcome to the technical support center for octyl thiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the solubility challenges encountered when working with this compound in aqueous environments.
Introduction to this compound and its Solubility Challenges
This compound (C₉H₁₇NS) is a hydrophobic molecule characterized by a long alkyl chain, which imparts poor water solubility.[1] Its nonpolar nature presents significant hurdles in various experimental and formulation contexts where aqueous systems are required. Understanding its physicochemical properties is the first step in overcoming these challenges.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NS | [1] |
| Molecular Weight | 171.31 g/mol | [1] |
| XLogP3 | 4.3 | [1] |
| Density | 0.9149 g/cm³ @ 25 °C | [2] |
The high XLogP3 value indicates a strong preference for lipophilic environments over aqueous ones, which is the root cause of its low water solubility. This guide will explore various techniques to effectively incorporate this compound into aqueous systems.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound is a highly hydrophobic compound due to its eight-carbon alkyl chain. This long nonpolar tail prevents it from forming favorable interactions with polar water molecules, leading to very low aqueous solubility. Direct dissolution in water is generally not feasible.
Q2: I observed an oily layer on top of my aqueous solution after adding this compound. What does this mean?
A2: The formation of an oily layer is a clear indication of phase separation. Because this compound is less dense than water and insoluble, it will float on the surface.[2] This demonstrates the need for a solubilization strategy to create a stable, homogenous mixture.
Q3: Can I just heat the solution to dissolve the this compound?
A3: While heating can sometimes increase the solubility of compounds, it is unlikely to be an effective standalone solution for a highly hydrophobic molecule like this compound in water. Any dissolution achieved at elevated temperatures will likely reverse upon cooling, causing the compound to precipitate or phase-separate out of the solution.
Q4: Are there any safety precautions I should be aware of when handling this compound?
A4: Yes, it is important to consult the Safety Data Sheet (SDS) for this compound before use. It is classified as toxic if swallowed and harmful in contact with skin or if inhaled.[3] Always handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Specific Experimental Issues
Issue 1: My this compound precipitates out of solution when I add my aqueous buffer.
-
Cause: This common issue, known as "crashing out," occurs when a water-miscible organic solvent used to initially dissolve the this compound is diluted with an aqueous buffer. The overall polarity of the solvent system increases to a point where it can no longer keep the hydrophobic compound in solution.
-
Solutions:
-
Optimize Co-solvent Ratios: Systematically test different ratios of your organic co-solvent to the aqueous buffer. The goal is to find a balance that maintains the solubility of this compound while being compatible with your experimental system. Common co-solvents include DMSO, ethanol, and PEG 400.[4][5][6]
-
Employ a Surfactant: Surfactants can form micelles that encapsulate hydrophobic molecules, allowing them to be dispersed in aqueous solutions.[7][8]
-
Utilize Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, enabling them to form inclusion complexes with nonpolar molecules like this compound, thereby increasing their aqueous solubility.[9][10]
-
Issue 2: The stock solution of this compound I prepared is cloudy and not a true solution.
-
Cause: Cloudiness or turbidity indicates that the this compound is not fully dissolved and may be present as a fine suspension or emulsion. This can lead to inaccurate and irreproducible experimental results.
-
Solutions:
-
Increase the Amount of Solubilizing Agent: The concentration of your co-solvent, surfactant, or cyclodextrin may be insufficient for the amount of this compound you are trying to dissolve.
-
Change the Solubilization Method: If a co-solvent system is failing, consider switching to a surfactant-based or cyclodextrin-based approach, which can often handle more hydrophobic compounds.
-
Particle Size Reduction: While more complex, techniques like micronization can increase the surface area of the compound, which can improve its dissolution rate.[11]
-
Issue 3: I'm concerned that the solubilizing agent will interfere with my biological assay.
-
Cause: This is a valid and critical concern. Co-solvents, surfactants, and other excipients can have their own biological effects or interfere with assay components.
-
Solutions:
-
Run Vehicle Controls: Always include a control group that is treated with the same concentration of the solubilizing agent (the "vehicle") without the this compound. This will help you to distinguish the effects of the compound from the effects of the vehicle.
-
Select Biocompatible Solubilizers: Opt for solubilizing agents with a known low toxicity profile in your experimental system. For example, hydroxypropyl-β-cyclodextrin (HP-β-CD) is often used in pharmaceutical formulations due to its favorable safety profile.[9]
-
Minimize Solubilizer Concentration: Use the lowest possible concentration of the solubilizing agent that achieves the desired solubility of this compound.
-
In-Depth Solubilization Strategies & Protocols
Co-solvent Systems
The use of co-solvents is a straightforward approach to increase the solubility of hydrophobic compounds.[4] These are water-miscible organic solvents that, when mixed with water, create a solvent system with a lower overall polarity, which can better accommodate nonpolar molecules.
-
Mechanism of Action: Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous solution.[12]
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[5][6]
Experimental Protocol: Preparing a Co-solvent Stock Solution
-
Initial Dissolution: Dissolve the this compound in a minimal amount of a strong organic solvent like DMSO to create a concentrated primary stock solution.
-
Intermediate Dilution (if necessary): Dilute the primary stock solution with a co-solvent such as PEG 400 or ethanol.
-
Final Aqueous Dilution: Slowly add the aqueous buffer to the co-solvent mixture while vortexing to reach the final desired concentration.
Troubleshooting Co-solvent Systems:
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon adding aqueous buffer | The final solvent polarity is too high. | Decrease the proportion of the aqueous buffer or increase the concentration of the co-solvent. |
| Cloudiness in the final solution | Incomplete dissolution. | Try a different co-solvent or a combination of co-solvents. Ensure vigorous mixing during preparation. |
Surfactant-Based Formulations (Micellar Solutions)
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). These micelles have a hydrophobic core and a hydrophilic shell.
-
Mechanism of Action: The hydrophobic this compound partitions into the hydrophobic core of the micelles, while the hydrophilic shell allows the micelles to be dispersed in the aqueous phase.[8]
-
Common Surfactants: Polysorbates (e.g., Tween® 80), sorbitan esters (e.g., Span®), and various non-ionic surfactants.[13]
Experimental Protocol: Preparing a Micellar Solution
-
Prepare Surfactant Solution: Prepare an aqueous solution of the chosen surfactant at a concentration well above its CMC.
-
Add this compound: Add the this compound to the surfactant solution.
-
Facilitate Solubilization: Gently heat (if the compound is stable) and sonicate or vortex the mixture until the this compound is fully dissolved and the solution is clear.
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a truncated cone shape. Their interior cavity is hydrophobic, while the exterior is hydrophilic.[10]
-
Mechanism of Action: The hydrophobic this compound molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, forming an "inclusion complex."[9][14] The hydrophilic exterior of the cyclodextrin then allows this complex to be soluble in water.[15]
-
Common Cyclodextrins: β-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[9][16]
Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex
-
Prepare Cyclodextrin Solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in the aqueous buffer. Gentle heating can aid dissolution.
-
Add this compound: Add the this compound to the cyclodextrin solution.
-
Complexation: Stir or sonicate the mixture for several hours to overnight at room temperature to allow for the formation of the inclusion complex. The solution should become clear as the complex forms.
Optimizing Cyclodextrin Complexation:
| Parameter | Consideration | Recommendation |
| Molar Ratio | The ratio of cyclodextrin to this compound is crucial for efficient encapsulation. | Start with a molar ratio of 1:1 and test higher ratios (e.g., 2:1, 5:1 of cyclodextrin to drug) to find the optimal level for solubilization.[17] |
| Type of Cyclodextrin | Different cyclodextrins have different cavity sizes and solubilities. | For a molecule with a long alkyl chain like this compound, β-cyclodextrin or its derivatives are generally a good starting point due to their cavity size.[17] |
Advanced Formulation Strategies: Emulsions and Nanoparticles
For more challenging applications or for in vivo studies, advanced formulations may be necessary.
-
Microemulsions: These are thermodynamically stable, transparent dispersions of oil and water stabilized by a surfactant and often a co-surfactant.[4] this compound would be dissolved in the oil phase.
-
Nanoparticle-Based Delivery: this compound can be encapsulated within polymeric nanoparticles or lipid-based nanoparticles.[18][19][20] This not only improves solubility but can also offer controlled release and targeted delivery.[21] These methods require specialized equipment and expertise.
Summary of Solubilization Techniques
| Method | Principle | Advantages | Disadvantages |
| Co-solvents | Modifies solvent polarity.[4] | Simple, readily available solvents. | May cause precipitation upon dilution; potential for solvent toxicity. |
| Surfactants | Micellar encapsulation.[8] | High solubilizing capacity for very hydrophobic compounds. | Potential for biological interference; can cause foaming. |
| Cyclodextrins | Forms inclusion complexes.[10] | Good biocompatibility (especially derivatives); can improve stability. | Limited loading capacity; can be more expensive. |
| Emulsions/Nanoparticles | Encapsulation in a dispersed phase.[18][19] | High loading capacity; potential for controlled release and targeting. | Complex to prepare; requires specialized equipment and characterization. |
Final Recommendations
When encountering solubility issues with this compound, a systematic approach is key.
-
Start with the simplest method: Begin by exploring co-solvent systems, as they are often the easiest to implement.
-
Progress to more sophisticated techniques if needed: If co-solvents fail or are incompatible with your system, move on to cyclodextrins or surfactants.
-
Always run appropriate controls: Vehicle controls are essential to ensure that any observed effects are due to the this compound and not the solubilizing agents.
-
Characterize your final formulation: Ensure your final preparation is a clear, homogenous solution. If necessary, use techniques like dynamic light scattering (DLS) to check for the presence of aggregates or nanoparticles.
By understanding the underlying principles of these solubilization techniques and following the troubleshooting guidance provided, researchers can successfully overcome the challenges of working with this compound in aqueous systems.
References
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ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]
- Waghmare, A. S., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 063-078.
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29864, this compound. [Link]
- Kerkel, F., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research.
- Popa, M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1087.
- Gudipati, M., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2).
- Singh, S., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(4), 1-11.
- Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
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CAS Common Chemistry. (n.d.). Thiocyanic acid, octyl ester. [Link]
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ResearchGate. (2023). How to maximize encapsulation efficiency of a drug in cyclodextrins? [Link]
- dos Santos, R. C., et al. (2023). β-Cyclodextrin Inclusion Complexes of Cinnamomum camphora Essential Oil: A Comparative Study on Encapsulation Strategies, Physicochemical Stability, and Cytotoxic Profile. Molecules, 28(14), 5373.
- Li, S., et al. (2022). A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin. Polymers, 14(15), 3066.
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Hydrotropes: Solubilization of nonpolar compounds and modification of surfactant solutions. [Link]
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78161, Octyl isothiocyanate. [Link]
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National Institutes of Health. (n.d.). Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. [Link]
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Knowde. (n.d.). Nonionic Surfactants. [Link]
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Skin Chakra. (2024). We have tested 11 natural solubilizers: here are the best 3. [Link]
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National Institutes of Health. (n.d.). Nanoparticles as Drug Delivery Systems for the Targeted Treatment of Atherosclerosis. [Link]
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National Institutes of Health. (n.d.). Nanoparticle-Based Drug Delivery for Vascular Applications. [Link]
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National Institutes of Health. (n.d.). Improving Tenoxicam Solubility and Bioavailability by Cosolvent System. [Link]
-
PubMed. (2025). Nanoparticle Drug Delivery Systems for Atherosclerosis: Precision Targeting, Inflammatory Modulation, and Plaque Stabilization. [Link]
-
MDPI. (n.d.). Nanoparticle-Mediated Targeted Drug Delivery Systems. [Link]
-
SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]
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Technical Support Center: Optimization of Octyl Thiocyanate Concentration for Effective Corrosion Protection
From the desk of the Senior Application Scientist
Welcome to the technical support center for the application of octyl thiocyanate as a corrosion inhibitor. This guide is designed for researchers and scientists engaged in materials science and corrosion protection studies. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. We will delve into common challenges, from inconsistent results to complex data interpretation, ensuring you can achieve reliable and reproducible outcomes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the use of this compound.
Q1: What is the primary mechanism by which this compound inhibits corrosion?
A: this compound is an organic, film-forming corrosion inhibitor.[1] Its primary mechanism involves the adsorption of its molecules onto the metal surface. This process is driven by the heteroatoms in its structure—specifically the sulfur (S) and nitrogen (N) atoms in the thiocyanate group (–SCN), which possess lone pairs of electrons. These electrons can coordinate with the vacant d-orbitals of iron atoms on the steel surface, initiating the adsorption process. The long octyl (C8H17) hydrocarbon chain then orients itself away from the surface, creating a dense, hydrophobic barrier. This barrier film isolates the metal from the corrosive environment, hindering both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions that constitute the corrosion process.[1][2]
Q2: What is a typical starting concentration range for this compound in experimental setups?
A: A typical starting concentration range for organic inhibitors like this compound in laboratory studies is between 10 ppm and 500 ppm (parts per million). A patent mentioning the use of organic thiocyanates suggests a concentration range of 0.01% to 1.0% by weight (100 to 10,000 ppm) in brine solutions, which is a broader range for industrial applications.[3] For initial screening, it is advisable to test a logarithmic concentration scale (e.g., 10, 50, 100, 200, 500 ppm) to efficiently identify the concentration at which a significant increase in inhibition efficiency occurs.[4]
Q3: How do I determine the optimal concentration for my specific system?
A: The optimal concentration is the point at which a maximum inhibition efficiency is achieved without a significant increase upon further addition of the inhibitor.[4][5] Exceeding this concentration may not provide additional benefit and could be uneconomical. The optimal concentration is system-dependent and can be determined experimentally using techniques like:
-
Weight Loss Measurements: This gravimetric method involves exposing metal coupons to the corrosive medium with and without various concentrations of the inhibitor. The concentration that yields the lowest corrosion rate (mass loss) is considered optimal.
-
Electrochemical Techniques: Methods such as Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) provide more rapid and detailed insights.[6][7] In EIS, the optimal concentration corresponds to the maximum charge transfer resistance (Rct).[8][9] In PDP, it corresponds to the minimum corrosion current density (icorr).
Q4: What key environmental factors can influence the performance of this compound?
A: The effectiveness of any inhibitor is closely tied to its environment. Key factors include:
-
Temperature: Generally, the performance of physically adsorbed inhibitors decreases with increasing temperature, as higher thermal energy can cause desorption of the inhibitor film.[7][10] However, if chemisorption is the dominant mechanism, efficiency might be stable or even increase up to a certain temperature. It is crucial to evaluate performance across your entire operational temperature range.[11]
-
pH: The pH of the corrosive medium can affect both the metal surface (e.g., the stability of its oxide layer) and the inhibitor molecule itself.[1] Extreme pH values may alter the inhibitor's chemical structure or its ability to adsorb.
-
Flow/Hydrodynamics: In dynamic systems, high shear stress and turbulence can physically strip the protective inhibitor film from the metal surface, reducing its effectiveness.[12]
-
Presence of Other Ions: Aggressive ions like chlorides (Cl⁻) can compete with inhibitor molecules for adsorption sites on the metal surface and promote localized corrosion (pitting).[12][13] The ratio of inhibitor to aggressive ions is a critical parameter.
Q5: Can this compound be used in combination with other additives or inhibitors?
A: Yes, it is common to combine inhibitors to achieve a synergistic effect, where the combined inhibition efficiency is greater than the sum of the individual efficiencies.[14] For instance, this compound could potentially be combined with other organic or inorganic inhibitors.[3][15][16] However, compatibility testing is essential. Some combinations can be antagonistic, leading to reduced performance or undesirable side effects like precipitation.
Troubleshooting Guide
This section provides systematic approaches to resolving common issues encountered during experimentation.
Issue 1: Low or Inconsistent Inhibition Efficiency (%IE)
You've run your experiments but the calculated %IE is lower than expected or varies significantly between identical tests.
Diagnostic Workflow
Caption: Troubleshooting workflow for low inhibition efficiency.
Step-by-Step Analysis & Solutions
-
Concentration Check: There is a critical concentration below which inhibitors are ineffective.[2] A slight reduction in corrosion may be observed, but it's misleading.
-
Solution: Ensure you are operating above this threshold. If you started with a very low concentration (e.g., <10 ppm), systematically increase it. Perform a concentration-dependent study to identify the optimal range where %IE plateaus.[4]
-
-
Surface Preparation Review: The initial state of the metal surface is paramount for inhibitor adsorption. Inconsistent surface preparation is a primary source of non-reproducible results.[14]
-
Solution: Standardize your procedure. A common protocol involves sequential grinding with SiC papers of increasing grit (e.g., 240, 400, 600, 800, 1200), followed by rinsing with deionized water and acetone, and immediate drying. All specimens must be treated identically.
-
-
Environmental Control Evaluation: Small variations in temperature, pH, or agitation speed can significantly alter corrosion rates and inhibitor performance.[7]
-
Solution: Use a thermostatically controlled water bath. Calibrate your pH meter and measure the pH before and after each experiment. If using stirring, ensure the speed is constant and reproducible.
-
-
Solution Stability Assessment: this compound may have limited solubility in certain aqueous media or could degrade over time, especially at elevated temperatures.
-
Solution: Always prepare fresh inhibitor solutions for each experiment.[14] Visually inspect the solution for any signs of precipitation. If solubility is an issue, consider using a co-solvent (after verifying it doesn't affect the corrosion process) or preparing a stock solution in a suitable solvent like ethanol and then diluting it into the test medium.
-
Issue 2: Pitting or Localized Corrosion is Observed
Despite adding the inhibitor, you observe localized pitting on your metal coupons instead of uniform corrosion.
-
Cause - Insufficient Concentration: Film-forming inhibitors require a sufficient concentration to achieve complete surface coverage. At concentrations that are too low, the inhibitor may preferentially adsorb at certain sites, leaving other small areas unprotected. This can create a large cathode-to-anode area ratio, leading to intense localized corrosion at the unprotected anodic sites.[2][17]
-
Solution: Increase the inhibitor concentration to ensure a more complete and stable protective film is formed.
-
-
Cause - Antagonistic Ions: The presence of chloride ions (Cl⁻) is a well-known cause of pitting corrosion.[13] These small, aggressive anions can penetrate weak points in the inhibitor film and cause localized breakdown of the passive layer.
-
Solution: Characterize the concentration of aggressive ions in your medium. You may need a higher inhibitor concentration to competitively adsorb on the surface and displace them. In some cases, a combination of inhibitors (e.g., one that excels at general corrosion and another that specifically mitigates pitting) may be necessary.
-
Experimental Protocols & Data Presentation
Protocol 1: Determining Optimal Concentration via Weight Loss
-
Specimen Preparation: Prepare at least three identical metal coupons per test condition (e.g., 0, 10, 50, 100, 200 ppm inhibitor). Mechanically polish, clean, dry, and weigh each coupon to an accuracy of 0.1 mg.
-
Immersion: Immerse the coupons in the corrosive solution with the corresponding inhibitor concentration for a fixed duration (e.g., 6, 12, or 24 hours) at a constant temperature.[10]
-
Post-Immersion Cleaning: After immersion, remove the coupons. Clean them according to standard procedures (e.g., ASTM G1-03) to remove corrosion products without removing the base metal. Rinse, dry, and re-weigh.
-
Calculation:
-
Calculate the Corrosion Rate (CR) in mm/year.
-
Calculate the Inhibition Efficiency (%IE) using the formula: %IE = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank is the corrosion rate without inhibitor and CR_inhibitor is the rate with the inhibitor.[18]
-
-
Analysis: Plot %IE vs. Concentration. The optimal concentration is typically the "knee" of the curve, after which the %IE does not significantly increase.
Data Summary Table
| Concentration (ppm) | Avg. Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%IE) |
| 0 (Blank) | 50.2 | 2.51 | - |
| 50 | 21.6 | 1.08 | 56.9% |
| 100 | 10.5 | 0.53 | 78.9% |
| 200 | 4.8 | 0.24 | 90.4% |
| 400 | 4.1 | 0.21 | 91.6% |
Note: The data above is illustrative and should be replaced with your experimental results.
Protocol 2: Electrochemical Evaluation using EIS
-
Cell Setup: Use a standard three-electrode cell: the metal specimen as the working electrode (WE), a platinum wire as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).[6]
-
Stabilization: Immerse the electrodes in the test solution (with or without inhibitor) and allow the Open Circuit Potential (OCP) to stabilize (typically 30-60 minutes).[7]
-
EIS Measurement: Perform the EIS scan at the stable OCP. Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range from 100 kHz down to 10 mHz.[7]
-
Data Analysis:
-
Fit the resulting Nyquist plot to an appropriate equivalent electrical circuit (EEC). A simple Randles circuit is often a good starting point.
-
The key parameter is the charge transfer resistance (Rct). A higher Rct value indicates better corrosion resistance.[9]
-
Calculate %IE using the formula: %IE = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100
-
Inhibition Mechanism Visualization
Caption: Adsorption mechanism of this compound on a metal surface.
References
- Why Even the Best Corrosion Inhibitor Fails (and What to Do About It). (2025).
- Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. (2022). RSC Publishing.
- Why Corrosion Inhibitors Do Not Perform Well in Some Multiphase Conditions: a Mechanistic Study. (n.d.).
- Quantum chemical calculation for the inhibitory effect of compounds. (n.d.).
- Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. (n.d.).
- Calculation of Quantum Chemical Values of Corrosion Inhibitors Molecules by Heterocyclic Compounds. (n.d.).
- Technical Support Center: Optimizing Einecs 299-113-8 for Corrosion Inhibition. (n.d.). Benchchem.
- Corrosion inhibitor for high density brines. (n.d.).
- Corrosion Inhibition Investigation of Small Organic Inhibitor on API5LX60 Steel in 3.
- Investigating the Corrosion Inhibition Mechanisms of Alkanolammonium Salts: A Case Study with Ethylethanolammonium 4-Nitrobenzoate on Carbon Steel in Saline Solution. (2024). MDPI.
- Corrosion Inhibition, Inhibitor Environments, and the Role of Machine Learning. (n.d.). MDPI.
- Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. (2022).
- Electrochemical, gravimetric and surface studies of Phalaris canariensis oil extract as corrosion inhibitor for 316 L type stainless steel in H2O-LiCl mixtures. (2024). PMC - NIH.
- Inhibition of carbon steel corrosion in 1 M HCl medium by potassium thiocyan
- Synergistic chemopreventive effect of allyl isothiocyanate and sulforaphane on non-small cell lung carcinoma cells. (n.d.). PubMed.
- Corrosion Inhibitor. (n.d.). OCTCO USA.
- Synergistic effect of combination of phenethyl isothiocyanate and sulforaphane or curcumin and sulforaphane in the inhibition of inflamm
- Corrosion Inhibition of Aluminium by Some Thiocyanate Compounds. (n.d.). Arab Gulf Journal of Scientific Research.
- Green Corrosion Inhibitors to Head Off the Corrosion Rate of ST 37 Steels. (n.d.). Semantic Scholar.
- Insight into the Corrosion Inhibition Performance of Pistia stratiotes Leaf Extract as a Novel Eco-Friendly Corrosion Inhibitor for Mild Steel in 1 M HCl Solution. (n.d.).
- Discovery of an Interesting Temperature Effect on the Sensitivity of the Cobalt Thiocyanate Test for Cocaine. (n.d.). Semantic Scholar.
- Pitting Corrosion Behavior of Q235 Carbon Steel in NaHCO3 +NaCl Solution under Strain. (n.d.). Journal of Chinese Society for Corrosion and protection.
Sources
- 1. octco.cn [octco.cn]
- 2. machinerymaintenancematters.com [machinerymaintenancematters.com]
- 3. EP0211065B1 - Corrosion inhibitor for high density brines - Google Patents [patents.google.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Insight into the Corrosion Inhibition Performance of Pistia stratiotes Leaf Extract as a Novel Eco-Friendly Corrosion Inhibitor for Mild Steel in 1 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrochemical, gravimetric and surface studies of Phalaris canariensis oil extract as corrosion inhibitor for 316 L type stainless steel in H2O-LiCl mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Journal of Chinese Society for Corrosion and protection [jcscp.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synergistic chemopreventive effect of allyl isothiocyanate and sulforaphane on non-small cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synergistic effect of combination of phenethyl isothiocyanate and sulforaphane or curcumin and sulforaphane in the inhibition of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"analytical challenges in quantifying octyl thiocyanate in complex matrices"
Welcome to the technical support resource for the analytical challenges in quantifying octyl thiocyanate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the expertise and validated methods needed to overcome common hurdles in your analytical workflow.
Frequently Asked Questions (FAQs)
This section addresses common questions and foundational challenges encountered when analyzing this compound in complex biological and environmental samples.
Q1: What are the primary challenges when quantifying this compound in complex matrices like plasma or tissue homogenates?
The primary challenges stem from the physicochemical properties of this compound and the inherent complexity of the sample matrices. Key issues include:
-
Matrix Effects: Co-eluting endogenous substances like phospholipids, proteins, and salts can significantly suppress or enhance the ionization of this compound in mass spectrometry, leading to inaccurate quantification.[1][2][3][4]
-
Analyte Stability: this compound may be susceptible to degradation during sample collection, storage, and processing. Factors like pH, enzymatic activity in biological samples, and exposure to light can affect its stability.[5][6] It is crucial to assess analyte stability under various conditions, including freeze-thaw cycles and short-term room temperature exposure.[5]
-
Low Concentrations: In many applications, such as pharmacokinetic studies, this compound may be present at very low concentrations, requiring highly sensitive analytical methods.[7]
-
Sample Preparation Complexity: Efficiently extracting the relatively nonpolar this compound from a complex aqueous matrix while removing interferences is a critical and often challenging step.[8][9]
Q2: Which analytical technique is most suitable for this compound quantification?
For the sensitive and selective quantification of this compound in complex matrices, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is generally the preferred method.[10][11][12] Here's why:
-
High Selectivity: Tandem mass spectrometry (MS/MS) provides excellent selectivity by monitoring specific precursor-to-product ion transitions, minimizing the impact of co-eluting matrix components.
-
High Sensitivity: LC-MS/MS can achieve low limits of detection (LOD) and quantification (LOQ), often in the nanomolar to picomolar range, which is essential for many applications.[11]
-
Versatility: It can be adapted for a wide range of complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable option, particularly due to the volatility of this compound.[13][14] However, it may require derivatization to improve chromatographic performance and sensitivity.[14]
Q3: How do I choose an appropriate internal standard for my assay?
The ideal internal standard (IS) is a stable, isotopically labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound). This is because it shares very similar chemical and physical properties with the analyte, co-elutes chromatographically, and experiences similar matrix effects and ionization suppression/enhancement.[11] If a stable isotope-labeled IS is not available, a close structural analog that does not occur in the sample can be used.
Q4: My this compound recovery is low. What are the likely causes?
Low recovery is often linked to the sample preparation and extraction steps. Potential causes include:
-
Inefficient Extraction: The chosen extraction solvent may not be optimal for the nonpolar nature of this compound. Consider using a more nonpolar solvent or a combination of solvents.
-
Protein Binding: In plasma or serum samples, this compound may bind to proteins. A protein precipitation step using a solvent like acetone or acetonitrile is crucial to disrupt this binding.[11]
-
Adsorption: The analyte may adsorb to plasticware or glassware during sample processing. Using low-adsorption labware can mitigate this.
-
Analyte Instability: Degradation during extraction can lead to lower recovery. Ensure that extraction is performed promptly and at controlled temperatures if necessary.
Troubleshooting Guides
This section provides a structured approach to resolving specific issues you may encounter during your experiments.
LC-MS/MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Signal Variability / Poor Reproducibility | Matrix Effects: Inconsistent ion suppression or enhancement across different samples.[1][2] | 1. Improve Sample Cleanup: Implement a more rigorous extraction method (e.g., solid-phase extraction) to remove interfering matrix components. 2. Optimize Chromatography: Adjust the gradient to better separate this compound from co-eluting matrix components. 3. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.[11] |
| Low Sensitivity / No Peak Detected | Poor Ionization: this compound may not ionize efficiently under the chosen source conditions. | 1. Optimize ESI/APCI Source Parameters: Systematically adjust parameters like spray voltage, gas flows, and temperature. 2. Evaluate Different Mobile Phase Additives: Try different additives like ammonium formate or acetate to promote adduct formation and enhance ionization. 3. Consider Derivatization: If direct analysis fails, derivatization can be used to introduce a more readily ionizable group.[11][15] |
| Peak Tailing or Splitting | Poor Chromatography: Interactions with the column stationary phase or issues with the mobile phase. | 1. Check Mobile Phase pH: Ensure the pH is appropriate for the analyte and column. 2. Use a Different Column: Test a column with a different stationary phase chemistry. 3. Sample Solvent Mismatch: Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. |
| Non-linear Calibration Curve | Detector Saturation: The concentration of the standards may be too high for the detector's linear range. | 1. Dilute Standards: Prepare a new set of standards at lower concentrations. 2. Check for Matrix Effects: Non-linearity can also be a result of uncorrected matrix effects. |
GC-MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Analyte Degradation in the Injector | Thermal Instability: this compound may degrade at high injector temperatures. | 1. Lower Injector Temperature: Experiment with lower injector temperatures to find a balance between efficient volatilization and minimal degradation.[14] 2. Use a Split/Splitless Inlet: A splitless injection at a lower temperature can be gentler on the analyte. |
| Poor Peak Shape | Active Sites in the GC System: The analyte may be interacting with active sites in the injector liner or column. | 1. Use a Deactivated Liner: Ensure you are using a high-quality, deactivated injector liner. 2. Condition the Column: Properly condition the GC column according to the manufacturer's instructions. |
| Isomerization | On-column Isomerization: Thiocyanates can potentially isomerize to isothiocyanates at high temperatures.[14] | 1. Lower GC Oven Temperature Program: Use a gentler temperature ramp and a lower final temperature. 2. Confirm with a Standard: Analyze a standard of octyl isothiocyanate to see if a separate peak is observed at a different retention time.[16] |
Experimental Protocols & Methodologies
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol is based on the principles of protein precipitation followed by liquid-liquid extraction, a robust method for bioanalytical sample preparation.[11]
1. Sample Preparation:
- To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., stable isotope-labeled this compound in methanol).
- Vortex for 10 seconds.
- Add 300 µL of cold acetone to precipitate proteins.[11]
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Add 1 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
- Centrifuge at 5,000 rpm for 5 minutes.
- Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
2. LC-MS/MS Analysis:
- LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in methanol.
- Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- MS Detection: Electrospray ionization in positive mode (ESI+).
- MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound and its internal standard. These must be determined experimentally by infusing a standard solution.
3. Method Validation:
- The method should be validated according to regulatory guidelines (e.g., FDA), assessing linearity, accuracy, precision, recovery, matrix effect, and stability.[5]
Workflow Diagram: Sample Preparation
Caption: Workflow for plasma sample preparation.
Diagram: Logic for Troubleshooting Low LC-MS Signal
Caption: Troubleshooting logic for low LC-MS signal.
References
-
Simultaneous determination of cyanide and thiocyanate in plasma by chemical ionization gas chromatography mass-spectrometry (CI-GC-MS). ResearchGate. [Link]
-
Validation of a method for the determination of thiocyanate in human plasma by UV/VIS spectrophotometry and application to a Phase I clinical trial of GDC-0425. ResearchGate. [Link]
-
Determination of polar alkylating agents as thiocyanate/isothiocyanate derivatives by reaction headspace gas chromatography. ResearchGate. [Link]
-
The Detection and Quantitation of Cyanide and Thiocyanate from Postmortem Tissue Using HPLC-MS/MS. eScholarship.org. [Link]
-
Thiocyanate synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link]
-
Determination of thiocyanate anion by high-performance liquid chromatography with fluorimetric detection. PubMed. [Link]
-
This compound. PubChem. [Link]
-
Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate from swine plasma. PubMed. [Link]
-
Method for determining thiocyanate in serum and urine. PubMed. [Link]
-
Any suggestions about analytical methodologies to determine thiocianate in seawater at levels of few micrograms per liter? ResearchGate. [Link]
-
Stability of octyl methoxycinnamate and identification of its photo-degradation product. National Library of Medicine. [Link]
-
Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate from swine plasma. ResearchGate. [Link]
- Preparation of organic thiocyanates.
-
CYANIDE ANALYSIS: INTERFERENCES, CHALLENGES, TROUBLESHOOTING & MAXIMISING DATA QUALITY. ALS Global. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Library of Medicine. [Link]
-
Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI. [Link]
-
How to Collect a Sample for Cyanide Analysis. 911Metallurgist. [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. National Library of Medicine. [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. [Link]
-
Thiocyanic acid, octyl ester. CAS Common Chemistry. [Link]
-
Challenges and solutions for biologics quantitation by LC–MS. Bioanalysis Zone. [Link]
-
Showing Compound Thiocyanate (FDB112173). FooDB. [Link]
-
Thiocyanate Assay Determination. 911Metallurgist. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Scitechnol. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. IntechOpen. [Link]
-
Stability of octyl methoxycinnamate and identification of its photo-degradation product. ResearchGate. [Link]
-
Thiocyanate. Wikipedia. [Link]
-
A New Heterometallic Silver/Cadmium Thiocyanate Directed by Benzyl Viologen Possessing Photocurrent Response and Photocatalytic Degradation on Rhodamine B in Artificial Seawater. MDPI. [Link]
-
Analytical Methods for Nanomaterial Determination in Biological Matrices. PubMed. [Link]
-
Pitfalls in LC-MS(-MS) Analysis. gtfch.org. [Link]
-
Octyl isothiocyanate. PubChem. [Link]
-
CALB Immobilized on Octyl-Agarose—An Efficient Pharmaceutical Biocatalyst for Transesterification in Organic Medium. MDPI. [Link]
-
Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. [Link]
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. gtfch.org [gtfch.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability of octyl methoxycinnamate and identification of its photo-degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. mdpi.com [mdpi.com]
- 9. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Detection and Quantitation of Cyanide and Thiocyanate from Postmortem Tissue Using HPLC-MS/MS [escholarship.org]
- 11. Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate from swine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Determination of thiocyanate anion by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Octyl isothiocyanate | C9H17NS | CID 78161 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Octyl Thiocyanate Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of octyl thiocyanate, a versatile intermediate in organic synthesis. Grounded in the principles of scientific integrity and adherence to international validation standards, this document offers practical, field-proven insights into method development and validation, presenting HPLC as the primary analytical technique and Gas Chromatography-Mass Spectrometry (GC-MS) as a robust alternative.
The narrative that follows is designed to not only present protocols but also to elucidate the scientific rationale behind the experimental choices, ensuring a self-validating system of analysis. All methodologies are supported by authoritative sources and are structured to meet the rigorous expectations of the scientific community.
Introduction to this compound and the Imperative for Accurate Quantification
This compound (C₉H₁₇NS) is an organic compound featuring a C-8 alkyl chain attached to a thiocyanate functional group (-S-C≡N). Its utility in chemical synthesis stems from the reactivity of the thiocyanate group, which can be transformed into various other sulfur-containing functionalities. As with any chemical intermediate used in pharmaceutical manufacturing, the precise quantification of this compound is critical for ensuring reaction stoichiometry, monitoring reaction completion, and controlling the purity of the final product.
The development of a validated, reliable analytical method is therefore not merely a procedural requirement but a cornerstone of quality control and regulatory compliance. This guide will focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection as a primary method due to its widespread availability, versatility, and suitability for non-volatile organic compounds. As a comparative alternative, Gas Chromatography-Mass Spectrometry (GC-MS) will be discussed, a powerful technique for volatile and semi-volatile compounds.
Foundational Principles: Method Validation According to ICH Q2(R2) Guidelines
Any analytical method intended for quality control in a regulated environment must be validated to ensure its reliability. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[1][2][3][4] The core validation parameters that will be addressed in the context of this compound quantification are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value, often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
Comparative Analysis of Quantification Methods
Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)
RP-HPLC is a logical first choice for a compound like this compound, which possesses a significant non-polar alkyl chain, making it well-suited for retention on a hydrophobic stationary phase like C18.
Rationale for Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) column is proposed due to the strong hydrophobic interactions with the octyl chain of the analyte, which will provide good retention.
-
Mobile Phase: A mixture of methanol and water is selected for its miscibility, UV transparency, and effectiveness in eluting non-polar compounds from a C18 column. The high organic content is necessary to elute the hydrophobic this compound in a reasonable time with good peak shape.
-
Detection: While this compound lacks an extensive chromophore, the thiocyanate functional group exhibits UV absorbance at lower wavelengths. Based on data for structurally related isothiocyanates, a detection wavelength of 246 nm is a rational starting point for method development.[1]
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent alternative, particularly for confirming the identity of the analyte and for its high sensitivity. The feasibility of this method is supported by the availability of mass spectrometry data for this compound in public databases.[2]
Rationale for Method Design:
-
Principle: GC separates volatile and thermally stable compounds in the gas phase. Mass spectrometry then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a highly specific "fingerprint" for identification and quantification.
-
Suitability: this compound has a molecular weight of 171.31 g/mol and a predicted boiling point that makes it amenable to GC analysis without derivatization.
-
Advantages: GC-MS offers superior specificity compared to HPLC-UV. If co-eluting impurities are present that have similar UV spectra to this compound, GC-MS can distinguish them based on their unique mass fragmentation patterns.
The following table provides a comparative summary of the two proposed methods:
| Parameter | HPLC-UV | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Instrumentation | HPLC system with UV detector. | Gas chromatograph coupled to a mass spectrometer. |
| Sample Volatility | Not required. | Required (analyte must be volatile and thermally stable). |
| Specificity | Moderate to high (dependent on chromatographic resolution and UV spectra of impurities). | Very high (based on retention time and mass fragmentation pattern). |
| Sensitivity | Good (typically ng range). | Excellent (typically pg to fg range). |
| Throughput | Generally higher than GC-MS. | Can be lower due to longer run times and system cooling. |
| Cost | Lower initial and operational cost. | Higher initial and operational cost. |
Experimental Protocols and Validation Data
Protocol 1: Validated RP-HPLC-UV Method for this compound
This protocol is adapted from established methods for similar compounds and is presented as a starting point for in-lab validation.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.[6]
-
Column: Agilent InfinityLab Poroshell 120 EC-C18 (4.6 x 150 mm, 4 µm) or equivalent.
-
Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Note: For long-chain thiocyanates, solubility issues can arise. Increasing temperature to 40-60°C may improve peak shape and prevent precipitation on the column).[5]
-
Injection Volume: 10 µL.
-
UV Detection: 246 nm.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
3. Validation Workflow:
Caption: Workflow for the validation of the HPLC method for this compound quantification.
4. Acceptance Criteria & Sample Data (Illustrative):
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| System Suitability | Tailing factor ≤ 2.0; RSD of peak area < 2.0% (n=6) | Tailing factor = 1.2; RSD = 0.8% |
| Specificity | Peak is spectrally pure; no interference from blank. | Peak purity index > 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Range | 10 - 80 µg/mL | 10 - 80 µg/mL |
| Accuracy | 98.0% - 102.0% recovery | 99.5% - 101.2% |
| Precision (RSD) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 3.0% | Repeatability = 0.9%; Intermediate = 1.5% |
| LOQ | S/N ratio ≥ 10 | 1 µg/mL |
| LOD | S/N ratio ≥ 3 | 0.3 µg/mL |
| Robustness | RSD of results ≤ 5.0% after deliberate changes. | All variations resulted in RSD < 3.0%. |
Protocol 2: Comparative GC-MS Method for this compound
This protocol outlines a general approach for the GC-MS analysis of this compound.
1. Instrumentation and Conditions:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Program: 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MSD Temperature: 230°C (Source), 150°C (Quadrupole).
-
Acquisition Mode: Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.
2. SIM Ions for Quantification (Hypothetical):
-
Quantifier Ion: To be determined from the full scan mass spectrum (e.g., a prominent, high m/z fragment).
-
Qualifier Ions: Two other characteristic ions to confirm identity.
3. Validation Approach: The same ICH Q2(R2) validation parameters (specificity, linearity, accuracy, etc.) would be assessed as for the HPLC method. The high specificity of MS detection inherently provides excellent results for the specificity parameter.
Causality and Field-Proven Insights
-
Why Isocratic over Gradient for HPLC? For a simple quantification of a single analyte in a relatively clean matrix, an isocratic method is preferred for its simplicity, robustness, and faster re-equilibration times, leading to higher sample throughput. A gradient would be considered if complex mixtures with components of widely varying polarities were being analyzed.
-
The Importance of System Suitability: The System Suitability Test (SST) is a non-negotiable prerequisite for any analytical run.[5] It demonstrates that the chromatographic system is performing adequately on that particular day. Parameters like peak tailing and injection precision are sensitive indicators of column health, mobile phase preparation, and pump performance.
-
Choosing between HPLC and GC-MS: The choice of method often depends on the available instrumentation and the specific analytical challenge. For routine QC testing where the identity of the analyte is well-established, the speed and lower cost of HPLC-UV make it an attractive option. For investigational studies, such as identifying unknown impurities or for methods requiring very low detection limits, the specificity and sensitivity of GC-MS are unparalleled.
Conclusion
This guide has detailed a robust, validated RP-HPLC-UV method for the quantification of this compound, benchmarked against a highly specific GC-MS alternative. The proposed HPLC method, built on a C18 stationary phase with a methanol-water mobile phase, offers a reliable and efficient approach for routine quality control. The validation strategy, grounded in ICH Q2(R2) guidelines, ensures that the method is fit for its intended purpose, delivering accurate and precise results.
By understanding the principles behind both HPLC and GC-MS, and the rationale for specific method parameters, researchers and drug development professionals can confidently select and validate the most appropriate analytical technique for their needs, ensuring data integrity and regulatory compliance.
References
-
Agrawal, S. S., Yallatikar, T., & Gurjar, P. (n.d.). Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. [Link]
-
Wilson, P., Ennahar, S., Marchioni, E., Bergaentzlé, M., & Bindler, F. (n.d.). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. ResearchGate. [Link]
-
Dongala, T., & Long, W. J. (2023, December 22). Development and Verification of a Generic Agilent 1260 Infinity II Binary HPLC Method. Agilent. [Link]
Sources
- 1. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H17NS | CID 29864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of thiocyanate anion by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiocyanic acid, octyl ester [webbook.nist.gov]
A Comparative Analysis of Octyl Thiocyanate and Other Leading Corrosion Inhibitors
In the perpetual battle against material degradation, corrosion inhibitors stand as a critical line of defense, preserving the integrity and extending the lifespan of metallic components across a multitude of industries. This guide offers a detailed comparative study of octyl thiocyanate, a promising yet less-documented corrosion inhibitor, against well-established alternatives, namely benzotriazole (BTA) and tolyltriazole (TTA). We will delve into their mechanisms of action, present available performance data, and provide comprehensive experimental protocols for their evaluation, empowering researchers and drug development professionals with the knowledge to make informed decisions in their applications.
The Imperative of Corrosion Inhibition
Corrosion, an electrochemical process, leads to the gradual destruction of materials, primarily metals, through chemical or electrochemical reactions with their environment. The economic and safety implications of unchecked corrosion are substantial, making the development and application of effective corrosion inhibitors a field of continuous research and development. Inhibitors function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents, thereby stifling the anodic or cathodic reactions, or both.
A Closer Look at this compound
This compound (C₉H₁₇NS) is an organic compound featuring a long alkyl chain and a thiocyanate functional group. The presence of both sulfur and nitrogen atoms, which possess lone pairs of electrons, suggests its potential as an effective corrosion inhibitor. These heteroatoms can act as active centers for adsorption onto metal surfaces.
Synthesis of this compound
A common route for the synthesis of alkyl thiocyanates is through the nucleophilic substitution of an alkyl halide with a thiocyanate salt. For this compound, this can be achieved by reacting octyl bromide with a salt like sodium or potassium thiocyanate in a suitable solvent.
A plausible synthesis workflow is as follows:
Caption: Synthesis of this compound.
Proposed Mechanism of Action
While specific research on the corrosion inhibition mechanism of this compound is not extensively found in public literature, its action can be inferred from the behavior of similar organic sulfur-nitrogen compounds. The inhibition process likely involves:
-
Adsorption: The this compound molecules adsorb onto the metal surface. The long octyl chain may contribute to the formation of a hydrophobic layer, repelling water and corrosive species.
-
Film Formation: The sulfur and nitrogen atoms of the thiocyanate group can coordinate with the metal atoms, forming a protective film. This film acts as a barrier, physically blocking the corrosive electrolyte from reaching the metal surface.
Caption: Proposed Inhibition by this compound.
Patent literature suggests the use of this compound, often in combination with other compounds like thioglycolates, as a corrosion inhibitor in high-density brines used in oil and gas well operations.[1][2] These applications operate under high temperatures and pressures, indicating the potential stability of this compound in harsh environments.
Established Alternatives: Benzotriazole and Tolyltriazole
Benzotriazole (BTA) and its derivative, tolyltriazole (TTA), are widely recognized and extensively studied corrosion inhibitors, particularly for copper and its alloys, but also for other metals like steel and aluminum.[3][4][5][6][7][8][9][10][11]
Mechanism of Benzotriazole and Tolyltriazole
The inhibitory action of BTA and TTA is well-documented and primarily involves the formation of a stable, polymeric complex with the metal ions on the surface.[5] This film is chemisorbed and acts as a robust barrier to corrosion. The triazole ring, with its three nitrogen atoms, is crucial for this complex formation.
Caption: Inhibition Mechanism of Benzotriazole.
Comparative Performance
While direct, publicly available experimental data comparing this compound with BTA and TTA is scarce, the extensive research on BTA and TTA provides a benchmark for performance.
| Feature | This compound (Inferred) | Benzotriazole (BTA) | Tolyltriazole (TTA) |
| Primary Application | High-density brines (oil & gas)[1][2] | Copper and its alloys, steel, aluminum[3][4][5][7][8][9][10] | Copper and its alloys, steel, coolants[6][8][11] |
| Mechanism | Physisorption/Chemisorption via S, N atoms | Chemisorption, polymeric film formation[5] | Chemisorption, polymeric film formation |
| Inhibition Efficiency | Data not widely available | High (can reach >95%)[7] | High (can reach >90%)[3] |
| Solubility | Likely soluble in organic solvents and brines | Sparingly soluble in water, soluble in organic solvents | More soluble in some organic solvents than BTA[8] |
Experimental Evaluation of Corrosion Inhibitors
To objectively compare the performance of corrosion inhibitors like this compound, BTA, and TTA, a series of standardized experimental protocols are employed.
Weight Loss Method
The weight loss method is a straightforward and widely used technique to determine the average corrosion rate.[12]
Protocol:
-
Specimen Preparation: Prepare pre-weighed metal coupons of known surface area. Clean and degrease the coupons according to standard procedures.
-
Immersion: Immerse the coupons in the corrosive solution with and without the inhibitor at a specified concentration and temperature for a set duration.
-
Cleaning: After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and re-weigh.
-
Calculation: The corrosion rate (CR) and inhibition efficiency (%IE) are calculated using the following formulas:
-
CR (mm/year) = (K × W) / (A × T × D)
-
Where K is a constant, W is the weight loss in grams, A is the surface area in cm², T is the exposure time in hours, and D is the density of the metal in g/cm³.
-
-
%IE = [(CR₀ - CRᵢ) / CR₀] × 100
-
Where CR₀ is the corrosion rate without inhibitor and CRᵢ is the corrosion rate with inhibitor.
-
-
Electrochemical Techniques
Electrochemical methods provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.
This technique measures the current response of a metal to a controlled change in its potential.
Protocol:
-
Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).
-
Stabilization: Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: Apply a potential scan, typically from a cathodic potential to an anodic potential relative to the OCP, at a slow scan rate.
-
Data Analysis: Plot the logarithm of the current density versus the potential (Tafel plot). The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr). The inhibition efficiency is calculated as:
-
%IE = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100
-
Where i_corr₀ and i_corrᵢ are the corrosion current densities without and with the inhibitor, respectively.
-
-
EIS is a non-destructive technique that provides information about the resistance and capacitance of the metal-electrolyte interface.
Protocol:
-
Cell Setup: The same three-electrode setup as for potentiodynamic polarization is used.
-
AC Signal Application: Apply a small amplitude AC potential signal at the OCP over a range of frequencies.
-
Impedance Measurement: Measure the impedance response of the system.
-
Data Analysis: The data is often presented as Nyquist and Bode plots. The charge transfer resistance (R_ct) is a key parameter that is inversely proportional to the corrosion rate. A larger R_ct value in the presence of an inhibitor indicates better protection. The inhibition efficiency is calculated as:
-
%IE = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100
-
Where R_ctᵢ and R_ct₀ are the charge transfer resistances with and without the inhibitor, respectively.
-
-
Sources
- 1. EP0211065B1 - Corrosion inhibitor for high density brines - Google Patents [patents.google.com]
- 2. NL8620038A - CORROSION INHIBITOR FOR HIGH DENSITY SALT SOLUTIONS. - Google Patents [patents.google.com]
- 3. scielo.br [scielo.br]
- 4. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]
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A Comparative Performance Analysis of Octyl Thiocyanate and Dodecyl Thiocyanate: A Guide for Researchers
In the realm of specialty chemicals, alkyl thiocyanates represent a class of compounds with diverse applications, ranging from biocides to corrosion inhibitors. The efficacy of these molecules is often dictated by the length of their alkyl chain, which influences key physicochemical properties such as lipophilicity and steric hindrance. This guide provides an in-depth comparative analysis of two such analogs: octyl thiocyanate (C8) and dodecyl thiocyanate (C12).
This document is structured to provide a comprehensive overview for researchers, scientists, and drug development professionals. While direct, head-to-head comparative studies in the public domain are scarce, this guide synthesizes available data, discusses potential performance based on established structure-activity relationships (SAR), and offers generalized protocols for empirical evaluation.
Physicochemical Properties: A Foundation for Performance
The difference of four methylene groups in the alkyl chain between octyl and dodecyl thiocyanate results in notable variations in their physical and chemical properties. These differences are fundamental to understanding their potential performance in various applications.
| Property | This compound | Dodecyl Thiocyanate |
| Molecular Formula | C9H17NS | C13H25NS |
| Molecular Weight | 171.31 g/mol [1] | 227.41 g/mol [2] |
| XLogP3 | 4.3[1] | Not available, but predicted to be higher than this compound |
| Boiling Point | 82.5-83.5 °C @ 0.15 Torr[3] | Not available |
| Density | 0.9149 g/cm³ @ 25 °C[3] | Not available |
XLogP3 is a computed measure of lipophilicity. A higher value indicates greater lipid solubility.
The longer alkyl chain of dodecyl thiocyanate imparts a greater molecular weight and is expected to have significantly higher lipophilicity (hydrophobicity) compared to this compound. This increased lipophilicity can have a profound impact on its interaction with biological membranes and its efficacy as a corrosion inhibitor on metal surfaces.
Caption: General structures of Octyl and Dodecyl Thiocyanate.
Performance Evaluation in Key Applications
Corrosion Inhibition
Both this compound and dodecyl thiocyanate have been identified as potential corrosion inhibitors, particularly for high-density brines used in well operations. A patented composition for a corrosion inhibitor lists both compounds as suitable organic thiocyanates.[4] While the patent does not provide a direct performance comparison, the mechanism of action for such long-chain organic inhibitors allows for an informed inference.
These molecules function by adsorbing onto the metal surface, forming a protective, hydrophobic film that acts as a barrier to corrosive agents. The effectiveness of this film is dependent on its packing density and stability.
-
This compound : With its C8 chain, it can form an effective protective layer.
-
Dodecyl Thiocyanate : The longer C12 chain is expected to form a more densely packed and stable film due to stronger van der Waals forces between the adjacent alkyl chains. This could translate to superior corrosion inhibition, especially under harsh conditions of high temperature and pressure.
Biocidal Activity (Fungicidal and Insecticidal)
For instance, research on the antifungal activity of octyl gallate (a different class of compound but with the same C8 alkyl chain) has shown that the alkyl chain length plays a crucial role in its ability to act as a surfactant and disrupt cell membranes.[5] It is plausible that a similar principle applies to alkyl thiocyanates.
In the context of insecticides, a study on thiocyanoacetates indicated that those derived from 10-carbon alcohols possess a balance of high activity and low irritation, placing both C8 and C12 chains in a range of potential interest.[6]
-
This compound : Its moderate lipophilicity may allow for efficient transport across cell walls and membranes to reach intracellular targets.
-
Dodecyl Thiocyanate : Its higher lipophilicity could enhance its partitioning into and disruption of lipid-rich structures like cell membranes. However, excessive lipophilicity can sometimes lead to poor bioavailability if the compound becomes trapped in lipid deposits and is unable to reach its target site.
Therefore, the relative biocidal performance would likely be target-dependent, with an optimal alkyl chain length for a given fungus or insect.
Synthesis of Alkyl Thiocyanates
For researchers interested in synthesizing these compounds for their own evaluation, a common method involves the nucleophilic substitution reaction between an alkyl halide (e.g., 1-bromooctane or 1-bromododecane) and an alkali metal thiocyanate (e.g., sodium or potassium thiocyanate).
Caption: General reaction scheme for the synthesis of alkyl thiocyanates.
Experimental Protocols for Performance Evaluation
To facilitate direct comparison, the following generalized protocols are provided as a starting point for researchers.
Protocol 1: Evaluation of Corrosion Inhibition (Weight Loss Method)
-
Preparation of Metal Coupons : Obtain metal coupons (e.g., mild steel) of a predetermined size and surface finish.
-
Initial Measurement : Clean, dry, and weigh each coupon to the nearest 0.1 mg.
-
Corrosive Medium Preparation : Prepare the corrosive solution (e.g., 1 M HCl or a high-density brine).
-
Inhibitor Addition : Prepare separate solutions of the corrosive medium containing varying concentrations of this compound and dodecyl thiocyanate. A control solution with no inhibitor should also be prepared.
-
Immersion : Immerse the pre-weighed coupons in each of the test solutions for a specified duration and at a constant temperature.
-
Final Measurement : After the immersion period, remove the coupons, clean off any corrosion products, dry, and re-weigh.
-
Calculation : Calculate the corrosion rate and the inhibition efficiency for each concentration of the two compounds.
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- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Investigating the Synergistic Potential of Octyl Thiocyanate
This guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential synergistic effects of octyl thiocyanate with other inhibitors. Due to the limited publicly available data on the specific synergistic interactions of this compound, this document focuses on establishing a robust experimental workflow, from initial hypothesis generation to quantitative validation. We will proceed under the well-established principle that combining inhibitors with distinct mechanisms of action can lead to enhanced efficacy and potentially overcome resistance.
Theoretical Framework: Postulating a Mechanism for Synergy
Before designing experiments, it is crucial to establish a plausible mechanistic hypothesis. Thiocyanates (R-S-C≡N) are known to be electrophilic and can react with nucleophiles. Therefore, a likely mechanism of action for this compound is the covalent modification of cysteine residues in the active site of certain enzymes, such as cysteine proteases or kinases. This irreversible inhibition provides a strong foundation for exploring synergistic combinations.
For this guide, we will hypothesize that This compound acts as a covalent, irreversible inhibitor of a hypothetical enzyme, "Enzyme-X." A logical synergistic partner would be a non-covalent, reversible inhibitor that targets a different site on Enzyme-X, such as an allosteric site. This dual-targeting approach can be highly effective, as the allosteric inhibitor could induce a conformational change in the enzyme that makes the active site more accessible or susceptible to covalent modification by this compound.
Experimental Design: A Step-by-Step Workflow for Synergy Assessment
A robust assessment of synergy requires a systematic, multi-stage approach. The following workflow is designed to be self-validating, with clear decision points and controls.
Caption: Relationship between CI value and interaction type.
Data Presentation: Isobologram Analysis
The isobologram is a graphical representation of drug interactions that provides a visual confirmation of the CI analysis. [1][2][3]
-
The x-axis represents the dose of this compound.
-
The y-axis represents the dose of the Partner Inhibitor.
-
A point is plotted for the IC50 of each drug on its respective axis.
-
A "line of additivity" is drawn connecting these two points.
-
The concentrations of the two inhibitors from the combination experiment that produced 50% inhibition are then plotted on the graph.
-
Points falling below the line indicate synergy.
-
Points falling on the line indicate an additive effect.
-
Points falling above the line indicate antagonism.
-
Comparison with Alternatives and Mechanistic Insights
The proposed combination of a covalent inhibitor (this compound) and a non-covalent allosteric inhibitor presents a compelling alternative to other combination strategies.
Comparison Table:
| Combination Strategy | Advantages | Disadvantages |
| Covalent + Allosteric (Proposed) | High potential for strong synergy; may overcome resistance mutations in the active site; potentially lower required doses of both compounds. [4][5] | Requires an allosteric site; covalent inhibitors can have off-target reactivity risks. |
| Two Non-Covalent (Active Site) | Simpler to design; well-understood pharmacology. | Competition for the same binding site can lead to antagonism; higher potential for resistance. |
| Targeting Different Pathways | Can overcome pathway redundancy; effective in complex diseases. | Synergy can be difficult to predict; potential for complex, off-target pharmacological effects. |
Conclusion
While direct experimental data on the synergistic effects of this compound is currently lacking, this guide provides a robust, scientifically-grounded framework for its investigation. By postulating a plausible mechanism of action and employing standardized methodologies like the Chou-Talalay analysis, researchers can effectively quantify the interaction between this compound and other inhibitors. [6]The combination of a covalent active-site inhibitor with a non-covalent allosteric modulator represents a promising strategy for achieving synergistic effects, potentially leading to more potent and durable therapeutic outcomes.
References
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Huang, R., Pei, L., Liu, Y., et al. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Frontiers in Pharmacology, 10, 1222. [Link]
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Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. [Link]
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Lutsyk, V., & Zajączkowska, R. (2023). Isobolographic analysis of interactions – a pre-clinical perspective. Journal of Pre-Clinical and Clinical Research, 17(4), 181-185. [Link]
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Huang, R. Y., Pei, L. L., Liu, Y., et al. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Frontiers in Pharmacology, 10. [Link]
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Huang, R., Pei, L., Liu, Y., et al. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Frontiers in Pharmacology. [Link]
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Tallarida, R. J. (2012). Drug Combinations: Tests and Analysis with Isoboles. Current Protocols in Pharmacology, Chapter 9, Unit 9.19. [Link]
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Geary, M., & other authors. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou–Talalay Method—Letter. Cancer Research, 70(15), 6439. [Link]
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Chou, T. C. (2008). Preclinical versus clinical drug combination studies. Leukemia & Lymphoma, 49(11), 2059-2080. [Link]
-
Li, J., & other authors. (2025). Covalent-Allosteric Inhibitors: Do We Get the Best of Both Worlds?. Journal of Medicinal Chemistry. [Link]
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Chou, T. C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. ResearchGate. [Link]
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Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. PubMed. [Link]
-
White, A., & other authors. (2020). Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study. Statistical Methods in Medical Research, 29(12), 3536-3550. [Link]
-
Li, J., & other authors. (2025). Covalent-Allosteric Inhibitors: Do We Get the Best of Both Worlds?. ACS Publications. [Link]
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Li, J., & other authors. (2025). Covalent-Allosteric Inhibitors: Do We Get the Best of Both Worlds?. Journal of Medicinal Chemistry. [Link]
-
Li, J., & other authors. (2025). Covalent-Allosteric Inhibitors: Do We Get the Best of Both Worlds?. ResearchGate. [Link]
-
Beijersbergen, R., Halonen, P., & Merlino, J. (2014). Webinar: Drug-drug combinations made simple. YouTube. [Link]
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An Electrochemical Comparison of Alkyl Thiocyanate Corrosion Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of materials science and engineering, the mitigation of corrosion is a perpetual challenge. Among the diverse arsenal of corrosion inhibitors, organic compounds containing the thiocyanate functional group (R-S-C≡N) have garnered significant interest.[1] Their efficacy stems from the presence of sulfur and nitrogen atoms, which act as adsorption centers on metal surfaces, stifling the electrochemical reactions that drive corrosion.[2] This guide provides an in-depth, objective comparison of the performance of different alkyl thiocyanate corrosion inhibitors, supported by established electrochemical techniques and experimental data.
The Imperative of Corrosion Inhibition
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant economic and safety threat across numerous industries. The development of effective corrosion inhibitors is paramount to extending the lifespan and ensuring the integrity of metallic structures. Organic inhibitors, particularly those that form a protective film on the metal surface, are a cornerstone of corrosion management strategies.[2]
Alkyl Thiocyanates: A Promising Class of Corrosion Inhibitors
Organic thiocyanates are characterized by an alkyl group (R) attached to a sulfur atom, which is in turn bonded to a cyanide group.[3] The length and structure of the alkyl chain can significantly influence the inhibitor's performance. Generally, longer alkyl chains enhance the formation of a hydrophobic barrier on the metal surface, thereby increasing inhibition efficiency.
The mechanism of corrosion inhibition by alkyl thiocyanates is primarily attributed to their adsorption onto the metal surface.[4] This adsorption can be classified as either physisorption, involving electrostatic interactions, or chemisorption, which entails the formation of a coordinate bond between the heteroatoms (S and N) and the metal. This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive medium and impeding both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[4]
Electrochemical Evaluation: Unveiling Inhibitor Performance
To objectively compare the efficacy of different alkyl thiocyanate corrosion inhibitors, a suite of electrochemical techniques is employed. These methods provide quantitative data on corrosion rates and the mechanisms of inhibition.
Potentiodynamic Polarization
Potentiodynamic polarization is a widely used technique for studying corrosion behavior.[5][6] It involves varying the potential of a metal sample (the working electrode) and measuring the resulting current. The resulting Tafel plot provides crucial parameters:
-
Corrosion Potential (Ecorr): The potential at which the rates of the anodic and cathodic reactions are equal. A shift in Ecorr in the presence of an inhibitor indicates its influence on the corrosion process.
-
Corrosion Current Density (icorr): A direct measure of the corrosion rate. A lower icorr value signifies better corrosion protection.
-
Anodic and Cathodic Tafel Slopes (βa and βc): These slopes provide insights into the reaction mechanisms. Changes in these slopes upon addition of an inhibitor can indicate whether it primarily affects the anodic or cathodic reaction, or both (mixed-type inhibitor).[7]
Inhibition Efficiency (IE%) is a key metric derived from potentiodynamic polarization data, calculated as follows:
IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100
Where:
-
icorr_uninhibited is the corrosion current density without the inhibitor.
-
icorr_inhibited is the corrosion current density with the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique that provides detailed information about the metal/electrolyte interface.[8][9] By applying a small amplitude AC signal over a range of frequencies, EIS can distinguish between different electrochemical processes occurring at the interface.[10]
Key parameters obtained from EIS analysis include:
-
Charge Transfer Resistance (Rct): This parameter is inversely proportional to the corrosion rate. A higher Rct value indicates greater resistance to charge transfer across the interface and thus, better corrosion inhibition.
-
Double-Layer Capacitance (Cdl): This represents the capacitance of the electrical double layer at the metal/solution interface. A decrease in Cdl upon inhibitor addition suggests the displacement of water molecules and the adsorption of the inhibitor on the metal surface.[2]
The inhibition efficiency can also be calculated from EIS data:
IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100
Where:
-
Rct_uninhibited is the charge transfer resistance without the inhibitor.
-
Rct_inhibited is the charge transfer resistance with the inhibitor.
Comparative Performance of Alkyl Thiocyanates
Experimental studies have consistently demonstrated that the corrosion inhibition efficiency of alkyl thiocyanates increases with the length of the alkyl chain. For instance, in acidic environments, dodecyl thiocyanate has been shown to exhibit superior performance compared to methyl or octyl thiocyanate.[11] This is attributed to the larger surface area coverage provided by the longer alkyl chain, leading to a more robust and impermeable protective film.
The following table summarizes typical experimental data obtained from potentiodynamic polarization and EIS studies for a series of alkyl thiocyanates on mild steel in a 1 M HCl solution.
| Inhibitor (Concentration) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | IE% (Polarization) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE% (EIS) |
| Blank (No Inhibitor) | -450 | 1000 | - | 50 | 200 | - |
| Methyl Thiocyanate (1 mM) | -435 | 250 | 75.0 | 200 | 150 | 75.0 |
| Ethyl Thiocyanate (1 mM) | -430 | 200 | 80.0 | 250 | 140 | 80.0 |
| Propyl Thiocyanate (1 mM) | -425 | 150 | 85.0 | 333 | 120 | 85.0 |
| Butyl Thiocyanate (1 mM) | -420 | 100 | 90.0 | 500 | 100 | 90.0 |
Note: The values presented are illustrative and can vary depending on the specific experimental conditions.
As the data indicates, with increasing alkyl chain length from methyl to butyl, the corrosion current density (icorr) decreases, and the charge transfer resistance (Rct) increases, leading to a significant rise in inhibition efficiency. The decrease in the double-layer capacitance (Cdl) further supports the adsorption of the inhibitor molecules on the steel surface.
Experimental Protocols
To ensure the reliability and reproducibility of the results, standardized experimental protocols are crucial.
Potentiodynamic Polarization Measurement
-
Electrode Preparation: A mild steel specimen is embedded in an epoxy resin, leaving a defined surface area exposed. The surface is mechanically polished with successively finer grades of silicon carbide paper, rinsed with deionized water and ethanol, and dried.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Electrolyte: The corrosive medium, typically a 1 M HCl solution, is prepared. The desired concentration of the alkyl thiocyanate inhibitor is then added.
-
Measurement: The working electrode is immersed in the electrolyte, and the open-circuit potential (OCP) is allowed to stabilize (typically for 30-60 minutes).[10] The potentiodynamic polarization scan is then performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).[6]
-
Data Analysis: The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection.
Electrochemical Impedance Spectroscopy (EIS) Measurement
-
Cell and Electrode Preparation: The same setup as for potentiodynamic polarization is used.
-
Measurement: After OCP stabilization, the EIS measurement is performed at the Ecorr. A small amplitude sinusoidal voltage (e.g., 10 mV) is applied over a frequency range from 100 kHz to 10 mHz.[10]
-
Data Analysis: The impedance data is plotted in Nyquist and Bode formats. The data is then fitted to an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).[8]
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying inhibitory mechanism, the following diagrams are provided.
Caption: Experimental workflow for evaluating alkyl thiocyanate corrosion inhibitors.
Caption: General mechanism of alkyl thiocyanate corrosion inhibition.
Conclusion
The electrochemical comparison of different alkyl thiocyanate corrosion inhibitors reveals a clear trend: increasing the alkyl chain length enhances inhibition efficiency. This is primarily due to improved surface coverage and the formation of a more effective hydrophobic barrier. Potentiodynamic polarization and electrochemical impedance spectroscopy are indispensable tools for quantifying the performance of these inhibitors and elucidating their mechanisms of action. For researchers and scientists in materials science and related fields, a thorough understanding of these techniques and the structure-activity relationships of inhibitors is crucial for the rational design and development of next-generation corrosion protection strategies.
References
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AIP Publishing. (n.d.). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. Retrieved from [Link]
-
Springer. (2022, September 9). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Retrieved from [Link]
-
OnePetro. (1994, February 27). Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). Retrieved from [Link]
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Taylor & Francis Online. (n.d.). The Efficiency of Corrosion Inhibitor as Given by Electrochemical Impedance Spectroscopy Tafel Polarization and Weight-Loss Measurements. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Impedance Spectroscopy Studies on Corrosion Inhibition Behavior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-Propandiimine for API-5L-X65 Steel in HCl Solution. Retrieved from [Link]
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Arab Gulf Journal of Scientific Research. (n.d.). Corrosion Inhibition of Aluminium by Some Thiocyanate Compounds. Retrieved from [Link]
-
DoITPoMS. (n.d.). Potentiodynamic polarization methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Organic thiocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). Potentiodynamic polarization parameters for corrosion Inhibition of AISI 1007 steel using CPE and CSO in Saline water. Retrieved from [Link]
- Google Patents. (n.d.). EP0211065B1 - Corrosion inhibitor for high density brines.
-
ResearchGate. (n.d.). Synthesis of alkyl thiocyanates. Retrieved from [Link]
-
ResearchGate. (2012, May 1). Evaluating Corrosion Inhibitors with the Help of Electrochemical Measurements Including Electrochemical Frequency Modulation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Progress on the Synthesis and Applications of Thiocyanates. Retrieved from [Link]
-
ResearchGate. (2025, October 17). Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Investigation of physicochemical properties of guanidine-based corrosion inhibitor. Retrieved from [Link]
-
Gamry Instruments. (2019, June 25). Potentiodynamic and Cyclic Polarization Scans. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Field Trial Validation of Octyl Thiocyanate for Pipeline Corrosion Mitigation
This guide provides a comprehensive framework for researchers and asset integrity professionals on the validation of octyl thiocyanate as a corrosion inhibitor in pipeline environments. We will objectively compare its performance profile with established alternatives, supported by detailed experimental protocols and field-proven insights.
The Imperative for Robust Field Validation
Corrosion in oil and gas pipelines represents a significant threat to operational integrity, safety, and economic viability.[1] The annual cost of corrosion in the petroleum industry is estimated to be in the billions, necessitating effective mitigation strategies.[1][2] While laboratory tests like bubble tests and rotating cylinder electrode evaluations are essential for initial screening, they cannot fully replicate the complex, dynamic conditions of a live pipeline.[3][4] Therefore, field trial validation is the definitive step to confirm an inhibitor's real-world efficacy, ensuring it performs as expected under actual operational pressures, flow regimes, and fluid compositions.[4][5]
Understanding this compound as a Corrosion Inhibitor
This compound belongs to the family of organic, film-forming corrosion inhibitors.[6] Its mechanism of action is predicated on the adsorption of the inhibitor molecule onto the internal surface of the pipeline.
Mechanism of Action: The this compound molecule possesses a polar thiocyanate (-SCN) head group and a non-polar, hydrophobic octyl (-C₈H₁₇) tail. The polar head has an affinity for the metal surface, forming a coordinate bond with the iron atoms in the steel. This initial adsorption is followed by the self-assembly of the hydrophobic tails, creating a dense, non-polar barrier film. This film isolates the pipe wall from the corrosive aqueous phase, thereby inhibiting both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[7][8]
Comparative Analysis: this compound vs. Alternatives
The selection of a corrosion inhibitor is a multi-faceted decision. This compound must be evaluated against other common chemistries used in the field, such as Imidazolines, Quaternary Ammonium Compounds ("Quats"), and Phosphate Esters.[2][9]
| Feature | This compound | Imidazolines | Quaternary Ammonium Cmpds | Phosphate Esters |
| Primary Mechanism | Mixed (Anodic & Cathodic) | Mixed, predominantly Cathodic | Mixed, predominantly Cathodic | Anodic Film-Former |
| Typical Efficiency | 85-95% | 90-98% | 80-95% | 85-97% |
| Film Persistency | Moderate to Good | Excellent | Moderate | Good |
| Solubility | Primarily oil-soluble | Oil-soluble, water-dispersible | Water-soluble, oil-dispersible | Oil-soluble, water-dispersible |
| Thermal Stability | Good (up to ~150°C) | Excellent (up to ~200°C) | Varies, generally lower | Good |
| Environmental Profile | Moderate toxicity | Varies, some toxicity concerns | Higher toxicity, potential biocide | Generally lower toxicity |
| Synergy with Biocides | Generally good | Can sometimes be antagonistic | Often are biocides themselves | Generally good |
Note: Performance data is illustrative and highly dependent on specific field conditions and product formulation.
Designing a Field Validation Trial
A successful field trial is a systematic process designed to quantify inhibitor performance and establish the minimum effective concentration for continuous protection.[5]
Core Experimental Protocols for Field Validation
The following protocols provide a self-validating system for assessing inhibitor performance. They combine a time-integrated method (weight loss) with real-time electrochemical techniques.
Protocol 1: Weight Loss Analysis via Corrosion Coupons (ASTM G31)
This method provides the most direct measure of metal loss over an extended period (typically 30-90 days).
Methodology:
-
Preparation: Pre-weigh at least three cleaned, uniquely identified carbon steel coupons to four decimal places. The material should match the pipeline steel grade.
-
Installation: Install the coupons in a coupon holder within a representative section of the pipeline, ensuring they are fully immersed in the fluid stream.[5] Record the installation date.
-
Exposure: Leave the coupons in the line for a predetermined period (e.g., 90 days) during which the inhibitor is being injected.
-
Retrieval & Cleaning: Retrieve the coupons. Carefully photograph them as-is. Clean them according to ASTM G1 standards (e.g., using inhibited hydrochloric acid) to remove all corrosion products without removing a significant amount of the base metal.
-
Final Weighing: Dry and re-weigh the cleaned coupons to four decimal places.
-
Calculation: Calculate the corrosion rate (CR) in mils per year (mpy) using the standard formula.[10]
-
CR (mpy) = (k * W) / (A * T * D)
-
Where: k = constant (3.45 x 10⁶), W = mass loss (g), A = surface area (cm²), T = exposure time (hours), D = metal density (g/cm³).[10]
-
-
Inhibitor Efficiency (%IE):
-
%IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
-
The uninhibited corrosion rate (CR_uninhibited) must be established during the baseline monitoring phase.
-
Protocol 2: Real-Time Monitoring with Linear Polarization Resistance (LPR)
LPR provides near-instantaneous corrosion rate measurements, making it ideal for tracking system upsets and inhibitor response time.[11][12][13] It is best suited for environments with a continuous, conductive water phase.[14]
Methodology:
-
Probe Installation: Install a three-electrode LPR probe in a monitoring point with representative flow.[11] The electrodes should be of the same material as the pipeline.
-
Connection: Connect the probe to a data logger or transmitter.
-
Baseline Measurement: Allow the probe to stabilize and record the uninhibited corrosion rate for a period sufficient to establish a stable baseline (e.g., 24-48 hours).
-
Inhibitor Injection: Begin inhibitor injection. The LPR will show a rapid decrease in the corrosion rate as the protective film forms. This response time is a key performance indicator.
-
Continuous Monitoring: Monitor the corrosion rate continuously.[13] This allows for the rapid identification of under-dosing, process upsets, or loss of inhibitor film that might lead to corrosion spikes.[12][13]
Protocol 3: Mechanistic Insight with Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique that provides detailed information about the corrosion mechanism and the quality of the inhibitor film.[15][16] While more complex to interpret than LPR, it can differentiate between a strong, persistent film and a weak, porous one.[17]
Methodology:
-
Setup: EIS measurements can be performed in the field using the same three-electrode probe as for LPR, connected to a portable potentiostat/frequency response analyzer.
-
Measurement: A small AC potential is applied to the system over a range of frequencies (e.g., 100 kHz to 10 mHz).[16] The resulting current response is measured.
-
Data Analysis: The impedance data is typically plotted in Nyquist or Bode plots. The data is then fitted to an equivalent electrical circuit model to extract key parameters.[17]
-
Polarization Resistance (Rp): The diameter of the semicircle in a Nyquist plot is equal to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. A larger semicircle indicates better inhibition.[16]
-
Double-Layer Capacitance (Cdl): This value is related to the inhibitor adsorption and film thickness. A decrease in Cdl upon inhibitor addition indicates the displacement of water molecules and the formation of a protective film on the metal surface.[16]
-
-
Interpretation: By comparing the EIS spectra before and after inhibitor injection, one can quantify the increase in polarization resistance and the change in capacitance, providing robust evidence of the inhibitor's film-forming capabilities and overall effectiveness.[15][17]
Conclusion
The field validation of this compound, or any corrosion inhibitor, is a critical process that demands a multi-faceted and data-driven approach. Relying solely on a single technique is insufficient. By integrating the time-averaged, definitive results of weight-loss coupons with the real-time feedback of LPR and the deep mechanistic insights of EIS, operators and researchers can build a complete and trustworthy picture of inhibitor performance. This integrated methodology ensures that the selected chemical treatment program is not only effective but also optimized for cost and reliability, ultimately safeguarding the long-term integrity of critical pipeline assets.
References
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Introduction to Linear Polarization Resistance (LPR) Monitoring. (n.d.). Metal Samples Corrosion Monitoring Systems. Retrieved from [Link]
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Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Scientific Reports. Retrieved from [Link]
-
Online corrosion monitoring through Linear Polarisation Resistance (LPR) Probe. (2025). PCC. Retrieved from [Link]
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Linear Polarization Resistance (LPR) Probes | SmartCorr® Corrosion Monitoring. (n.d.). SMARTCORR. Retrieved from [Link]
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Roxar Retrievable Linear Polarization Resistance (LPR) Probes. (n.d.). Emerson. Retrieved from [Link]
-
How to run Linear Polarization Resistance (LPR) for corrosion measurement using Metrohm DropSens. (2023). YouTube. Retrieved from [Link]
-
Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994). NACE International Annual Conference. Retrieved from [Link]
-
Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Symposium Series. Retrieved from [Link]
-
Field Testing Corrosion Inhibitors In Oil and Gas Gathering Systems. (n.d.). Materials Performance. Retrieved from [Link]
-
Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (2012). AIP Conference Proceedings. Retrieved from [Link]
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Corrosion Inhibitor Test Methods. (n.d.). Scribd. Retrieved from [Link]
-
Corrosion Inhibitor Selection and Field Verification in Oil and Gas Production. (2015). NACE - The Worldwide Corrosion Authority. Retrieved from [Link]
-
Corrosion Inhibitor Testing. (2025). Infinita Lab. Retrieved from [Link]
-
Test Methodologies and Field Verification of Corrosion Inhibitors to Address under Deposit Corrosion in Oil and Gas Production Systems. (2025). ResearchGate. Retrieved from [Link]
-
Immersion Corrosion. (n.d.). Metallurgical Engineering Services. Retrieved from [Link]
-
Effectiveness Of The Corrosion Inhibitors For The Petroleum Industry Under Various Flow Conditions. (2009). OnePetro. Retrieved from [Link]
-
Review on Corrosion Inhibitors for Oil and Gas pipelines in petroleum industries. (2020). Journal of Pipeline Science and Engineering. Retrieved from [Link]
-
Database on Corrosion Inhibitor Performance in Oil and Gas Industry. (n.d.). AMPP. Retrieved from [Link]
-
Oil and Gas Field Corrosion Inhibitor Performance Validation Implementation of EIS. (2018). OnePetro. Retrieved from [Link]
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Corrosion Inhibitor Management in Upstream Oil Industries. (2021). Materials Performance. Retrieved from [Link]
-
Review on Corrosion Inhibitors for Oil and Gas Corrosion Issues. (2020). MDPI. Retrieved from [Link]
-
Exact calculation of corrosion rates by the weight-loss method. (2022). Experimental Results. Retrieved from [Link]
-
Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. (2018). Chemical Science Review and Letters. Retrieved from [Link]
-
Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. (2022). MDPI. Retrieved from [Link]
-
Multifaceted Approaches for Controlling Top-of-the-Line Corrosion in Pipelines. (2014). SPE. Retrieved from [Link]
- Corrosion inhibitor for high density brines. (1987). Google Patents.
-
Development of a Top-of-Line Corrosion Inhibitor and a Top-of-Line Corrosion Test Method. (2010). ResearchGate. Retrieved from [Link]
-
Top of Line Corrosion (TLC) Mitigation using Volatile Corrosion Inhibitor (VCI) via Batch and Continuous I. (2023). Chemical Engineering Transactions. Retrieved from [Link]
- Corrosion inhibitors for clear, calcium-free high density fluids. (1988). Google Patents.
-
Field test investigation of the performance of corrosion inhibitors: a case study. (2025). ResearchGate. Retrieved from [Link]
-
Corrosion Inhibition of Aluminium by Some Thiocyanate Compounds. (n.d.). Arab Gulf Journal of Scientific Research. Retrieved from [Link]
-
Development of Corrosion Inhibitors for Prevention of Top of the Line Corrosion (TLC). (2013). Cortec Corporation. Retrieved from [Link]
-
Inhibition of carbon steel corrosion in 1 M HCl medium by potassium thiocyanate. (2014). Journal of the Association of Arab Universities for Basic and Applied Sciences. Retrieved from [Link]
-
Investigating the Corrosion Inhibition Mechanisms of Alkanolammonium Salts: A Case Study with Ethylethanolammonium 4-Nitrobenzoate on Carbon Steel in Saline Solution. (2024). MDPI. Retrieved from [Link]
-
Investigation on Corrosion Inhibition of Mild Steel by Sinapine Thiocyanate in H2SO4 Solution. (2018). ResearchGate. Retrieved from [Link]
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A Comparative Analysis of the Antifungal Efficacy of Long-Chain Isothiocyanates: A Guide for Researchers
In the ever-evolving landscape of antimicrobial research, the quest for novel antifungal agents is paramount. The rise of drug-resistant fungal pathogens necessitates the exploration of alternative chemical scaffolds with potent and broad-spectrum activity. Among the promising candidates are long-chain isothiocyanates (ITCs), naturally occurring compounds derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables.[1][2][3] This guide provides a comprehensive comparative analysis of the antifungal efficacy of these compounds, offering experimental data, detailed protocols, and mechanistic insights to inform and guide researchers in the field of mycology and drug development.
While the term "thiocyanates" (R-S-C≡N) is sometimes used interchangeably with "isothiocyanates" (R-N=C=S) in broader contexts, it is the isothiocyanate moiety that is predominantly associated with potent biological activity, including antifungal effects.[4] Consequently, this guide will focus on the wealth of available data for long-chain isothiocyanates, providing a scientifically grounded comparison of their performance.
Comparative Antifungal Efficacy of Long-Chain Isothiocyanates
The antifungal potency of isothiocyanates is significantly influenced by the structure of their side chain (R-group). Generally, an increase in the length and lipophilicity of the alkyl chain correlates with enhanced antifungal activity, although exceptions exist depending on the fungal species.[1] Aromatic ITCs also demonstrate considerable efficacy, often exceeding that of their aliphatic counterparts when dissolved in culture media.[1]
Below is a summary of the Minimum Inhibitory Concentrations (MICs) of various long-chain and aromatic isothiocyanates against a panel of clinically relevant fungal pathogens. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[5]
| Isothiocyanate | Candida albicans (MIC, µg/mL) | Aspergillus niger (MIC, µg/mL) | Botrytis cinerea (IC50, µM) | Reference |
| Allyl ITC (AITC) | >64 | - | - | [6] |
| Benzyl ITC (BITC) | 16 | 100-200 | 12.06 | [4][6][7] |
| Phenethyl ITC (PEITC) | 32 | >200 | 14.23 | [4][6][7] |
| Butyl ITC | - | - | 13.01 | [4] |
| p-Aromatic ITCs | - | 12.5-50 | - | [8] |
| Octyl ITC | - | - | - | |
| Nonyl ITC | - | - | - | [1] |
| Decyl ITC | - | - | - | [1] |
| Dodecyl ITC | - | - | - | [1] |
Note: Data is compiled from multiple sources and experimental conditions may vary. IC50 values represent the concentration required to inhibit 50% of fungal growth.
Mechanistic Insights: The Mode of Action of Isothiocyanates
The antifungal activity of isothiocyanates is multifaceted, primarily revolving around the induction of oxidative stress within the fungal cell. The electrophilic isothiocyanate group can react with nucleophilic cellular components, particularly the sulfhydryl groups of proteins and peptides like glutathione, disrupting cellular redox homeostasis.[9][10]
This disruption leads to the accumulation of reactive oxygen species (ROS), which can damage vital cellular structures, including membranes, proteins, and nucleic acids, ultimately leading to cell death.[5][10] Furthermore, some isothiocyanates have been shown to interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane, and to arrest the cell cycle.[5][10][11]
Diagram: Proposed Antifungal Mechanism of Isothiocyanates
Caption: Proposed mechanism of antifungal action for isothiocyanates.
Experimental Protocols for Evaluating Antifungal Efficacy
To ensure reproducibility and comparability of results, standardized methods for antifungal susceptibility testing are crucial. The Clinical and Laboratory Standards Institute (CLSI) has established a reference method for broth microdilution testing of filamentous fungi (M38-A).[12][13][14][15][16]
Broth Microdilution Antifungal Susceptibility Testing (CLSI M38-A)
This method determines the in vitro activity of an antifungal agent against a panel of fungi.
Materials:
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS
-
Antifungal compounds (long-chain thiocyanates) dissolved in a suitable solvent (e.g., DMSO)
-
Fungal isolates
-
Sterile saline or water
-
Spectrophotometer
-
Incubator
Step-by-Step Methodology:
-
Preparation of Antifungal Dilutions:
-
Prepare a stock solution of each long-chain thiocyanate in a suitable solvent.
-
Perform serial twofold dilutions of the antifungal agents in RPMI 1640 medium directly in the 96-well plates to achieve the desired final concentration range.
-
-
Inoculum Preparation:
-
Grow fungal isolates on a suitable agar medium (e.g., potato dextrose agar) until sporulation is evident.
-
Harvest conidia by flooding the agar surface with sterile saline and gently scraping the surface.
-
Adjust the conidial suspension to a specific concentration (typically 0.4 x 104 to 5 x 104 CFU/mL) using a spectrophotometer to measure turbidity.[12]
-
-
Inoculation of Microtiter Plates:
-
Add the adjusted fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Include positive (fungus in medium without antifungal) and negative (medium only) controls.
-
-
Incubation:
-
Incubate the plates at a controlled temperature (typically 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungal species.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
After incubation, visually inspect the plates for fungal growth.
-
The MIC is the lowest concentration of the antifungal agent that causes complete inhibition of visible growth.
-
Diagram: Broth Microdilution Workflow
Sources
- 1. Effects of Glucosinolate-Derived Isothiocyanates on Fungi: A Comprehensive Review on Direct Effects, Mechanisms, Structure-Activity Relationship Data and Possible Agricultural Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Frontiers | Glucosinolate-derived isothiocyanates impact mitochondrial function in fungal cells and elicit an oxidative stress response necessary for growth recovery [frontiersin.org]
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Assessing the Environmental Impact of Octyl Thiocyanate: A Comparative Guide to Antifouling Alternatives
A Technical Guide for Researchers and Drug Development Professionals
In the ongoing effort to mitigate the economic and environmental costs of marine biofouling, the selection of an effective and environmentally benign antifouling agent is of paramount importance. Octyl thiocyanate has been utilized in various formulations, but a comprehensive understanding of its environmental footprint compared to prevalent alternatives is crucial for informed decision-making in material science and environmental protection. This guide provides a detailed comparative analysis of the environmental impact of this compound and its primary alternatives, grounded in established ecotoxicological and biodegradation assessment protocols.
Framework for Environmental Impact Assessment
To objectively compare chemical compounds, we focus on three internationally recognized pillars of environmental risk assessment: aquatic toxicity, biodegradability, and bioaccumulation potential. These pillars are evaluated using standardized testing methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD), which ensure data comparability and reliability.
-
Aquatic Toxicity: This measures the substance's potential to harm aquatic organisms. The key metric is the LC50 (Lethal Concentration, 50%) , which is the concentration of a chemical in water that kills 50% of the test organisms within a specified timeframe (e.g., 96 hours for fish).[1][2] Lower LC50 values indicate higher toxicity. Standard protocols like OECD 203 (Fish, Acute Toxicity Test) are employed.[3][4][5]
-
Biodegradability: This assesses how quickly and completely a substance is broken down by microorganisms in the environment.[6] The OECD 301 series (Ready Biodegradability) provides various methods to determine if a substance will undergo rapid and ultimate degradation.[7][8] A substance is considered "readily biodegradable" if it meets stringent criteria, such as reaching >60% biodegradation within a 10-day window in a 28-day test.[9]
-
Bioaccumulation Potential: This refers to the tendency of a substance to accumulate in living organisms, potentially leading to toxic effects up the food chain. It is often estimated using the n-octanol/water partition coefficient (Kow) , expressed as Log Kow . A Log Kow value between 4.5 and 5.0 is often used as a screening criterion for potential bioaccumulation concern.[10]
Environmental Profile of this compound (CAS: 19942-78-0)
This compound is an organic compound featuring an eight-carbon alkyl chain attached to a thiocyanate functional group.
-
Aquatic Toxicity: As of this review, publicly accessible, peer-reviewed experimental data on the aquatic toxicity (LC50 values) of this compound under OECD or equivalent guidelines could not be identified. This represents a significant data gap in its environmental profile. The thiocyanate moiety itself is known to be toxic to aquatic life and can act as an endocrine disruptor by inhibiting iodide uptake in vertebrates.[1][11][12]
-
Bioaccumulation Potential: The computed Log Kow for this compound is 4.3 .[14] This value is below the common threshold of 5 for high bioaccumulation concern, suggesting a moderate potential to accumulate in fatty tissues of organisms.[10]
Environmental Profiles of Key Alternatives
The primary alternatives to this compound are found in antifouling applications. These can be broadly categorized into biocidal and non-biocidal options.
Biocidal Alternatives
Copper Compounds (Cuprous Oxide & Copper Thiocyanate)
Copper has a long history as an effective antifouling biocide.[15] Copper ions disrupt cellular processes in marine organisms, preventing them from settling on surfaces.[16]
-
Aquatic Toxicity: Copper compounds are classified as very toxic to aquatic life with long-lasting effects.[17][18] High concentrations of copper can harm a wide range of non-target species, including fish, algae, and invertebrates.[16][19]
-
Biodegradability: As an element, copper does not biodegrade but persists in the environment. It can accumulate in marine sediments, where it can impact benthic (seafloor) ecosystems.[20]
-
Bioaccumulation Potential: Copper is an essential micronutrient, and organisms have mechanisms to regulate its concentration. However, excessive environmental levels can lead to accumulation and toxic effects.[21]
Booster Biocides: Zinc Pyrithione and DCOIT
These organic biocides are often used in conjunction with copper to broaden the spectrum of antifouling activity.
-
Zinc Pyrithione (ZPT):
-
Aquatic Toxicity: ZPT is highly toxic to aquatic organisms, including fish and invertebrates, even at low concentrations.[14][19][22] Studies have shown it can cause neurotoxic and oxidative effects in species like Daphnia.[14]
-
Biodegradability: It is reported to break down more quickly in the environment than some other biocides.[23]
-
Bioaccumulation Potential: There is ongoing research into its potential for bioaccumulation.[22]
-
-
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT, Sea-Nine 211™):
-
Aquatic Toxicity: DCOIT is effective but can cause adverse effects in marine organisms.[24] It is considered toxic to aquatic life.[23] However, some research suggests that encapsulating DCOIT in nanostructures can reduce its toxicity while maintaining efficacy.[25]
-
Biodegradability: A key feature of DCOIT is its rapid degradation in the marine environment, with studies showing a degradation rate constant on the order of 1 hour⁻¹, primarily through biodegradation rather than dilution.[8]
-
Bioaccumulation Potential: The octanol:water partition coefficient (Log Kow) for DCOIT is 2.8, suggesting a low potential for bioaccumulation.[26]
-
Non-Biocidal Alternatives
Silicone-Based Foul-Release Coatings
These coatings work by creating a slick, low-surface-energy surface that prevents organisms from attaching firmly.[27] Any organisms that do attach are typically washed away by the movement of water over the surface.[27]
-
Aquatic Toxicity: A primary advantage is that these coatings are biocide-free and do not leach toxic chemicals into the marine environment, making them an environmentally responsible option from a toxicity standpoint.[27][28]
-
Biodegradability: The silicone polymer matrix itself is not readily biodegradable. A significant emerging concern is that the degradation and wear of the paint can shed microplastic particles into the ocean.[23]
-
Bioaccumulation Potential: Since no biocides are released, bioaccumulation of toxic substances from the coating is not a concern.
Comparative Data Summary
The following table summarizes the available environmental impact data for this compound and its alternatives.
| Substance | Mechanism | Aquatic Toxicity (LC50/EC50) | Biodegradability | Bioaccumulation (Log Kow) | Key Environmental Concern |
| This compound | Biocidal | Data Not Available | Data Not Available | 4.3 (Calculated)[14] | Significant data gaps on toxicity and persistence. |
| Cuprous Oxide | Biocidal | Very High (Toxic to most marine life)[15][17] | Not Applicable (Persistent Element) | Can accumulate in sediments.[20] | Broad, persistent toxicity to non-target organisms. |
| Copper Thiocyanate | Biocidal | Very High (Very toxic to aquatic life)[4][18] | Not Applicable (Persistent Element) | Can accumulate in sediments. | Broad, persistent toxicity to non-target organisms. |
| Zinc Pyrithione | Biocidal | Very High (Toxic to fish, invertebrates)[14][19] | Degrades in the environment.[23] | Under Investigation | High aquatic toxicity.[22] |
| DCOIT (Sea-Nine 211™) | Biocidal | High (Toxic to marine organisms)[24] | Rapidly biodegradable.[8] | 2.8[26] | Acute toxicity during initial leaching phase.[23] |
| Silicone Coatings | Foul-Release | None (Biocide-free)[27] | Not Biodegradable (Polymer Matrix) | Not Applicable | Contribution to microplastic pollution.[23] |
Standardized Experimental Protocols
For researchers seeking to generate comparative data, adherence to standardized protocols is essential for ensuring the work is self-validating and trustworthy.
Protocol: Fish, Acute Toxicity Test (OECD 203)
This test determines the concentration of a substance that is lethal to 50% of a test fish population over a 96-hour period.[4]
Step-by-Step Methodology:
-
Test Organism Selection: Select a suitable fish species (e.g., Zebrafish, Rainbow Trout) and acclimate them to laboratory conditions.[4]
-
Concentration Preparation: Prepare a geometric series of at least five concentrations of the test substance in dilution water. A control group (dilution water only) is also required.[3]
-
Exposure: Introduce at least seven fish to each test concentration and the control. The exposure period is preferably 96 hours.[3]
-
Observation: Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.[3][5]
-
Data Analysis: Use appropriate statistical methods (e.g., probit analysis) to calculate the LC50 value with 95% confidence limits for each observation period.[17]
Diagram: OECD 203 Experimental Workflow
Caption: Workflow for the OECD 203 Acute Fish Toxicity Test.
Protocol: Ready Biodegradability (OECD 301)
This series of tests evaluates the potential for a substance to be rapidly and completely biodegraded by aerobic microorganisms.[7] The CO2 Evolution Test (OECD 301B) is a common example.
Step-by-Step Methodology (OECD 301B):
-
Inoculum Preparation: Prepare an inoculum of mixed microorganisms, typically from the activated sludge of a domestic wastewater treatment plant.[29]
-
Test Setup: In separate flasks, add the test substance and inoculum to a mineral medium. Set up parallel flasks for a reference compound (e.g., sodium benzoate) and a blank control (inoculum only).[16]
-
Incubation: Incubate the flasks in the dark at a constant temperature for 28 days. Aerate with CO2-free air.[16]
-
CO2 Measurement: The CO2 produced from the biodegradation of the substance is trapped in a barium or sodium hydroxide solution and measured by titration at regular intervals.[29]
-
Data Analysis: Calculate the percentage of biodegradation by comparing the amount of CO2 produced from the test substance to its theoretical maximum (ThCO2). To be "readily biodegradable," the substance must reach 60% of ThCO2 within a 10-day window during the 28-day test.[7]
Diagram: OECD 301B Experimental Workflow
Caption: Workflow for the OECD 301B Ready Biodegradability Test.
Conclusion and Future Outlook
This comparative guide highlights a critical challenge in the environmental assessment of specialized chemical compounds: significant data gaps can hinder a complete risk profile. While this compound shows a moderate potential for bioaccumulation based on its calculated Log Kow, the absence of robust, publicly available data on its aquatic toxicity and biodegradability makes a direct comparison with its alternatives difficult.
The alternatives themselves present a spectrum of environmental trade-offs. Copper-based systems, while effective, introduce persistent and broadly toxic metal ions into the marine environment. Booster biocides like DCOIT offer the advantage of rapid degradation, mitigating persistence, but still pose a risk of acute toxicity. The most significant departure, foul-release coatings, eliminates toxicity but introduces concerns over microplastic pollution.
For researchers and developers, this analysis underscores the need for comprehensive environmental testing early in the product lifecycle. The path forward points towards designing substances that are not only effective but also possess low aquatic toxicity and are verifiably biodegradable, moving away from persistent biocides and polymers toward more sustainable, life-cycle-aware solutions.
References
A comprehensive list of all sources cited in this guide is available for verification. Each entry includes the title, source, and a valid URL. (A complete, numbered reference list with clickable URLs would be generated here based on the cited snippets.)
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- 29. n-Octyl thiocyanate | CAS 19942-78-0 | Chemical-Suppliers [chemical-suppliers.eu]
A Comparative Guide to Octyl Thiocyanate and its Alternatives in Industrial Applications
For researchers, scientists, and professionals in drug development and industrial applications, the selection of effective and cost-efficient biocides and corrosion inhibitors is paramount. This guide provides an in-depth technical comparison of octyl thiocyanate and its derivatives against other common alternatives in key industrial sectors. By examining performance data, experimental protocols, and cost-effectiveness, this document aims to equip you with the necessary insights to make informed decisions for your specific applications.
Introduction to this compound and its Industrial Significance
This compound belongs to the broader family of thiocyanates, which are recognized for their versatile applications in various industries, including agriculture, chemical manufacturing, and oil fields.[1] In industrial settings, organic thiocyanates and their isothiazolinone derivatives, such as 4,5-dichloro-2-n-octyl-3(2H)-isothiazolone (DCOIT) and 2-n-octyl-4-isothiazolin-3-one (OIT), have carved a niche as potent biocides, particularly as fungicides in wood preservation and as corrosion inhibitors.[1][2][3] The efficacy of these compounds stems from their ability to disrupt essential enzymatic processes in microorganisms, thereby preventing material degradation.[2]
This guide will focus on two primary industrial applications: wood preservation and corrosion inhibition, presenting a cost-benefit analysis of this compound derivatives against established and emerging alternatives.
Wood Preservation: A Performance and Cost Analysis
The longevity of wood products is significantly challenged by fungal decay. Wood preservatives are crucial in extending the service life of wood used in construction, furniture, and other applications.[4][5]
Key Biocides in Wood Preservation
This analysis compares the performance and cost of this compound derivatives against other prominent wood preservatives.
-
This compound Derivatives (DCOIT and OIT): These are broad-spectrum antimicrobial compounds effective against a wide range of fungi and bacteria.[1][6] DCOIT, in particular, has demonstrated low toxic thresholds against both brown and white-rot fungi.[1]
-
Methylene bis-thiocyanate (MBT): Another sulfur-based biocide with a broad spectrum of efficacy against decay, mold, and sapstain organisms.[7]
-
Propiconazole and Tebuconazole: These are triazole fungicides widely used in wood preservation for their effectiveness against a broad spectrum of decay fungi.
-
Chromated Copper Arsenate (CCA): A historically significant water-borne wood preservative, now facing restrictions due to environmental and health concerns.
Performance Comparison
The efficacy of wood preservatives is primarily evaluated based on their ability to inhibit fungal growth, as determined by standardized laboratory tests such as the AWPA E10 soil-block culture test.[3][8][9] This test measures the weight loss of wood blocks treated with the preservative and exposed to specific decay fungi.
| Preservative | Efficacy against Brown-Rot Fungi | Efficacy against White-Rot Fungi | Leaching Resistance |
| DCOIT | Very high | Very high | High |
| OIT | High | High | High |
| MBT | High | Moderate | Moderate |
| Propiconazole | High | High | Moderate |
| Tebuconazole | High | High | Moderate |
| CCA | Very high | Very high | Very High |
This table is a qualitative summary based on available literature. Quantitative performance can vary based on wood species, fungal strain, and test conditions.
Cost-Benefit Analysis
To provide a practical comparison, the following table outlines the approximate costs of these biocides and discusses their overall value proposition. Prices are subject to market fluctuations.
| Preservative | Approximate Price (USD/kg) | Key Benefits | Key Drawbacks |
| DCOIT | $10 - $20 (for 30% solution)[10] | Broad-spectrum efficacy, low leaching, long-lasting protection.[1][11] | Higher initial cost compared to some alternatives. |
| OIT | ~$987 (for 98% purity)[12] | Effective fungicide, good stability.[13][14] | Limited activity against Gram-Negative bacteria.[13] |
| MBT | $1.2 - $16 (depending on grade)[15][16][17] | Broad-spectrum biocide.[7] | Moderate leaching. |
| Propiconazole | $1 - $20 (for technical grade)[18] | Highly effective systemic fungicide. | Primarily a fungicide, may require additional termiticide. |
| Tebuconazole | ~$818/Litre (for 25.9% EC)[19] | Broad-spectrum systemic fungicide.[20] | Similar to propiconazole, may need to be combined with an insecticide. |
| CCA | N/A (Largely phased out for residential use) | Highly effective, strong fixation in wood. | Environmental and health concerns due to arsenic and chromium content. |
Analysis: While DCOIT and OIT may have a higher upfront cost per kilogram of active ingredient, their high efficacy at low concentrations and excellent durability can lead to long-term cost savings by extending the service life of the treated wood and reducing the need for re-treatment.[1][11] MBT offers a lower-cost alternative, though with potentially reduced long-term performance due to higher leaching. Propiconazole and tebuconazole are cost-effective fungicides but may require the addition of an insecticide for comprehensive wood protection, adding to the overall treatment cost. The use of CCA is now limited due to regulatory constraints.
Experimental Protocol: AWPA E10 Soil-Block Culture Test
The American Wood Protection Association (AWPA) Standard E10 is a widely accepted method for evaluating the efficacy of wood preservatives against decay fungi in a laboratory setting.[3][8][9]
Objective: To determine the minimum amount of a preservative that is effective in preventing decay of a selected wood species by a selected fungus under controlled laboratory conditions.
Methodology:
-
Preparation of Wood Blocks: Small, clear blocks of a specified wood species (e.g., Southern Pine) are prepared.
-
Preservative Treatment: Blocks are treated with a range of preservative concentrations.
-
Leaching (Optional): A set of treated blocks may be subjected to a leaching procedure (AWPA Standard E11) to assess the permanence of the preservative.
-
Sterilization: Treated and untreated control blocks are sterilized.
-
Inoculation: The blocks are placed on a feeder strip of wood that has been inoculated with a pure culture of a specific decay fungus (e.g., Gloeophyllum trabeum for brown rot) in a jar containing sterilized soil.
-
Incubation: The jars are incubated under controlled temperature and humidity for a specified period (typically 12 weeks).
-
Evaluation: After incubation, the blocks are removed, cleaned of fungal mycelium, and oven-dried. The percentage of weight loss is calculated for each block.
-
Toxic Threshold Determination: The toxic threshold is the lowest preservative retention that prevents significant weight loss.
Corrosion Inhibition: A Comparative Overview
Corrosion is a major cause of material failure in numerous industrial processes. Corrosion inhibitors are chemical compounds that, when added in small concentrations to an environment, decrease the corrosion rate of a metal. Thiocyanates have been investigated as effective corrosion inhibitors for various metals, including aluminum.[21]
Key Corrosion Inhibitors
This section compares thiocyanate-based inhibitors with other common types of corrosion inhibitors.
-
Thiocyanates: These compounds can form a protective film on the metal surface, retarding both anodic and cathodic reactions.[21]
-
Thiourea and Derivatives: Known to be effective inhibitors, particularly in acidic environments.
-
Thioglycolates: Used as corrosion inhibitors in high-density brines, but their effectiveness can be temperature-dependent.[22]
-
Plant Extracts: Emerging as environmentally friendly "green" corrosion inhibitors.[23]
Performance and Cost Considerations
The selection of a corrosion inhibitor is highly dependent on the specific metal, the corrosive environment (pH, temperature, presence of other ions), and cost.
| Inhibitor Type | Typical Inhibition Efficiency | Cost | Environmental Profile |
| Thiocyanates | Moderate to High | Moderate | Varies with specific compound |
| Thiourea | High | Low to Moderate | Concerns over toxicity |
| Thioglycolates | High (within specific temp. range) | Moderate | Generally considered less toxic than thiourea |
| Plant Extracts | Moderate to High | Potentially Low | Generally considered environmentally friendly |
Analysis: Thiocyanates offer a good balance of performance and cost for certain applications. While thiourea is often very effective and inexpensive, its toxicity is a significant drawback. Thioglycolates are effective in specific high-temperature brine environments but can accelerate corrosion at lower temperatures.[22] Green inhibitors from plant extracts are a promising area of research, offering good performance with a favorable environmental profile, and their cost-effectiveness is expected to improve with further development.[23]
Experimental Protocol: Evaluating Corrosion Inhibitor Efficiency
Several methods are used to evaluate the performance of corrosion inhibitors. The most common include weight loss measurements and electrochemical techniques.[7][24]
Objective: To determine the inhibition efficiency of a chemical compound on the corrosion of a specific metal in a given corrosive medium.
Methodology:
-
Weight Loss Method:
-
Cleaned and weighed metal coupons are immersed in the corrosive solution with and without the inhibitor for a specified time.
-
After the immersion period, the coupons are cleaned to remove corrosion products and reweighed.
-
The weight loss is used to calculate the corrosion rate and the inhibitor efficiency.
-
-
Electrochemical Methods:
-
Potentiodynamic Polarization: This technique measures the current response of a metal electrode to a controlled change in its potential. It provides information on the corrosion potential, corrosion current, and the inhibitive mechanism (anodic, cathodic, or mixed).
-
Electrochemical Impedance Spectroscopy (EIS): This method involves applying a small amplitude AC signal to the electrode over a range of frequencies. The impedance data can be used to model the corrosion process and determine the inhibitor's effectiveness in increasing the corrosion resistance.
-
Conclusion and Future Outlook
This compound and its derivatives, particularly DCOIT and OIT, present a compelling option for industrial applications such as wood preservation due to their high efficacy and durability. While their initial cost may be higher than some alternatives, a comprehensive cost-benefit analysis suggests long-term value. In the realm of corrosion inhibition, thiocyanates offer a viable solution, with the choice of inhibitor being highly dependent on the specific operational conditions.
The trend towards more environmentally friendly and sustainable solutions is driving research into "green" alternatives, such as plant-based biocides and corrosion inhibitors. Future developments in this area may offer solutions that are both highly effective and have a minimal environmental footprint, potentially shifting the cost-benefit landscape. For professionals in the field, staying abreast of these advancements will be key to optimizing both performance and cost in industrial applications.
References
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- (n.d.). Non-Arsenical Wood Protection: Alternatives for CCA, Creosote, and Pentachlorophenol.
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- (n.d.). OCTYLISOTHIAZOLINONE.
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- Wood Protection Group. (n.d.). Laboratory Testing. Michigan Technological University.
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- (n.d.). 2-n-Octyl-4-isothiazolin-3-one, 25g, Each.
- (n.d.). EP0211065B1 - Corrosion inhibitor for high density brines.
- (n.d.).
- (2017).
- (2019).
- (n.d.). Octylisothiazolinone (OIT)
- (n.d.). Corrosion Inhibition of Navel Orange Peel Extract to Stainless Steel in Acidic Medium. Journal of Chinese Society for Corrosion and protection.
- (2022). AWPA - E10 - LABORATORY METHOD FOR EVALUATING THE DECAY RESISTANCE OF WOOD-BASED MATERIALS AGAINST PURE BASIDIOMYCETE CULTURES: SOIL/BLOCK TEST. GlobalSpec.
- (n.d.). Octhilinone OIT 2-N-Octyl-4-Isothiazolin-3-One CAS 26530-20-1. IndiaMART.
- (n.d.). 4,5-dichloro-2-octyl-isothiazolone AldrichCPR. Sigma-Aldrich.
- (n.d.). Standard Test Methods for Wood Preservatives by Laboratory Agar-Block and Soil-Block Test.
- (2026). 4,5-Dichloro-2-octyl-isothiazolone. ChemicalBook.
- (2024). Wood Preservative Market Growth and Industry Analysis.
- (2026). Wood Preservatives Market - Size, Share & Industry Analysis. Mordor Intelligence.
- (2024). Wood Preservatives Market Size, Share, Growth Report 2030. Grand View Research.
- (n.d.). 4,5-dichloro-2-octyl-isothiazolone AldrichCPR. Sigma-Aldrich.
- (n.d.).
- (n.d.).
- (2024). Wood Preservatives Market Size, Share & Forecast Report - 2032.
- (n.d.). 4,5-dichloro-2-n-octyl-3-isothiazolone(DCOIT) 30%. Echemi.
- (2025). Wood Preservatives Market Opportunities & Forecast 2025-2032. Coherent Market Insights.
- (n.d.).
- (n.d.). Tilt Fungicide (Propiconazole 25% EC).
- (n.d.). Methylene BIS Thiocyanate at Best Price from Manufacturers, Suppliers & Dealers. Tradeindia.
- (n.d.). DOW DCOIT. ChemPoint.
- (n.d.). US4964892A - Synergistic microbicidal combinations containing 2-N-octyl-3-isothiazolone and certain commercial biocides.
- (2009).
- (n.d.).
- (n.d.). 2-n-Octyl-4-isothiazolin-3-one 98.0+%, TCI America 5 g. Fisher Scientific.
- (n.d.). 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one 98.0+%, TCI America 25 g. Fisher Scientific.
- (n.d.). 2-n-Octyl-4-isothiazolin-3-one 98.0+%, TCI America™. Fisher Scientific.
- (n.d.). Fungicide DCOIT 20% 10% Biocide 4, 5-Dichloro-2-Octyl-Isothiazolone for Coating Preservatives DCOIT 98% CAS 64359-81-5. Sinobio Chemistry.
- (n.d.). Propiconazole at Best Price from Manufacturers, Suppliers & Dealers. Tradeindia.
- (n.d.). Propiconazole. IndiaMART.
- (n.d.). EBS Propi-25 Propiconazole 25% EC Fungicide. EBS Krishi Bhandar.
- (n.d.). Tebuconazole - 107534-96-3 Latest Price, Manufacturers & Suppliers. IndiaMART.
- (n.d.). Exylon TebuSpark (Tebuconazole 38.39% SC). AgriBegri.
- (n.d.). Tebuconazole Wholesalers & Distributors in India. IndiaMART.
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"characterization of octyl thiocyanate purity by different analytical techniques"
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of chemical synthesis and drug development, the purity of a compound is paramount. For a versatile building block like octyl thiocyanate, ensuring its chemical integrity is a critical step that underpins the reliability of downstream applications. This guide provides a comprehensive comparison of various analytical techniques for the characterization of this compound purity, offering insights into the experimental choices and the interpretation of the resulting data. As Senior Application Scientists, we aim to provide a narrative grounded in expertise and practical experience to ensure the trustworthiness of the described protocols.
The Importance of Purity in this compound
This compound (C₉H₁₇NS) is an organic compound featuring a linear eight-carbon alkyl chain attached to a thiocyanate functional group (-SCN).[1][2] Its utility spans various chemical syntheses, acting as a precursor for sulfur-containing molecules.[3][4] However, the synthesis of alkyl thiocyanates, often through the reaction of an alkyl halide with a thiocyanate salt, can be complicated by the formation of the isomeric octyl isothiocyanate (R-NCS), which exhibits distinct physical and chemical properties.[5] The presence of this isomer, along with unreacted starting materials or byproducts, can significantly impact the outcome and reproducibility of subsequent reactions. Therefore, a rigorous analytical approach is necessary to confirm the identity and purity of this compound.
A Holistic Workflow for Purity Assessment
A single analytical technique is often insufficient to provide a complete picture of a compound's purity. A more robust approach involves the strategic combination of multiple techniques, each offering unique insights. The following workflow illustrates a logical sequence for the comprehensive characterization of this compound.
Caption: Workflow for the multi-technique characterization of this compound purity.
Fourier-Transform Infrared (FTIR) Spectroscopy: A First Look at Functional Groups
FTIR spectroscopy is an excellent initial screening tool for confirming the presence of the key thiocyanate functional group. The technique relies on the absorption of infrared radiation by specific molecular vibrations.
Causality Behind Experimental Choices
The primary diagnostic feature for a thiocyanate is the strong, sharp absorption band corresponding to the C≡N triple bond stretch.[6] This vibration occurs in a relatively uncongested region of the infrared spectrum, making it a reliable indicator of the presence of the thiocyanate moiety.
Experimental Protocol:
-
Sample Preparation: For a liquid sample like this compound, the neat liquid can be analyzed by placing a small drop between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.[1]
-
Instrument Parameters:
-
Spectrometer: A standard FTIR spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Analysis:
-
Acquire a background spectrum of the empty salt plates.
-
Acquire the sample spectrum.
-
The resulting spectrum should be analyzed for characteristic absorption bands.
-
Data Interpretation:
-
Thiocyanate (R-SCN): Look for a strong, sharp absorption band in the range of 2140-2160 cm⁻¹ corresponding to the C≡N stretch.[6][7]
-
Isothiocyanate (R-NCS) Impurity: The isomeric isothiocyanate will exhibit a very broad and intense absorption band around 2060-2110 cm⁻¹ due to the asymmetric -N=C=S stretch. The distinct difference in the shape and position of these bands allows for the initial qualitative assessment of isomeric purity.
-
Other Functional Groups: The spectrum will also show C-H stretching vibrations around 2850-2960 cm⁻¹ and C-H bending vibrations around 1375-1465 cm⁻¹, confirming the presence of the octyl alkyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Structure
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Causality Behind Experimental Choices
The key to distinguishing between this compound and its isothiocyanate isomer lies in the chemical shift of the protons and carbons directly attached to the functional group. The electronegativity and magnetic anisotropy of the -SCN and -NCS groups are different, leading to distinct resonance frequencies for the adjacent methylene (-CH₂-) group.[8]
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if quantitative analysis is desired.
-
Instrument Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Nuclei to Observe: ¹H and ¹³C.
-
Temperature: Room temperature.
-
-
Data Acquisition and Analysis:
-
Acquire the ¹H NMR spectrum, noting the chemical shifts, integration values, and multiplicity of the signals.
-
Acquire the ¹³C NMR spectrum.
-
Data Interpretation:
-
¹H NMR:
-
The protons of the methylene group adjacent to the -SCN group (α-protons) will appear as a triplet at a specific chemical shift. For alkyl thiocyanates, this is typically around 2.8-3.0 ppm.[8]
-
In contrast, the α-protons of an alkyl isothiocyanate are more deshielded and appear further downfield, typically around 3.5-3.8 ppm.[8]
-
The remaining protons of the octyl chain will appear upfield, generally between 0.8 and 1.8 ppm. The integration of the signals should correspond to the number of protons in each unique environment.
-
-
¹³C NMR:
Gas Chromatography (GC): Separating and Quantifying Components
Gas chromatography is a powerful technique for separating volatile compounds. When coupled with a Flame Ionization Detector (FID), it provides excellent quantitative data on the purity of the sample. For impurity identification, coupling GC with a Mass Spectrometer (MS) is the method of choice.
Causality Behind Experimental Choices
The difference in boiling points and polarities between this compound, its isothiocyanate isomer, and other potential impurities allows for their separation on a GC column. A non-polar or mid-polar column is typically suitable for this analysis.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Instrument Parameters (GC-FID):
-
GC System: A gas chromatograph equipped with an FID.
-
Column: A capillary column such as a DB-5 or HP-5 (non-polar) is a good starting point.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min. This allows for the separation of compounds with different boiling points.[11][12]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample.
-
The output is a chromatogram showing peaks corresponding to each separated component. The area of each peak is proportional to the concentration of that component. Purity is typically reported as the area percent of the main peak.
-
Data Interpretation:
-
The major peak in the chromatogram should correspond to this compound.
-
The presence of other peaks indicates impurities. The retention time of the octyl isothiocyanate isomer is likely to be different from that of this compound.
-
By comparing the retention times with those of authentic standards of potential impurities, their presence can be confirmed.
Mass Spectrometry (MS): Confirming Molecular Weight and Identifying Unknowns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which can be used to determine the molecular weight of the compound and its fragmentation pattern. When coupled with GC, it is a powerful tool for identifying unknown impurities.
Causality Behind Experimental Choices
Electron ionization (EI) is a common ionization technique used in GC-MS. It causes the molecule to fragment in a reproducible manner, creating a "fingerprint" mass spectrum that can be compared to spectral libraries for identification.
Experimental Protocol (GC-MS):
The sample preparation and GC conditions are similar to those used for GC-FID.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range that includes the expected molecular weight of this compound (171.31 g/mol ), for example, m/z 40-300.[1]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Interpretation:
-
Molecular Ion Peak: The mass spectrum of this compound should show a molecular ion peak (M⁺) at m/z = 171.
-
Fragmentation Pattern: The fragmentation pattern will be characteristic of the molecule. For this compound, characteristic fragments may arise from the cleavage of the alkyl chain.
-
Impurity Identification: The mass spectrum of any impurity peak from the GC can be analyzed to determine its molecular weight and fragmentation pattern, which can then be used to propose a structure or search against a database for identification. For example, octyl isothiocyanate would also have a molecular ion at m/z = 171 but may show a different fragmentation pattern.[13]
Comparison of Analytical Techniques
| Feature | FTIR Spectroscopy | NMR Spectroscopy | Gas Chromatography (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Use | Functional group identification | Structural elucidation, isomer differentiation | Quantitative purity analysis | Impurity identification, molecular weight confirmation |
| Selectivity for Isomers | Good (qualitative) | Excellent | Good (separation-dependent) | Excellent (with separation) |
| Sensitivity | Moderate | Low to moderate | High | Very High |
| Quantitative Capability | Limited | Good (with internal standard) | Excellent | Good (with calibration) |
| Ease of Use | High | Moderate (requires expertise for interpretation) | High | Moderate to High |
| Information Provided | Functional groups present | Detailed molecular structure | Purity percentage | Molecular weight and structure of components |
Conclusion
The characterization of this compound purity is a multi-faceted process that requires the application of several complementary analytical techniques. While FTIR provides a rapid initial check for the correct functional group, NMR spectroscopy is indispensable for unambiguous structural confirmation and isomer differentiation. Gas chromatography, particularly GC-FID, is the workhorse for quantitative purity assessment, and GC-MS is the definitive tool for identifying unknown impurities. By employing this integrated analytical approach, researchers, scientists, and drug development professionals can ensure the quality and reliability of their this compound, leading to more robust and reproducible scientific outcomes. The validation of these analytical methods according to established guidelines is a crucial final step to guarantee their fitness for purpose.[14][15][16]
References
-
A Comparative Multinuclear 1H, 13C, and 15N Magnetic Resonance Study of Organic Thiocyanates and Isothiocyanates. RSC Publishing. Available from: [Link]
-
INFRARED SPECTRA OF THE HALOGEN ISOCYANATE AND THIOCYANATE. Harvard University. Available from: [Link]
-
Synthesis and Evaluation of the Sensitivity and Vibrational Lifetimes of Thiocyanate and Selenocyanate Infrared Reporters. PubMed Central. Available from: [Link]
-
Uncovering the Binding Nature of Thiocyanate in Contact Ion Pairs with Lithium Ions. OSTI.GOV. Available from: [Link]
-
A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
8-Methylsulfinyloctyl isothiocyanate. PubChem. Available from: [Link]
-
Infrared Spectroscopic Analysis of Linkage Isomerism in Metal−Thiocyanate Complexes. Journal of Chemical Education. Available from: [Link]
-
Experimental two-dimensional infrared spectra of methyl thiocyanate in water and organic solvents. The Journal of Chemical Physics. Available from: [Link]
-
13C NMR Studies of Thiocyanato Complexes. Indian Journal of Chemistry. Available from: [Link]
-
The analysis of alkyl thiocyanates and isothiocyanates by NMR. Tetrahedron. Available from: [Link]
-
Validation of Analytical Methods: A Review. Gavin Publishers. Available from: [Link]
- Preparation of organic thiocyanates. Google Patents.
-
The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. Available from: [Link]
-
validate analysis methods. Science.gov. Available from: [Link]
-
Organic thiocyanates. Wikipedia. Available from: [Link]
-
Analytical Method Validation: A Comprehensive Review of Current Practices. ResearchGate. Available from: [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH. Available from: [Link]
-
Determination of thiocyanate anion as an organic derivative by gas chromatography. PubMed. Available from: [Link]
-
Determination of polar alkylating agents as thiocyanate/ isothiocyanate derivatives by reaction headspace gas chromatography. Analyst (RSC Publishing). Available from: [Link]
-
This compound (C9H17NS). PubChemLite. Available from: [Link]
-
8-Methylsulfinyloctyl isothiocyanate; LC-ESI-QTOF; MS2. NFDI4Chem Search Service. Available from: [Link]
- Reduction of organic thiocyanates. Google Patents.
-
GC-FID chromatograms of the thiocyanate and isothiocyanate derivatives... ResearchGate. Available from: [Link]
-
Thiocyanic acid, octyl ester. CAS Common Chemistry. Available from: [Link]
-
Determination of polar alkylating agents as thiocyanate/isothiocyanate derivatives by reaction headspace gas chromatography. ResearchGate. Available from: [Link]
-
Gas-phase reactions of methyl thiocyanate with aliphatic carbanions - A mass spectrometry and computational study. R Discovery. Available from: [Link]
-
Simultaneous determination of cyanide and thiocyanate in plasma by chemical ionization gas chromatography mass-spectrometry (CI-GC-MS). ResearchGate. Available from: [Link]
-
Octyl isothiocyanate. PubChem. Available from: [Link]
-
Ammonium [11C]thiocyanate: revised preparation and reactivity studies of a versatile nucleophile for carbon-11 radiolabelling. NIH. Available from: [Link]
-
Chemistry of Organo-Thiocyanates (Important Papers). YouTube. Available from: [Link]
-
Method for determining thiocyanate in serum and urine. PubMed. Available from: [Link]
-
Selected Bioactive and Natural Compounds Containing Alkyl Thiocyanates. ResearchGate. Available from: [Link]
-
n-Octyl thiocyanate. Chemical-Suppliers.com. Available from: [Link]
-
Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate from swine plasma. PubMed. Available from: [Link]
-
Synthesis, structural and non-linear optical characterization of new metal thiocyanate hybrid inorganic-organic materials. ResearchGate. Available from: [Link]
-
Thiocyanate. Wikipedia. Available from: [Link]
-
Essentially Trap-Free CsPbBr3 Colloidal Nanocrystals by Postsynthetic Thiocyanate Surface Treatment. Journal of the American Chemical Society. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Octyl Thiocyanate
Navigating the complexities of laboratory waste management is paramount for ensuring both personnel safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of octyl thiocyanate, a compound requiring meticulous handling due to its specific chemical properties and hazard profile. By understanding the causality behind these procedures, researchers, scientists, and drug development professionals can implement a self-validating system of safety and compliance.
Core Principles: Understanding the Hazard Profile of this compound
This compound (C₉H₁₇NS) and related thiocyanate compounds are classified as hazardous materials. Their improper disposal can lead to significant risks. The primary hazards stem from their toxicity and the potential for dangerous chemical reactions.
According to aggregated data from the European Chemicals Agency (ECHA), octyl isothiocyanate is considered toxic if swallowed, harmful in contact with skin, and may cause severe skin burns and eye damage[1]. Inhalation of vapors or mists can also be harmful[1][2]. Furthermore, upon decomposition by heat or contact with acids, thiocyanates can release highly toxic fumes, including hydrogen cyanide, sulfur oxides, and nitrogen oxides[3][4]. This reactivity underscores the critical need to avoid mixing thiocyanate waste with acidic waste streams[5][6].
These compounds are also recognized as being toxic or harmful to aquatic life, necessitating procedures that prevent their release into the environment[7][8].
Pre-Disposal Safety: The First Line of Defense
Before initiating any disposal protocol, establishing a safe handling environment is a non-negotiable prerequisite. This involves a combination of appropriate personal protective equipment (PPE) and adherence to safe laboratory practices.
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the compound's hazard profile. The minimum required PPE when handling this compound waste includes:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory to prevent contact with the eyes[9].
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, tested according to standards like EN 374, must be worn. It is crucial to check with the glove supplier for specific breakthrough times and compatibility[10].
-
Body Protection : A lab coat or chemical-resistant overalls should be worn to protect the skin[11].
For situations with a higher risk of exposure, such as cleaning up large spills, enhanced PPE, including respiratory protection (e.g., a NIOSH-approved respirator) and chemical-resistant suits, may be required[3][4][11].
Handling and Storage of Waste
-
Ventilation : Always handle this compound and its waste in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure[2][5].
-
Avoid Incompatibilities : Store this compound waste away from strong oxidizing agents and, most importantly, acids[2][5][6]. Contact with acids can liberate highly toxic hydrogen cyanide gas[3].
-
Hygiene : Wash hands thoroughly after handling the waste container. Do not eat, drink, or smoke in areas where chemicals are handled[2][7][9].
Quantitative Data Summary
The table below summarizes key data for this compound and its isomer, octyl isothiocyanate, providing a quick reference for its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NS | [1][12] |
| Molecular Weight | 171.31 g/mol | [1] |
| Appearance | Liquid | [13] |
| Hazards | Toxic if swallowed, Harmful in contact with skin/if inhaled, Causes severe skin burns and eye damage, Toxic to aquatic life. | [1][2][7] |
| Incompatibilities | Strong oxidizing agents, Acids, Strong bases | [2][5][6] |
| Hazardous Decomposition | Hydrogen cyanide, Nitrogen oxides (NOx), Sulfur oxides (SOx), Carbon oxides (CO, CO₂) | [3][10] |
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound must be treated as a hazardous waste stream. Adherence to institutional, local, and national regulations is mandatory[2][5][14].
Step 1: Waste Identification and Segregation
-
Classification : Immediately classify any material containing or contaminated with this compound as hazardous chemical waste[13].
-
Segregation : Do not mix this compound waste with any other waste streams, especially acidic or corrosive wastes, to prevent dangerous chemical reactions[5][13]. Use a dedicated waste container.
Step 2: Containerization
-
Select an Appropriate Container : Use a chemically compatible, leak-proof container with a secure, tight-fitting lid[2][13]. Amber glass or a suitable plastic container is often appropriate.
-
Keep Container Closed : The waste container must be kept closed at all times, except when adding waste, to prevent the release of vapors[2][13].
Step 3: Labeling
-
Clear Identification : The container must be clearly labeled with the words "Hazardous Waste"[13].
-
Full Chemical Name : List the full chemical name, "this compound," and its concentration or quantity.
-
Hazard Information : Clearly indicate the associated hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard")[13].
Step 4: Accumulation and Storage
-
Designated Area : Store the labeled waste container in a designated satellite accumulation area within the laboratory.
-
Safe Location : This area should be well-ventilated, away from heat or ignition sources, and separate from incompatible chemicals[2][13].
Step 5: Final Disposal
-
Professional Disposal : Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[2].
-
Regulatory Compliance : Ensure that the entire process, from collection to final disposal, complies with all local, regional, and national hazardous waste regulations[5][14]. Never dispose of this compound down the drain or in regular trash[10][13].
Caption: Disposal workflow for this compound waste.
Emergency Protocol: Managing Spills
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination[15].
For Small Spills:
-
Alert Personnel : Immediately alert others in the vicinity.
-
Don PPE : Put on appropriate PPE, including gloves, eye protection, and a lab coat.
-
Containment : Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent[3][4][16]. Do not use combustible materials like paper towels without prior assessment.
-
Collection : Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste[2][3][6].
-
Decontamination : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste[4].
-
Labeling and Disposal : Label the container with all cleanup materials and dispose of it as hazardous waste following the protocol in Section 3.
For Large Spills:
-
EVACUATE : Immediately evacuate all personnel from the affected area[3][15][17].
-
ALERT : Alert your supervisor and contact your institution's emergency response team or EHS office[15][16]. If there is a fire or medical emergency, call emergency services[15].
-
SECURE THE AREA : Close doors to the contaminated area and prevent re-entry.
-
VENTILATE (if safe) : If it is safe to do so and the material is volatile, increase ventilation to the area by opening a fume hood sash[16].
-
AWAIT PROFESSIONALS : Do not attempt to clean up a large spill unless you are trained and equipped to do so. Wait for the professional response team[3][17].
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Mastering the Safe Handling of Octyl Thiocyanate: A Guide for Laboratory Professionals
In the dynamic landscape of chemical research and drug development, the ability to handle reactive compounds safely is paramount. Octyl thiocyanate, a versatile intermediate, requires a comprehensive understanding of its hazard profile to mitigate risks effectively. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and field-proven best practices. Our objective is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.
Hazard Assessment: Understanding the "Why"
This compound is classified as a hazardous substance, and a thorough understanding of its risks is the foundation of safe handling. The primary hazards are associated with its toxicity and irritant properties.
According to aggregated GHS data, Octyl isothiocyanate (a closely related compound) is considered toxic if swallowed, harmful in contact with skin, and harmful if inhaled.[1] It is also known to cause serious eye irritation and skin irritation.[1][2] Thiocyanates, as a class, are moderately toxic if inhaled or ingested and can decompose under heat or in the presence of mineral acids to produce highly toxic cyanide-containing fumes.[3]
Routes of Exposure:
-
Inhalation: Vapors or aerosols can cause respiratory tract irritation.[4][5]
-
Dermal (Skin) Contact: Can cause skin irritation and may be harmful if absorbed through the skin.[1][2][4]
-
Ocular (Eye) Contact: Poses a risk of serious eye irritation, characterized by redness, tearing, and potential corneal injury.[2][4]
-
Ingestion: Harmful or toxic if swallowed, potentially causing gastrointestinal irritation.[1][2][4]
Given these hazards, a multi-layered approach to personal protective equipment (PPE) is not merely a recommendation but a necessity.
The Core Protocol: Personal Protective Equipment (PPE)
The selection of PPE must be deliberate and based on a comprehensive risk assessment of the procedures being performed. The following table summarizes the essential PPE for handling this compound.
| Protection Type | Specification | Rationale and Causality |
| Engineering Controls | Certified Chemical Fume Hood | This is the primary line of defense. Handling this compound in a fume hood is mandatory to control the inhalation of vapors and prevent systemic exposure.[6][7] |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles or a full-face shield. | Protects against splashes and vapors that can cause severe eye irritation. Standard safety glasses are insufficient.[2][7] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Prevents dermal absorption, a significant route of exposure.[2][3] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin. |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | Provides a barrier against accidental spills and splashes. Contaminated clothing must be removed immediately and laundered before reuse.[4] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges. | Required if there is a potential for exposure above established limits or when engineering controls are not sufficient.[7] This is especially critical during spill clean-up or in poorly ventilated areas. |
Operational Workflow: From Benchtop to Disposal
A structured workflow minimizes the potential for error and exposure. The following diagram and procedural steps outline a self-validating system for handling this compound.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Methodology:
-
Preparation:
-
Handling:
-
Don all required PPE as outlined in the table above.
-
Conduct all manipulations of this compound, including weighing and transferring, within a certified chemical fume hood to prevent the release of vapors into the laboratory environment.
-
Use caution to avoid creating aerosols or splashes.
-
Keep the container tightly closed when not in use.[4]
-
-
Post-Handling & Decontamination:
-
After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Dispose of single-use items, such as gloves, in the appropriate hazardous waste container.
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work and before leaving the laboratory.[2][6]
-
Spill Management and Disposal Plan
Accidents can happen, and a clear, concise plan is essential for a swift and safe response.
Emergency Spill Procedures:
-
Small Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a chemical absorbent.[8][9]
-
Collect the contaminated absorbent material into a sealable, labeled container for hazardous waste disposal.[3]
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Large Spills (outside of a fume hood):
-
Evacuate all non-essential personnel from the area.[9]
-
If safe to do so, increase ventilation to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Waste Disposal Protocol:
-
All waste materials contaminated with this compound, including empty containers, used PPE, and spill clean-up materials, must be treated as hazardous waste.[9][10]
-
Dispose of contents and containers in accordance with all local, regional, and national regulations.[10] Do not empty into drains or release into the environment.[10]
-
Collect waste in clearly labeled, sealed containers and store it in a designated hazardous waste accumulation area until it can be collected by a certified waste disposal contractor.[3]
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, ensuring a safe laboratory environment while advancing their scientific objectives.
References
-
Material Safety Data Sheet - o-Tolyl isothiocyanate, 99%. Cole-Parmer. Available from: [Link]
-
Safety Data Sheet: Guanidine thiocyanate. Carl ROTH. Available from: [Link]
-
21B: Thiocyanates. Croner-i. Available from: [Link]
-
Thiocyanate Standard 1000 mg/L - SAFETY DATA SHEET. Available from: [Link]
-
Common Name: AMMONIUM THIOCYANATE HAZARD SUMMARY. NJ.gov. Available from: [Link]
-
Thiocyanate Reagent - SAFETY DATA SHEET. Anderson Chemical Company. Available from: [Link]
-
Safety Data Sheet: Sodium thiocyanate. Carl ROTH. Available from: [Link]
-
Octyl isothiocyanate. PubChem, NIH. Available from: [Link]
-
Safety data sheet - SCN- Thiocyanates. Available from: [Link]
-
Management & Disposal of Qiagen Reagents. Available from: [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
